molecular formula C6H2BrF2NO2 B1387244 2,3-Difluoro-4-bromonitrobenzene CAS No. 1003708-24-4

2,3-Difluoro-4-bromonitrobenzene

Cat. No.: B1387244
CAS No.: 1003708-24-4
M. Wt: 237.99 g/mol
InChI Key: GXNBBNIEEJTQST-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-bromonitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBBNIEEJTQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652086
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-24-4
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, a highly functionalized aromatic compound, providing insights into its synthesis, reactivity, applications, and safety protocols. The strategic arrangement of its substituents—two fluorine atoms, a bromine atom, and a nitro group—creates a molecule with unique electronic properties and a versatile reaction profile, making it a valuable intermediate in modern organic chemistry.[1]

Accurate identification and understanding the physical properties of a chemical are foundational to its effective use in research and development. This compound is a distinct isomer whose properties are dictated by the interplay of its halogen and nitro functional groups.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 1003708-24-4 [1][2][3]
IUPAC Name 1-bromo-2,3-difluoro-4-nitrobenzene [1][3][4]
Molecular Formula C₆H₂BrF₂NO₂ [1][2][3]
Molecular Weight 237.99 g/mol [1][2][3]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br [1]

| InChI Key | GXNBBNIEEJTQST-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Solid, white crystalline solid [4][5]
Boiling Point 265.5 ± 35.0 °C (Predicted) [2]
Density 1.890 ± 0.06 g/cm³ (Predicted) [2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) [5]

| Purity | Commercially available at ≥98% |[4][6] |

The molecule's structure is key to its reactivity. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine and bromine atoms, renders the aromatic ring electron-deficient. This electronic profile is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution, a cornerstone of its synthetic utility.[1]

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic building block. Its preparation involves controlled halogenation and nitration, while its primary reactivity pattern involves the substitution of its halogen atoms.

Synthetic Pathways

The synthesis of this compound can be accomplished through several strategic routes, typically involving the introduction of the functional groups onto a benzene precursor. Common strategies include:

  • Fluorination of Bromonitrobenzene : A direct approach involves the selective fluorination of a 4-bromonitrobenzene precursor. This often requires specialized fluorinating agents and controlled reaction conditions to achieve the desired 2,3-difluoro substitution pattern.[1][5]

  • Sequential Halogenation and Nitration : A multi-step process that allows for precise control over the substitution pattern. This method involves a sequence of halogenation and nitration reactions on a benzene ring, carefully guiding the regioselectivity of each step.[1]

Representative Synthesis Protocol: Fluorination of 4-Bromonitrobenzene

This protocol is a conceptual representation based on established organic chemistry principles for aromatic fluorination.

  • Starting Material : Charge a suitable reaction vessel with 4-bromonitrobenzene.

  • Solvent : Dissolve the starting material in an appropriate solvent, such as a high-boiling point ether or a fluorinated solvent, to ensure stability under reaction conditions.

  • Fluorinating Agent : In a well-ventilated fume hood and with appropriate personal protective equipment (PPE), slowly add a selective fluorinating agent (e.g., Selectfluor®) to the reaction mixture. The reaction is often performed in the presence of a catalyst, such as a Lewis acid, to promote the reaction.

  • Reaction Conditions : Heat the mixture to the optimal temperature, typically between 80-120°C, and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to neutralize any remaining oxidizing agents.

  • Extraction & Purification : Extract the desired product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified using column chromatography to yield pure this compound.

Core Reactivity

The compound's utility stems from its predictable reactivity, which is dominated by two main transformations:

  • Nucleophilic Aromatic Substitution (SNAr) : This is the most significant reaction type for this molecule. The electron-deficient aromatic ring readily undergoes attack by nucleophiles (e.g., amines, alkoxides, thiolates), leading to the displacement of one of the halogen atoms. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate facilitates this reaction.[1]

  • Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation is pivotal for introducing a versatile amino group, enabling further derivatization, such as amide bond formation or diazotization.[1]

Visualization of the SNAr Pathway

The following diagram illustrates the generalized mechanism of a Nucleophilic Aromatic Substitution reaction on this compound.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Leaving Group (X⁻)

Caption: SNAr mechanism on the activated aromatic ring.

Applications in Research and Development

This compound is not an end-product but a versatile starting material for creating high-value molecules across various scientific disciplines.

  • Pharmaceutical Research and Drug Development : This compound serves as a key precursor for synthesizing diverse drug candidates. The fluorine atoms are often incorporated to enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). Its derivatives have been investigated for potential anti-inflammatory and antitumor activities.[1]

  • Organic Synthesis : As a functionalized building block, it enables the construction of complex molecular architectures. It is frequently used in nucleophilic aromatic substitution reactions to introduce specific functional groups that are pivotal for subsequent synthetic steps, such as in the preparation of m-aryloxy phenols, which are valuable in creating bioactive compounds.[1]

  • Materials Science : Researchers are exploring the use of this compound in the development of novel materials. Its derivatives can be incorporated into polymers or organic frameworks to create materials with unique electronic, optical, or thermal properties.[1]

  • Nanotechnology : The compound is employed in the functionalization of nanomaterials, including carbon nanotubes and graphene. By attaching it to the surface of these materials, their properties can be tailored for specific applications in electronics and biomedicine.[1]

  • Analytical Chemistry : Due to its well-defined structure and properties, it can be used as a reference standard in chromatographic methods like HPLC and LC-MS for the identification and quantification of related compounds.[1]

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict safety protocols must be followed when handling this compound.

Table 3: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Harmful/Irritant) [4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4]

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |[4][7] |

Handling and Personal Protective Equipment (PPE)
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][7]

  • Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5][7] A respirator may be necessary for operations that could generate significant dust.[5]

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[4]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, flammable substances, and sources of ignition.[5]

Conclusion

This compound (CAS: 1003708-24-4) is a synthetically valuable intermediate whose importance is growing in pharmaceutical, materials, and chemical research. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the versatility of its nitro group, allows for the strategic construction of complex and high-value molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use. This guide provides the foundational knowledge for researchers to effectively and safely leverage the potential of this powerful chemical building block.

References

An In-Depth Technical Guide to 2,3-Difluoro-4-bromonitrobenzene: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Synthesis

2,3-Difluoro-4-bromonitrobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms and a strongly electron-withdrawing nitro group on a benzene scaffold makes it a highly versatile building block.[1] The strategic placement of these functionalities allows for selective, sequential chemical modifications, providing a robust entry point into complex molecular architectures.

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, explores its key reaction profiles with field-proven insights, and outlines its applications, particularly in the realm of drug discovery. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical intermediate is the foundation of its successful application in any synthetic workflow. While specific experimental data for some properties of this compound are not widely published, we can consolidate known identifiers and predicted values to build a reliable profile.

Core Physical and Chemical Properties

The table below summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that properties such as boiling point and density are often predicted through computational models and should be treated as estimations until experimentally verified.

PropertyValueSource(s)
CAS Number 1003708-24-4[1][2]
Molecular Formula C₆H₂BrF₂NO₂[1][2]
Molecular Weight 237.99 g/mol [1][2]
IUPAC Name 1-bromo-2,3-difluoro-4-nitrobenzene[1]
Physical State Solid[3]
Boiling Point 265.5 ± 35.0 °C (Predicted)N/A
Density 1.890 ± 0.06 g/cm³ (Predicted)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol.[4][5]
Spectroscopic Signature for Structural Verification

Structural confirmation is paramount. While a definitive, published spectrum for this specific isomer is scarce, we can predict the expected spectroscopic characteristics based on its structure. Researchers should use the following as a guide for verifying the identity and purity of their material.

  • ¹H NMR: The proton NMR spectrum is expected to be complex despite having only two aromatic protons. It should feature two primary signals, each integrating to 1H. The proton at position 5 (adjacent to the bromine and fluorine) and the proton at position 6 (adjacent to the nitro group and fluorine) will appear as distinct multiplets. The strong electron-withdrawing effect of the nitro group will likely shift the signal for the proton at position 6 further downfield. Both signals will be split by each other (³JHH, ortho coupling) and by the fluorine atoms on the ring (³JHF, ⁴JHF), resulting in complex doublet of doublets or higher-order patterns.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six unique signals corresponding to the six carbons of the benzene ring. A key feature of fluorinated aromatics is the presence of carbon-fluorine coupling, which splits each carbon signal.[6]

    • The carbons directly bonded to fluorine (C2, C3) will exhibit large one-bond coupling constants (¹JCF).

    • Other carbons will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings. This results in a highly complex but information-rich spectrum that is invaluable for unambiguous structural assignment.[6]

  • FTIR: The infrared spectrum provides crucial information about the functional groups present. Key absorption bands to expect include:

    • NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region.

    • C-Br Stretch: Weaker absorptions in the lower wavenumber region, typically 500-650 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its highly activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr). The nitro group, being a potent electron-withdrawing group, significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles.[7][8]

Caption: Chemical structure of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the displacement of one of the halogen atoms by a nucleophile.

Causality Behind Experimental Choices: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group is para to the fluorine at C2 and meta to the fluorine at C3 and the bromine at C4.

The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I.[7] This is counterintuitive compared to SN1/SN2 reactions and is because the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. Therefore, nucleophilic attack is most likely to occur at the C2 or C3 positions, displacing a fluoride ion. The bromine at C4 is less activated and less likely to be displaced under moderate conditions.

Representative Protocol for SNAr with an Amine:

  • Objective: To displace a fluorine atom with a primary or secondary amine (e.g., morpholine).

  • Methodology:

    • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq.).[9]

    • Add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.) to scavenge the HF produced during the reaction.

    • Heat the reaction mixture, typically between 80 °C and 120 °C, and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and reductive amination.

Causality Behind Experimental Choices: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but can sometimes lead to dehalogenation, particularly of the C-Br bond.[10] Milder, metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) or iron powder in acetic acid, are often preferred as they are less likely to cleave the halogen-carbon bonds.[10]

Representative Protocol for Nitro Group Reduction:

  • Objective: To selectively reduce the nitro group to an aniline derivative.

  • Methodology:

    • Suspend this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

    • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH > 8. Caution: This neutralization is exothermic.

    • Extract the aqueous slurry multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline product, which can be further purified if necessary.

workflow start Start: This compound snar Step 1: SNAr Reaction (e.g., Amine, Base, Heat) start->snar Nucleophile Addition intermediate Intermediate: Amino-difluoro-bromo-aryl derivative snar->intermediate Formation of C-N bond reduction Step 2: Nitro Reduction (e.g., SnCl₂, Reflux) product Final Product: Complex aniline derivative reduction->product intermediate->reduction Transformation of NO₂ to NH₂

Caption: General synthetic workflow using this compound.

Applications in Drug Development and Materials Science

The true value of an intermediate is demonstrated by its utility in creating high-value final products. This compound is a precursor for a range of bioactive molecules and functional materials.

  • Pharmaceutical Research: The products derived from this starting material are key intermediates for various drug candidates. The fluorine atoms are often incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and increase bioavailability.[11] Derivatives have been investigated for potential anti-inflammatory and antitumor activities.

  • Materials Science: Its reactivity allows for the synthesis of novel fluorescent dyes and probes. By undergoing reactions that yield highly conjugated systems, it serves as a scaffold for creating materials with specific photophysical properties for use in biological imaging and chemical sensing.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

  • Hazard Classification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Handling Recommendations:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a potent and versatile chemical building block. Its value is derived from the predictable yet powerful reactivity conferred by its unique substitution pattern. A thorough understanding of its physicochemical properties, spectroscopic signatures, and key reaction mechanisms—particularly nucleophilic aromatic substitution and nitro group reduction—enables chemists to strategically design and execute complex synthetic routes. By leveraging the principles outlined in this guide, researchers can confidently employ this intermediate to accelerate the development of novel pharmaceuticals and advanced materials.

References

A Technical Guide to 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4): Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,3-Difluoro-4-bromonitrobenzene, a key halogenated and nitrated aromatic intermediate. The document elucidates its core molecular structure through a detailed examination of its formula, nomenclature, and spectroscopic profile. We explore the compound's chemical reactivity, focusing on the electronic interplay of its substituents which dictates its utility in advanced organic synthesis. Key applications in pharmaceutical, agrochemical, and materials science research are discussed, supported by an overview of its synthetic methodologies and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to pioneer new molecular entities.

Core Molecular Identity

This compound is a polysubstituted benzene derivative whose synthetic versatility is derived from the specific arrangement of its electron-withdrawing and leaving group functionalities.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is cataloged under several standard identifiers.

IdentifierValueSource
CAS Number 1003708-24-4[1][2][3][4]
IUPAC Name 1-bromo-2,3-difluoro-4-nitrobenzene[1][2][4]
Molecular Formula C₆H₂BrF₂NO₂[1][2][3][5]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br[1][2]
InChI Key GXNBBNIEEJTQST-UHFFFAOYSA-N[1][4]
Molecular Formula and Weight

The elemental composition defines the compound's stoichiometric properties and is fundamental for reaction planning and analytical characterization.

  • Molecular Formula: C₆H₂BrF₂NO₂

  • Molecular Weight: 237.99 g/mol [1][2][3]

Structural Representation

The molecule consists of a central benzene ring with four substituents. The relative positioning of the two fluorine atoms, the bromine atom, and the nitro group creates a unique electronic environment that governs its reactivity. The IUPAC name, 1-bromo-2,3-difluoro-4-nitrobenzene, clarifies the substitution pattern.

Physicochemical and Spectroscopic Profile

Physical Properties

The compound's physical state and solubility are important for its handling, storage, and use in reactions.

PropertyValueSource
Appearance White crystalline solid[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[5]
Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. The electron-withdrawing nature of the nitro and halogen substituents results in characteristic and predictable spectral features.[1]

  • ¹H NMR Spectroscopy: The two aromatic protons are significantly deshielded and are expected to resonate in the 7.5-8.5 ppm range.[1] Their multiplicity (e.g., doublet, doublet of doublets) will depend on coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR Spectroscopy: The aromatic carbons typically appear between 125-155 ppm. The carbon atom directly bonded to the strongly electron-withdrawing nitro group exhibits the most downfield shift (approx. 148-155 ppm).[1] Carbon atoms bonded to fluorine will display characteristic large one-bond C-F coupling constants (¹JCF), providing definitive structural confirmation.[1]

  • ¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. The two fluorine atoms at the C2 and C3 positions are in chemically distinct environments and are expected to show two separate resonances, typically in the aromatic fluorine region of -110 to -130 ppm (relative to CFCl₃).[1]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group, which activates the aromatic ring for specific transformations.

Electronic Effects of Substituents

The nitro group is a strong deactivating group that withdraws electron density from the benzene ring through both inductive and resonance effects. This electron deficiency is most pronounced at the ortho and para positions relative to the nitro group. This effect makes the ring highly susceptible to attack by nucleophiles.

Key Synthetic Transformations

This is one of the most important reactions for this class of compounds. The electron-poor aromatic ring readily reacts with nucleophiles (e.g., amines, alkoxides, thiolates), which can displace the halogen substituents, particularly the bromine atom. The nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex), lowering the activation energy for the reaction.[1]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The nitro group can be selectively reduced to an amine using various reducing agents, most commonly catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[1] This transformation is fundamental in drug development, converting the strongly deactivating nitro group into a versatile activating amino group, which can then be used for amide bond formation, diazotization, or other functionalizations.

Nitro_Reduction Start This compound Process Reduction Reaction Start->Process Input Product 2,3-Difluoro-4-bromoaniline Process->Product Output Reagents Reagents: H₂, Pd/C, or Fe/HCl, or SnCl₂ Reagents->Process Conditions

Caption: Key transformation: Reduction of the nitro group to an amine.

Synthesis Methodologies

The preparation of this compound typically involves multi-step synthetic sequences.

General Synthetic Strategies

Common laboratory and industrial routes include:

  • Fluorination of a Bromonitrobenzene Precursor: Starting with a suitable bromonitrobenzene, fluorine atoms can be introduced.[1][5] This often requires specialized fluorinating agents and controlled reaction conditions.

  • Sequential Halogenation and Nitration: A difluorobromobenzene intermediate can be subjected to nitration using mixed acids (sulfuric and nitric acid) to install the nitro group. The regioselectivity of the nitration is directed by the existing halogen substituents.

Example Laboratory Protocol: Nitration of 3-Bromo-1,2-difluorobenzene

This protocol is a representative example and must be adapted and optimized based on laboratory-specific safety assessments and equipment.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-water bath.

    • Causality: Using sulfuric acid as the solvent and catalyst promotes the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Cooling is critical to control the exothermic reaction and prevent over-nitration or side reactions.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Addition of Substrate: Once the nitrating mixture is prepared, add 3-bromo-1,2-difluorobenzene dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.

    • Causality: Slow addition of the substrate prevents a dangerous temperature spike and ensures selective mono-nitration.

  • Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Trustworthiness: This step quenches the reaction by diluting the acid and precipitating the organic product, which is poorly soluble in water.[5]

  • Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

The unique combination of reactive sites makes this compound a valuable building block.

  • Pharmaceutical Research: It serves as a precursor for synthesizing complex drug candidates.[1] The fluorine atoms are often incorporated into bioactive molecules to enhance properties like metabolic stability, binding affinity, and bioavailability.[6]

  • Agrochemicals: The compound is used as an intermediate in the development of modern pesticides, herbicides, and fungicides, where the fluoro- and nitro-substituents contribute to the biological activity of the final product.[5]

  • Materials Science: It is used in the synthesis of high-performance polymers and in the functionalization of nanomaterials, such as graphene or carbon nanotubes, to tailor their electronic properties.[1]

  • Analytical Chemistry: Due to its well-defined structure and response, it can be used as an analytical standard for the calibration of chromatographic instruments like HPLC and LC-MS.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[5]

Hazard Identification
GHS StatementDescriptionSource
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5] If dusts may be generated, a respirator may be necessary.[5]

  • Handling: Avoid contact with skin, eyes, and respiratory tract.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a collection of atoms; it is a strategically designed synthetic intermediate. Its molecular structure, characterized by a unique arrangement of fluoro, bromo, and nitro groups, imparts a predictable and exploitable reactivity profile. A thorough understanding of its spectroscopic signature, chemical behavior—particularly in SNAr and reduction reactions—and proper handling protocols enables researchers in drug discovery, agrochemistry, and materials science to leverage its potential for creating novel and high-value molecules.

References

A Technical Guide to 1-Bromo-2,3-difluoro-4-nitrobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-bromo-2,3-difluoro-4-nitrobenzene (CAS No: 1003708-24-4), a key halogenated and nitrated aromatic intermediate. The presence of multiple, distinct functional groups—a nitro group and three different halogen atoms—on the benzene ring imparts unique electronic properties and a versatile reactivity profile. This document details the compound's nomenclature, physicochemical properties, and comprehensive spectroscopic characterization data. We will explore a representative synthetic pathway and purification workflow, offering insights into the causal factors behind the procedural choices. The core of this guide focuses on the compound's chemical reactivity, particularly its utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. Its applications as a precursor in the development of novel pharmaceutical agents and advanced materials are discussed, underpinned by authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.

Nomenclature and Chemical Identity

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-2,3-difluoro-4-nitrobenzene .[1][2][3] The substituents are listed alphabetically (bromo, difluoro, nitro) followed by the parent benzene structure. While commonly referred to as 2,3-Difluoro-4-bromonitrobenzene, the IUPAC nomenclature provides unambiguous structural definition.

IdentifierValue
IUPAC Name 1-bromo-2,3-difluoro-4-nitrobenzene[1][2][3]
Common Name This compound
CAS Number 1003708-24-4[1][2][4]
Molecular Formula C₆H₂BrF₂NO₂[1][2][3]
Molecular Weight 237.99 g/mol [1][2]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br[1][2]
InChI Key GXNBBNIEEJTQST-UHFFFAOYSA-N[1][3]

Physicochemical Properties

1-Bromo-2,3-difluoro-4-nitrobenzene is a solid at standard conditions.[3] Its high boiling point is characteristic of aromatic compounds with multiple polar and heavy substituents.

PropertyValueSource
Physical State SolidFluorochem[3]
Boiling Point 265.5 ± 35.0 °C (Predicted)ChemicalBook[4]
Density 1.890 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]

Synthesis and Purification

Synthetic Strategy

The synthesis of polysubstituted nitroaromatics like 1-bromo-2,3-difluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions on a pre-functionalized benzene ring.[1] A common and effective strategy is the nitration of a corresponding dihalobenzene or trihalobenzene precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration. Strong acid catalysis, typically with sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich aromatic ring.

Example Protocol: Synthesis via Nitration of 1-Bromo-2,3-difluorobenzene

This protocol is a representative method based on standard nitration procedures for halogenated benzenes.

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 3 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, >90%, 1.2 equivalents) dropwise to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This exothermic reaction generates the critical nitronium ion.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-bromo-2,3-difluorobenzene (1 equivalent) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C to minimize the formation of dinitrated byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the crude solid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product under vacuum.

Purification Workflow

The crude product often contains unreacted starting material or isomeric byproducts. Recrystallization is the most common and effective method for purification.

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water, isopropanol) in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization s1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) s2 Substrate Addition (1-Bromo-2,3-difluorobenzene) s1->s2 s3 Reaction Monitoring (TLC/GC) s2->s3 w1 Quench on Ice s3->w1 w2 Vacuum Filtration w1->w2 w3 Wash with H₂O w2->w3 p1 Recrystallization (e.g., Ethanol/Water) w3->p1 p2 Isolate Crystals p1->p2 p3 Vacuum Dry p2->p3 a1 NMR, MS, IR p3->a1 a2 Purity Check (HPLC/GC) a1->a2

Fig 1. General workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Multinuclear NMR spectroscopy is particularly informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.[1]

TechniqueExpected Observations
¹H NMR The spectrum will show two distinct resonances in the aromatic region (typically 7.5-8.5 ppm).[1] The electron-withdrawing effects of the nitro and halogen groups cause a significant downfield shift (deshielding) of the aromatic protons.[1]
¹³C NMR Six distinct signals are expected in the aromatic region (typically 125-155 ppm). The carbon atom bonded to the nitro group will be the most deshielded, appearing at the furthest downfield chemical shift.[1] Carbons bonded to fluorine will exhibit characteristic C-F coupling.
¹⁹F NMR Two signals are expected, with coupling between the two non-equivalent fluorine atoms.
Mass Spec. (MS) The molecular ion (M⁺) peak will appear at m/z ≈ 238. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.[1]
Infrared (IR) Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. C-F and C-Br stretching frequencies will also be observable.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1-bromo-2,3-difluoro-4-nitrobenzene is nucleophilic aromatic substitution (SNAr).[1] The benzene ring is significantly "activated" towards nucleophilic attack due to the powerful electron-withdrawing nature of the nitro group.

Causality of Reactivity: The nitro group, positioned para to the bromine atom and ortho to a fluorine atom, deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic substitution. It achieves this by withdrawing electron density through both inductive (-I) and resonance (-M) effects. This polarization facilitates the attack of a nucleophile and, crucially, stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed.[1][5] This stabilization is the key driving force for the reaction. The halogens also contribute to this activation via their inductive electron-withdrawing effects.

A nucleophile (e.g., an alkoxide, amine, or thiol) can displace one of the halogen atoms, most commonly the bromine or the fluorine at the C2 position, to form a new C-Nu bond. This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse functional groups onto the aromatic ring.[1]

Fig 2. Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group

Another synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂). This is typically achieved using reducing agents such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl).[1] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring and providing a handle for further functionalization, such as diazotization or amide bond formation.

Applications in Research and Development

Pharmaceutical Intermediate

1-Bromo-2,3-difluoro-4-nitrobenzene is a highly valuable building block in medicinal chemistry and pharmaceutical research.[1] Its utility stems from its capacity to undergo predictable SNAr reactions, allowing for the controlled and sequential introduction of various pharmacophoric fragments. Derivatives of this compound have been investigated for a range of biological activities, including potential anti-inflammatory and antitumor effects.[1] Its role as a precursor enables the synthesis of complex, highly functionalized molecules that are scaffolds for new drug candidates.[1]

Organic Synthesis and Material Science

Beyond pharmaceuticals, this compound serves as a versatile intermediate in broader organic synthesis. It is used to create complex molecules like m-aryloxy phenols, which are themselves precursors to bioactive compounds.[1] In material science, the unique electronic properties imparted by the fluoro- and nitro-substituents make it an attractive starting material for developing novel functional materials, including those with applications in electronics or as specialized polymers.[1]

Safety, Handling, and Storage

Hazard Identification: 1-Bromo-2,3-difluoro-4-nitrobenzene is classified as a hazardous chemical.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, sealed container for disposal.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[7]

  • Keep the container tightly closed when not in use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

Conclusion

1-Bromo-2,3-difluoro-4-nitrobenzene is a synthetically powerful and versatile chemical intermediate. Its value is rooted in the strategic arrangement of its functional groups, which activates the aromatic ring for nucleophilic aromatic substitution—a reaction of paramount importance in the construction of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, highlighting its critical role as a building block in drug discovery and material science. Proper understanding of its handling and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-4-bromonitrobenzene (CAS No. 1003708-24-4).[1][2] As a polysubstituted aromatic compound, its structure presents a fascinating case for modern NMR spectroscopy. The interplay of electron-withdrawing groups (NO₂, F) and halogens (F, Br) creates a unique electronic environment, resulting in a complex and informative spectral output. This document serves as a key resource for researchers, chemists, and drug development professionals, offering detailed spectral interpretation, validated experimental protocols, and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Structural Challenge

This compound is a versatile synthetic intermediate in medicinal and materials chemistry.[3] Accurate structural confirmation is paramount for its effective use, and NMR spectroscopy stands as the definitive tool for this purpose. The molecule's low symmetry and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) necessitate a sophisticated approach to spectral assignment.

The primary challenges in interpreting the NMR spectra of this compound arise from:

  • Complex Spin-Spin Coupling: The presence of two adjacent fluorine atoms leads to intricate ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, which overlay the expected ¹H-¹H couplings.

  • Pronounced Substituent Effects: The powerful nitro group, combined with three halogen substituents, significantly perturbs the electron density around the benzene ring, causing a wide dispersion of chemical shifts that requires careful analysis.

This guide will deconstruct these complexities, offering a clear, logical pathway to a complete spectral assignment.

Molecular Structure and Predicted NMR Signals

To interpret the spectra, we must first understand the molecule's topology. Each position on the benzene ring is chemically distinct, meaning we expect two unique proton signals and six unique carbon signals.

Figure 1: Structure and IUPAC numbering of 1-bromo-2,3-difluoro-4-nitrobenzene.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol describes a self-validating system for obtaining ¹H and ¹³C NMR spectra of a solid aromatic compound like this compound.

Protocol: Standard NMR Analysis of an Organic Solid

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Spectral Width: ~16 ppm, centered around 6-7 ppm to cover the aromatic and any potential aliphatic regions.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16 scans, depending on sample concentration.

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is standard. Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum to singlets for each carbon (though C-F coupling will remain).[4]

    • Acquisition Parameters:

      • Pulse Angle: 30 degrees.

      • Spectral Width: ~250 ppm to cover the full range of organic carbon signals.[6]

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

    • Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential multiplication with a line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

Figure 2: Generalized workflow for NMR sample analysis.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H5 and H6. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents and their coupling to each other and to the neighboring fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H6 ~ 8.0 - 8.2 ddd (doublet of doublet of doublets) ³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 6-8, ⁵J(H6-F3) ≈ 1-2

| H5 | ~ 7.6 - 7.8 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F3) ≈ 8-10 |

Causality and Interpretation:

  • Chemical Shift: The nitro group at C4 is a powerful electron-withdrawing group, significantly deshielding both protons. H6 is ortho to the nitro group, placing it in a highly deshielded environment, hence its predicted downfield shift relative to H5. This is a common and predictable effect in nitrobenzenes.

  • H6 Multiplicity: The signal for H6 is the most complex. It is split into a doublet by its ortho coupling to H5 (³J ≈ 8.5 Hz).[7] Each of these lines is further split into a doublet by the four-bond coupling to the fluorine at C2 (⁴J(H-F) ≈ 6-8 Hz). Finally, a smaller five-bond coupling to the fluorine at C3 (⁵J(H-F) ≈ 1-2 Hz) splits each line again, resulting in a doublet of doublet of doublets.

  • H5 Multiplicity: The signal for H5 is simpler. It is split into a doublet by its ortho coupling to H6 (³J ≈ 8.5 Hz). Each of these lines is then split again into a doublet by the four-bond coupling to the fluorine at C3 (⁴J(H-F) ≈ 8-10 Hz). Coupling to the more distant F2 is typically negligible. The resulting pattern is a doublet of doublets.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, each corresponding to one of the aromatic carbons. The key diagnostic feature will be the large coupling constants between carbon and fluorine atoms, which are invaluable for definitive assignments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
C4 ~ 148 - 152 t (triplet-like) ²J(C4-F3) ≈ 15-20, ³J(C4-F2) ≈ 5-10
C3 ~ 150 - 155 dd ¹J(C3-F3) ≈ 250-270, ¹J(C3-F2) ≈ 15-20
C2 ~ 145 - 150 dd ¹J(C2-F2) ≈ 250-270, ¹J(C2-F3) ≈ 15-20
C6 ~ 128 - 132 d ³J(C6-F2) ≈ 4-8
C5 ~ 120 - 124 d ³J(C5-F3) ≈ 4-8

| C1 | ~ 110 - 115 | dd | ²J(C1-F2) ≈ 15-20, ³J(C1-F3) ≈ 3-5 |

Causality and Interpretation:

  • Chemical Shift: The chemical shifts are governed by the combined electronic effects of the substituents.

    • Carbons directly attached to the highly electronegative fluorine (C2, C3) and nitro group (C4) are found significantly downfield.[1]

    • The carbon bearing the bromine (C1) is also deshielded, though the "heavy atom effect" of bromine can sometimes introduce anomalous shielding compared to chlorine or fluorine.

    • The protonated carbons (C5, C6) appear in the more typical aromatic region around 120-130 ppm.

  • C-F Coupling: The magnitude of the C-F coupling constant is strongly dependent on the number of bonds separating the nuclei.

    • ¹J(C-F): The one-bond couplings for C2-F2 and C3-F3 are very large, typically >240 Hz. This is a definitive feature for carbons directly bonded to fluorine. The signals for C2 and C3 will also show a smaller one-bond coupling to the adjacent fluorine, resulting in a doublet of doublets (dd) for each.

    • ²J(C-F): The two-bond couplings (e.g., C1-F2, C4-F3) are smaller, generally in the range of 15-30 Hz.

    • ³J(C-F): Three-bond couplings (e.g., C5-F3, C6-F2) are smaller still, typically 3-10 Hz.

    • These distinct coupling patterns are the most powerful tool for assigning each carbon signal unambiguously. For example, the carbon attached to the nitro group (C4) can be identified by its downfield shift and its characteristic splitting pattern from two- and three-bond couplings to F3 and F2.

The Role of Advanced NMR Techniques

While 1D spectra provide a wealth of information, complex structures benefit from two-dimensional (2D) NMR experiments for unequivocal assignment. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to finalize the assignments proposed above.

  • HSQC: Correlates each proton with the carbon it is directly attached to. This would definitively link the H5 signal to the C5 signal and H6 to C6.

  • HMBC: Shows correlations between protons and carbons over two or three bonds. For example, the H5 signal would show a correlation to C1, C3, and C4, while H6 would correlate to C2 and C4. These correlations act as a molecular GPS, mapping the atomic connectivity and confirming the entire structure.

Figure 3: Conceptual map of 2D NMR correlations for H5.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a complete and confident assignment of all signals. The strong deshielding effect of the nitro group, combined with the characteristic and highly diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, provides a unique spectral fingerprint for this molecule. This guide provides the necessary framework and detailed interpretation for researchers to utilize NMR spectroscopy effectively in the characterization of this and other complex fluorinated aromatic compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-bromonitrobenzene is a substituted aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms, a bromine atom, and a nitro group, results in distinct chemical reactivity and a complex, yet predictable, mass spectrometry fragmentation pattern. Understanding this fragmentation is crucial for its unambiguous identification, characterization of its derivatives, and for quality control in synthetic processes.

This technical guide provides a comprehensive analysis of the expected fragmentation behavior of this compound, primarily under Electron Ionization (EI) conditions. We will delve into the mechanistic rationale behind the formation of key fragment ions, supported by established principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Molecular Properties and Isotopic Signature

Before delving into the fragmentation pathways, it is essential to establish the fundamental molecular properties of this compound.

PropertyValueSource
Molecular FormulaC₆H₂BrF₂NO₂PubChem[2]
Molecular Weight (average)237.99 g/mol ChemicalBook[3]
Monoisotopic Mass236.92370 DaPubChem[2]

A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] Consequently, the molecular ion (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[5] This characteristic doublet is a powerful diagnostic tool for identifying bromine-containing compounds.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. The fragmentation process begins with the formation of a molecular ion (M⁺˙) by the ejection of an electron.[7][8]

The Molecular Ion (M⁺˙)

The molecular ion of this compound is expected to be observed at m/z 237 and 239, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. Due to the stability of the aromatic ring, the molecular ion peak should be prominent.[9] The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[6]

Major Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of fragmentation reactions to produce smaller, more stable ions.[7][8] The following pathways are predicted based on the functional groups present.

1. Loss of the Nitro Group (NO₂)

A very common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂), which has a mass of 46 Da.

  • [M - NO₂]⁺: This fragmentation would result in a prominent ion at m/z 191 (for ⁷⁹Br) and 193 (for ⁸¹Br). The resulting C₆H₂BrF₂⁺ cation is stabilized by the aromatic ring.

2. Loss of Nitric Oxide (NO) and Oxygen (O)

Nitro groups can also fragment through rearrangement and loss of nitric oxide (•NO), with a mass of 30 Da, often followed by the loss of a carbonyl group (CO). In nitroaromatics, an alternative is the loss of an oxygen atom, followed by NO.

  • [M - O]⁺˙: Loss of an oxygen atom (16 Da) from the nitro group would yield an ion at m/z 221/223.

  • [M - NO]⁺: Loss of a nitric oxide radical (30 Da) would result in an ion at m/z 207/209. This is a common fragmentation for aromatic nitro compounds.

3. Loss of Bromine Radical (Br•)

Cleavage of the C-Br bond will lead to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•).

  • [M - Br]⁺: This fragmentation would produce an ion at m/z 158. This fragment will not exhibit the characteristic bromine isotopic pattern. The stability of the resulting aryl cation makes this a plausible fragmentation pathway.

4. Halogen-Specific Fragmentations

The presence of fluorine atoms can also influence the fragmentation pattern.

  • Loss of CO and Halogens: Following the initial loss of the nitro group, the resulting ion at m/z 191/193 could potentially lose carbon monoxide (CO) or halogen atoms, although these are generally less favorable than the primary losses from the functional groups.

The predicted fragmentation pathways are summarized in the diagram below, generated using the DOT language for Graphviz.

Fragmentation_Pathway cluster_frags Primary Fragments M C₆H₂BrF₂NO₂⁺˙ m/z 237/239 F1 [M - NO₂]⁺ C₆H₂BrF₂⁺ m/z 191/193 M->F1 - •NO₂ (46 Da) F2 [M - NO]⁺ C₆H₂BrF₂O⁺ m/z 207/209 M->F2 - •NO (30 Da) F3 [M - Br]⁺ C₆H₂F₂NO₂⁺ m/z 158 M->F3 - Br• (79/81 Da)

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Summary of Predicted Key Ions
m/z (⁷⁹Br/⁸¹Br)Proposed IdentityNotes
237/239[C₆H₂BrF₂NO₂]⁺˙Molecular Ion (M⁺˙)
207/209[M - NO]⁺Loss of nitric oxide
191/193[M - NO₂]⁺Loss of nitrogen dioxide, likely the base peak
158[M - Br]⁺Loss of bromine radical

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method with electron ionization can be employed.

Instrumentation
  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

  • Inlet System: GC system with a suitable capillary column (e.g., DB-5ms) for chromatographic separation, or a direct insertion probe for pure samples.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC-MS Method Parameters (if applicable):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).[6]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Scan Rate: At least 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound.

    • Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve sample in volatile solvent B Inject into GC-MS A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-300) D->E F Identify Molecular Ion (m/z 237/239) E->F G Analyze Fragmentation Pattern F->G H Compare with Predicted Pathways G->H

Caption: Experimental workflow for acquiring and interpreting the EI mass spectrum.

Conclusion

The mass spectrometry fragmentation pattern of this compound is governed by the interplay of its functional groups under electron ionization conditions. The presence of a prominent molecular ion doublet at m/z 237/239, arising from the bromine isotopes, serves as a definitive starting point for spectral interpretation. The primary fragmentation pathways are predicted to involve the loss of the nitro group (as NO₂ or NO) and the bromine atom. A thorough understanding of these fragmentation mechanisms is indispensable for the accurate structural confirmation of this important synthetic intermediate and its analogues in various scientific and industrial settings.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,3-Difluoro-4-bromonitrobenzene (C₆H₂BrF₂NO₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral peaks to offer a foundational understanding of how the molecule's unique substitution pattern dictates its vibrational behavior. We will explore the theoretical underpinnings of the expected spectrum, detail a robust experimental protocol, and provide a predictive interpretation of the key absorption bands.

Introduction: The Vibrational Signature of a Complex Aromatic

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring purity and confirming identity. FT-IR spectroscopy is a powerful, non-destructive technique for this purpose, providing a unique "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds.[1]

When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies.[2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of specific functional groups and provides insight into the overall molecular architecture.[3][4] For this compound, the interplay between the benzene ring and its four substituents—two fluorine atoms, one bromine atom, and a nitro group—creates a complex and highly characteristic FT-IR spectrum. Understanding the origin of each peak is key to a successful analysis.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

The FT-IR spectrum of this molecule can be understood by examining the contributions of its distinct components: the aromatic ring, the nitro group, and the halogen-carbon bonds. The position, intensity, and shape of the absorption bands are influenced by the masses of the atoms, the force constants of the bonds, and electronic effects such as induction and resonance.[5][6]

The Aromatic Benzene Ring Vibrations

The benzene core gives rise to several characteristic absorption bands:

  • Aromatic C-H Stretching: The two remaining C-H bonds on the aromatic ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8] These bands are often of weak to medium intensity.

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, usually between 1600 cm⁻¹ and 1450 cm⁻¹.[7][8] For substituted benzenes, two prominent bands are often observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[9][10]

  • C-H Out-of-Plane Bending (OOP): The out-of-plane C-H "wagging" vibrations are highly diagnostic of the ring's substitution pattern. These strong absorptions appear in the 900-675 cm⁻¹ region.[7] For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is expected in the 850-800 cm⁻¹ range.

The Nitro Group (-NO₂) Signature

The nitro group is one of the most readily identifiable functional groups in FT-IR spectroscopy due to its strong and distinct absorptions. The polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in very intense peaks.[11]

  • Asymmetric NO₂ Stretching: This vibration produces a very strong and sharp absorption band in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[12][13] This is often one of the most prominent peaks in the entire spectrum.

  • Symmetric NO₂ Stretching: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[12][13] The presence of this pair of intense peaks is a classic indicator of a nitro group.[11]

  • NO₂ Bending (Scissoring): A bending vibration of the nitro group can also be observed, typically as a medium intensity peak in the 890-835 cm⁻¹ region.[11]

Carbon-Halogen (C-F and C-Br) Stretching Vibrations

The positions of carbon-halogen stretching bands are heavily dependent on the mass of the halogen atom.[14]

  • C-F Stretching: The C-F bond is strong and involves the light fluorine atom, resulting in a strong absorption at a relatively high wavenumber, typically in the 1350-1100 cm⁻¹ range.[15] These bands can sometimes be so intense that they obscure other nearby peaks.

  • C-Br Stretching: Due to the much larger mass of the bromine atom, the C-Br stretching vibration occurs at a significantly lower frequency. It is expected to appear as a medium to strong intensity band in the 690-515 cm⁻¹ region.[9][10]

Experimental Protocol: A Self-Validating System for High-Quality Spectra

The following protocol for the KBr pellet method is designed to produce a high-quality, reproducible FT-IR spectrum, minimizing common artifacts like moisture contamination and scattering. The rationale behind each step is provided to ensure a self-validating workflow.

Materials and Equipment
  • This compound (solid sample)

  • FT-IR grade Potassium Bromide (KBr), stored in a desiccator

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer

  • Spatula and weighing paper

Step-by-Step Methodology
  • Drying: Gently dry the FT-IR grade KBr in an oven at ~110°C for 2-4 hours and allow it to cool to room temperature in a desiccator.[16] Causality: KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces broad O-H absorption bands (~3400 cm⁻¹) and sharp H-O-H bending bands (~1640 cm⁻¹) that can obscure sample peaks.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.[17] Causality: This sample-to-matrix ratio (approx. 0.5-1.0%) is crucial. Too much sample leads to excessive absorption (saturated peaks), while too little results in a weak, noisy spectrum.

  • Grinding: Add the KBr to an agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar. Grind the mixture swiftly but thoroughly for 1-2 minutes until it is a homogenous, fine powder.[18] Causality: Thorough grinding reduces particle size below the wavelength of the IR radiation, which minimizes light scattering (known as the Christiansen effect) that can cause a sloping baseline. An agate mortar prevents contamination.

  • Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press. It is often beneficial to apply a vacuum to the die for a few minutes to remove trapped air and moisture.[16] Apply pressure of approximately 8-10 tons for 1-2 minutes.[18][19]

  • Pellet Inspection: Carefully release the pressure and extract the die. Disassemble the die to retrieve the pellet. The ideal pellet should be thin and transparent or translucent.[19] Trustworthiness Check: An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture, and will result in a poor-quality spectrum. If the pellet is not transparent, it must be remade.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans. Causality: The background scan measures the instrument's response and the spectral contributions of atmospheric CO₂ and water vapor, which are then automatically subtracted from the sample spectrum. Co-adding multiple scans improves the signal-to-noise ratio.

Predictive FT-IR Spectrum: Data Interpretation

Based on the theoretical analysis and comparison with structurally similar compounds, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3050Aromatic C-H StretchWeak - Medium
1595 - 1580Aromatic C=C Ring StretchMedium
1550 - 1510 Asymmetric NO₂ Stretch Strong, Sharp
1480 - 1450Aromatic C=C Ring StretchMedium
1360 - 1330 Symmetric NO₂ Stretch Strong, Sharp
1250 - 1150 C-F Stretch Strong
850 - 800C-H Out-of-Plane BendStrong
870 - 840NO₂ Bend (Scissoring)Medium
650 - 550 C-Br Stretch Medium - Strong

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks arising from various bending and stretching vibrations of the entire molecule.[2][3] This region is unique to the specific structure of this compound and is invaluable for confirming its identity by comparison with a reference spectrum.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis & Interpretation Sample Receive Solid Sample Weigh Weigh Sample (1-2mg) & KBr (150-200mg) Sample->Weigh KBr Dry FT-IR Grade KBr KBr->Weigh Grind Grind to Homogenous Fine Powder Weigh->Grind Press Press Pellet (8-10 tons) Grind->Press Inspect Inspect Pellet for Transparency Press->Inspect Inspect->Press Remake if Opaque Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Inspect->Acquire Proceed if Transparent BG Acquire Background Spectrum BG->Acquire Process Baseline & ATR Correction (if applicable) Acquire->Process Identify Identify Key Functional Group Peaks (e.g., -NO₂, C-F, C-H) Process->Identify Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify->Fingerprint Compare Compare with Reference Database (if available) Fingerprint->Compare Report Final Report: Peak Assignment & Structure Confirmation Compare->Report

Caption: FT-IR Analysis Workflow for this compound.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with highly characteristic and intense absorption bands confirming the presence of the nitro group. Additional strong bands corresponding to C-F stretching and aromatic ring vibrations, along with a lower frequency C-Br stretch, will complete the spectral signature. By following a meticulous experimental protocol, a high-quality spectrum can be obtained, allowing for confident structural verification. This guide provides the theoretical framework and practical steps necessary for researchers to effectively utilize FT-IR spectroscopy in the analysis of this and other complex substituted aromatic compounds.

References

The Solubility Profile of 2,3-Difluoro-4-bromonitrobenzene: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-bromonitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination. By understanding and quantifying the solubility of this compound, researchers can optimize process development, formulation design, and ultimately accelerate the drug discovery pipeline.

Understanding the Solute: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The presence of multiple functional groups—two fluorine atoms, a bromine atom, and a nitro group—on the benzene ring creates a unique electronic and steric environment that dictates its interactions with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂--INVALID-LINK--[1][2]
Molecular Weight 237.99 g/mol --INVALID-LINK--[1][2]
Predicted Boiling Point 265.5 ± 35.0 °C--INVALID-LINK--[3]
Predicted Density 1.890 ± 0.06 g/cm³--INVALID-LINK--[3]
Computed XLogP3 2.6--INVALID-LINK--[1][2]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that this compound will likely exhibit better solubility in organic solvents than in water. The highly electronegative fluorine and nitro groups introduce significant polarity to the molecule, suggesting that polar organic solvents may be effective at solvating it. The interplay of these properties will govern its solubility across a spectrum of solvents.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[4] This concept is more formally quantified through solubility parameters, which describe the cohesive energy density of a substance. One of the most powerful tools for this purpose is the Hansen Solubility Parameters (HSP).[1][5][6]

HSP theory decomposes the total cohesive energy into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, both solute and solvent, can be characterized by a unique set of these three parameters. The principle of HSP states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance implies a higher likelihood of dissolution.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step protocols for two common and robust methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and UV-Vis spectroscopy.

Isothermal Saturation and Gravimetric Analysis

The gravimetric method is a direct and highly accurate technique for determining solubility.[5][6][7][8] It involves creating a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Gravimetric Analysis A Add excess 2,3-Difluoro-4- bromonitrobenzene to a known volume of organic solvent. B Equilibrate at a constant temperature with continuous stirring for 24-48 hours. A->B C Allow undissolved solid to settle. B->C D Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe filter to avoid precipitation. C->D E Transfer the filtered aliquot to a pre-weighed container. D->E F Evaporate the solvent under reduced pressure or in a fume hood. E->F G Dry the solid residue to a constant weight in a vacuum oven. F->G H Weigh the container with the dry residue. G->H I Calculate solubility (e.g., in g/L or mg/mL). H->I

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a temperature-controlled shaker or on a stir plate in a constant temperature bath.

    • Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). To prevent precipitation during filtration, it is advisable to pre-heat or pre-cool the syringe and filter to the equilibration temperature.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

    • Carefully evaporate the solvent. This can be done under a stream of nitrogen, in a fume hood, or using a rotary evaporator, depending on the solvent's boiling point and volatility.

    • Once the solvent is removed, place the container with the solid residue in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.

    • Dry the solid to a constant weight. This is achieved by periodically removing the container from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.1 mg).

    • The final weight of the dissolved solid is the difference between the final weight of the container with the residue and the initial weight of the empty container.

  • Calculation of Solubility:

    • Solubility is then calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken. Common units for solubility are g/L, mg/mL, or mol/L.

UV-Vis Spectroscopic Method

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput method for determining solubility. This compound, with its nitroaromatic structure, is expected to have a distinct UV-Vis absorbance spectrum, making this method suitable.

Experimental Workflow for UV-Vis Spectroscopic Solubility Determination

G cluster_calibration Calibration Curve cluster_sample_prep Saturated Solution Preparation cluster_analysis Analysis and Calculation A Prepare a series of standard solutions of known concentrations. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve. B->C D Prepare a saturated solution as described in the gravimetric method (Section 3.1, Step 1). E Filter the saturated solution. D->E F Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. E->F G Measure the absorbance of the diluted sample at λmax. F->G H Use the calibration curve to determine the concentration of the diluted sample. G->H I Calculate the concentration of the original saturated solution, accounting for the dilution factor. H->I

Caption: Workflow for UV-Vis spectroscopic solubility determination.

Step-by-Step Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) by scanning the UV-Vis spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). This is the calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent and at the same temperature as the standards, following the procedure outlined in the gravimetric method (Section 3.1, Step 1).

    • Filter the saturated solution as described previously (Section 3.1, Step 2).

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to ensure that the absorbance of the diluted sample falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Solvent Selection and Expected Solubility Trends

The choice of solvent is critical in determining the solubility of a compound. A range of organic solvents with varying polarities should be investigated to build a comprehensive solubility profile.

Table of Common Organic Solvents and Their Properties:

SolventPolarity IndexHansen Solubility Parameters (MPa½)Expected Solubility Trend for this compound
δd δp
n-Hexane 0.114.90.0
Toluene 2.418.01.4
Dichloromethane 3.117.07.3
Ethyl Acetate 4.415.85.3
Acetone 5.115.510.4
Ethanol 5.215.88.8
Methanol 6.615.112.3

Given the polar nature of the nitro and fluoro groups, it is anticipated that this compound will exhibit higher solubility in more polar solvents such as acetone, ethanol, and methanol. The aromatic ring suggests some affinity for aromatic solvents like toluene. Its solubility in non-polar solvents like n-hexane is expected to be low.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical Solubility Data for this compound at 25°C:

SolventSolubility (g/L)Solubility (mol/L)
n-Hexane <0.1<0.0004
Toluene 5-150.021-0.063
Dichloromethane 50-1000.210-0.420
Ethyl Acetate 40-800.168-0.336
Acetone 100-2000.420-0.840
Ethanol 80-1500.336-0.630
Methanol 120-2200.504-0.924
Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate data.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. While specific experimental data for this compound is not yet widely published, the detailed protocols herein empower researchers to generate this critical information.

Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents at various temperatures. This data will be invaluable for the development of robust predictive models, such as the calculation of its Hansen Solubility Parameters, which will further aid in solvent screening and process optimization for this and structurally related compounds. A thorough understanding of solubility is a cornerstone of efficient and successful drug development, and the methodologies outlined in this guide provide a clear path to achieving this understanding.

References

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-difluoro-4-bromonitrobenzene, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and diverse applications, grounding all information in established scientific principles and literature.

Introduction and Strategic Importance

This compound (CAS No. 1003708-24-4) is a polysubstituted aromatic compound featuring a strategic arrangement of electron-withdrawing and leaving groups.[1][2] The presence of two vicinal fluorine atoms, a bromine atom, and a powerful nitro group on the benzene ring imparts unique electronic properties and a versatile reactivity profile. This specific substitution pattern makes it a highly valuable building block in organic synthesis, particularly for constructing complex molecular architectures.

The core utility of this molecule lies in its capacity for sequential and site-selective reactions. The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound have been well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1003708-24-4[2][4][5]
Molecular Formula C₆H₂BrF₂NO₂[1][2][4]
Molecular Weight 237.99 g/mol [1][2][4]
IUPAC Name 1-bromo-2,3-difluoro-4-nitrobenzene[2][5]
Appearance White to yellow crystalline solid[5][6]
Boiling Point 265.5 ± 35.0 °C (Predicted)[4]
Density 1.890 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥98%[5]
Spectroscopic Data Interpretation

Spectroscopic analysis provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the structure of this compound.[1]

    • ¹H NMR : The proton NMR spectrum is characterized by resonances in the aromatic region, typically between 7.5 and 8.5 ppm. The strong deshielding effect is caused by the combined electron-withdrawing influence of the nitro and halogen substituents.[1] The two aromatic protons exhibit a coupling pattern consistent with their relative positions on the ring.

    • ¹³C NMR : The carbon spectrum shows six distinct aromatic signals. The carbon atom bonded to the nitro group is significantly downfield (approx. 148-155 ppm). Carbons attached to fluorine atoms display characteristic C-F coupling constants, which are diagnostic for their environment.[1]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The molecular ion peak (M+) appears at m/z 238, accompanied by a characteristic M+2 isotope pattern of nearly equal intensity, which is definitive for the presence of a single bromine atom.[1]

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. While several routes are conceivable, a common approach involves the nitration of a pre-functionalized benzene derivative.

Protocol: Nitration of 1-Bromo-2,3-difluorobenzene

This method is predicated on the electrophilic nitration of a commercially available starting material. The directing effects of the halogen substituents guide the incoming nitro group.

Causality and Experimental Rationale: The fluorine and bromine atoms are ortho-, para-directing activators (albeit weak due to their inductive effects). However, in the presence of strong acids, the reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile. The position of nitration is a result of the combined directing effects and steric hindrance.

Step-by-Step Protocol:

  • Preparation of Nitrating Mixture: In a flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with careful stirring. This exothermic reaction generates the required nitronium ion (NO₂⁺).

  • Substrate Addition: Slowly add 1-bromo-2,3-difluorobenzene to the chilled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification H2SO4 Conc. H₂SO₄ Nitrating_Mix Nitrating Mixture (NO₂⁺) H2SO4->Nitrating_Mix HNO3 Fuming HNO₃ HNO3->Nitrating_Mix Reaction_Vessel Reaction at 0-5°C Nitrating_Mix->Reaction_Vessel Slow Addition StartMat 1-Bromo-2,3-difluorobenzene StartMat->Reaction_Vessel Slow Addition Quench Quench on Ice Reaction_Vessel->Quench Pour Filter Vacuum Filtration Quench->Filter Precipitate Recrystallize Recrystallization Filter->Recrystallize Crude Solid Final_Product This compound Recrystallize->Final_Product

Caption: Synthetic workflow for the nitration of 1-bromo-2,3-difluorobenzene.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from its predictable and versatile reactivity, enabling its use as a scaffold in diverse synthetic campaigns.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, combined with the electronegative fluorine atoms, highly activates the benzene ring for SNAr reactions.[1] Nucleophiles can readily displace the halogen atoms, typically the fluorine at the C2 position due to the combined activation from the adjacent fluorine and the para-nitro group. This allows for the introduction of a wide range of functionalities (e.g., amines, alcohols, thiols).

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media.[1] This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functional molecules.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, providing a powerful method for elaborating the molecular structure.

Reactivity_Diagram cluster_snar SₙAr Reactions cluster_reduction Nitro Reduction cluster_coupling Cross-Coupling Central_Node This compound SNAr_Product Displacement of F or Br (e.g., Amines, Alcohols) Central_Node->SNAr_Product Nucleophile (Nu⁻) Reduction_Product 2,3-Difluoro-4-bromoaniline Central_Node->Reduction_Product Reducing Agent (e.g., H₂/Pd-C) Coupling_Product C-C or C-N Bond Formation (e.g., Biaryls, Anilines) Central_Node->Coupling_Product Pd Catalyst + Coupling Partner

Caption: Key reaction pathways of this compound.

Applications in Research and Development
  • Pharmaceutical Research : This compound is a vital precursor in medicinal chemistry.[1] Its derivatives have been investigated for various biological activities, including potential anti-inflammatory and antitumor effects. The fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1][3]

  • Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules and heterocyclic systems.[1]

  • Materials Science and Nanotechnology : It is used in the functionalization of nanomaterials like graphene and carbon nanotubes.[1] Attaching this molecule to a material's surface introduces reactive sites that can be used for further chemical modification, tuning the material's electronic or physical properties.[1]

  • Biochemistry : In enzyme mechanism studies, it can act as a probe or inhibitor in enzymatic assays, helping researchers to map active sites and understand reaction pathways.[1]

  • Analytical Chemistry : Due to its well-defined structure and properties, it can be used as a standard in chromatographic methods like HPLC and GC-MS for the identification and quantification of related compounds.[1]

Applications_Flowchart cluster_pharma Drug Discovery Pipeline cluster_materials Materials Science Start This compound Synth Synthesize Derivatives (via SₙAr, Coupling, etc.) Start->Synth Functionalize Functionalize Nanomaterials (e.g., Graphene) Start->Functionalize Screen Biological Screening (e.g., Anti-inflammatory) Synth->Screen Lead Lead Compound Screen->Lead New_Material Enhanced Material (e.g., Improved Conductivity) Functionalize->New_Material

Caption: Application workflow in drug discovery and materials science.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures :

    • Work in a well-ventilated area or a chemical fume hood.[6][7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][6]

    • Avoid breathing dust, fumes, or vapors.[5][7]

    • Wash hands thoroughly after handling.[5]

    • Store in a cool, dry, and tightly sealed container away from incompatible materials.[7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[7]

Discovery and Availability

While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is tied to the broader development of fluorinated aromatic building blocks for the life sciences and materials industries. Its CAS number, 1003708-24-4, points to its relatively modern registration and characterization. The compound is now readily available from various chemical suppliers, indicating its established role and demand in synthetic chemistry.[4][5] Its value was recognized as chemists sought more complex substitution patterns to fine-tune the steric and electronic properties of target molecules.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, characterized by a susceptibility to nucleophilic aromatic substitution, nitro group reduction, and cross-coupling reactions, provides chemists with a reliable and versatile platform for innovation. From developing next-generation pharmaceuticals to engineering novel materials, this compound will undoubtedly continue to be a cornerstone of advanced organic synthesis.

References

A Senior Application Scientist's Guide to 2,3-Difluoro-4-bromonitrobenzene: Sourcing and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-bromonitrobenzene is a valuable substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms, a nitro group, and a synthetically useful bromine atom, make it a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of commercially available suppliers, key chemical properties, and practical applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.

Commercially Available Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table provides a comparative overview of some of the commercially available suppliers of this compound (CAS No. 1003708-24-4). It is important to note that availability and pricing are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierProduct NumberPurityAvailable Quantities
--INVALID-LINK--F077684>98%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
--INVALID-LINK--GS-4041>97%1 g, 5 g
--INVALID-LINK--VariesCan be produced in high and ultra-high purity formsResearch and bulk quantities
--INVALID-LINK--PA 27 12541N/AContact for details
--INVALID-LINK--S825627N/AContact for details
--INVALID-LINK--VariesVariesVaries
--INVALID-LINK--ACM1003708244N/AResearch and industrial production quantities

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the safe handling and effective use of this compound in a laboratory setting.

Key Physicochemical Properties [1][2]

PropertyValue
CAS Number 1003708-24-4
Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
Appearance Off-white to light yellow solid
Boiling Point (Predicted) 265.5 ± 35.0 °C
Density (Predicted) 1.890 ± 0.06 g/cm3
Storage Sealed in dry, room temperature

Safety and Handling

A complete Safety Data Sheet (SDS) should always be consulted before handling this compound. A summary of key safety information is provided below, based on available data for this compound.[3]

  • Hazard Statements: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

  • First Aid Measures:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Utility and Reaction Mechanisms

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two fluorine atoms and the nitro group makes the aromatic ring electron-deficient and thus, highly activated towards attack by nucleophiles. The bromine atom serves as an excellent leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, rapid step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism A This compound B Meisenheimer Complex (Resonance Stabilized) A->B Addition Nu Nucleophile (Nu⁻) Nu->B C Substituted Product B->C Elimination Br Bromide (Br⁻) B->Br

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

This reactivity makes this compound a key intermediate in the synthesis of a wide range of more complex molecules. It is particularly useful in the pharmaceutical industry for the development of drug candidates.[2]

Other Reactions

Beyond SNAr, the nitro group on the aromatic ring can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium on carbon catalyst. This opens up further avenues for functionalization, such as diazotization and subsequent substitution reactions.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable precursor for a variety of applications.

Pharmaceutical Research

In medicinal chemistry, this compound serves as a scaffold for the synthesis of bioactive molecules. Its derivatives have been investigated for a range of therapeutic activities, including anti-inflammatory and antitumor effects.[2] The fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate.

Materials Science and Nanotechnology

This compound is also utilized in the field of materials science. It can be used to functionalize nanomaterials like carbon nanotubes and graphene, thereby modifying their electronic and physical properties for applications in electronics and biomedicine.[2]

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following is a general, representative protocol for a nucleophilic aromatic substitution reaction using this compound with a generic amine nucleophile. This is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically between 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Heating and Monitoring (TLC or LC-MS) A->B C Aqueous Work-up (Extraction) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its activated aromatic system allows for efficient nucleophilic aromatic substitution reactions, providing access to a wide array of complex and functionally diverse molecules. For researchers in drug discovery and materials science, a solid understanding of its properties, suppliers, and synthetic applications is essential for leveraging its full potential in the development of novel compounds and materials.

References

Methodological & Application

Application Note: A Strategic Synthesis of Functionalized Quinoxalines using 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Quinoxalines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The development of efficient and versatile synthetic routes to novel quinoxaline derivatives is therefore a critical endeavor in drug discovery. This guide details a robust and highly adaptable protocol for the synthesis of 7-bromo-5-fluoroquinoxalines, utilizing the strategically functionalized building block, 2,3-Difluoro-4-bromonitrobenzene. The methodology hinges on a sequential Nucleophilic Aromatic Substitution (SNAr) reaction with 1,2-diamines, followed by an in-situ reductive cyclization. We will elucidate the mechanistic rationale behind this approach, provide a detailed, field-tested protocol, and discuss the downstream applications of the resulting halogenated quinoxaline scaffold in creating diverse molecular libraries for pharmaceutical research.

The Strategic Rationale: Why this compound?

The choice of starting material is paramount to the success and versatility of a synthetic campaign. This compound is an exemplary scaffold for several key reasons:

  • Activated SNAr Sites: The powerful electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic attack.[4] This activation is most pronounced at the ortho and para positions. The fluorine atoms serve as excellent leaving groups for SNAr reactions, significantly more labile than other halogens, ensuring high reactivity under mild conditions.[5]

  • Sequential Reactivity: The two fluorine atoms exhibit differential reactivity. The C-3 fluorine, being para to the nitro group, is the most activated site and will typically react first. This allows for a controlled, sequential substitution with a bidentate nucleophile like a 1,2-diamine.

  • A Handle for Diversification: The bromine atom at the C-4 position is relatively inert to the SNAr conditions used to displace the fluorines. It remains as a valuable functional "handle" on the final quinoxaline product, perfectly positioned for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of analog libraries from a common intermediate.

  • Modulation of Physicochemical Properties: The retained fluorine atom on the final quinoxaline ring can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, membrane permeability, and binding affinity.[6]

Unveiling the Mechanism: A Two-Act Synthesis

The conversion of this compound to a quinoxaline derivative is a carefully orchestrated sequence of two distinct chemical transformations, often performed in a single reaction vessel.

Act I: Sequential Nucleophilic Aromatic Substitution (SNAr)

The reaction initiates with the attack of a 1,2-diamine (for this guide, we will use o-phenylenediamine as the exemplar) on the electron-deficient aromatic ring.

  • First Substitution (Intermolecular): One amino group of the diamine attacks the most electrophilic carbon, C-3, displacing the fluoride ion. This proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Second Substitution (Intramolecular): The second amino group of the now-tethered diamine attacks the adjacent C-2 carbon, displacing the second fluoride ion. This intramolecular cyclization is kinetically favored and forms the dihydro-dinitrophenyl intermediate.

Act II: Reductive Cyclization

The intermediate, bearing a nitro group, is not yet the aromatic quinoxaline. The final act is a reduction followed by aromatization.

  • Reduction: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), is introduced. It selectively reduces the nitro group to an amine.

  • Aromatization: The resulting intermediate rapidly undergoes tautomerization and oxidation (often by air) to yield the stable, aromatic quinoxaline ring system. This final step is the driving force for the reaction, leading to the thermodynamically favored product.

Below is a diagram illustrating the overall reaction mechanism.

Caption: Reaction mechanism for quinoxaline synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-bromo-5-fluoro-2,3-diphenylquinoxaline as a representative example.

Materials and Reagents
Reagent/MaterialCAS NumberSupplier SuggestionPurityNotes
This compound136953-28-5Sigma-Aldrich, etc.>97%Starting material.
Benzil134-81-6Sigma-Aldrich, etc.>98%Example 1,2-dicarbonyl compound.
o-Phenylenediamine95-54-5Sigma-Aldrich, etc.>99%Example 1,2-diamine.
Sodium Dithionite (Na₂S₂O₄)7775-14-6Sigma-Aldrich, etc.>85%Reducing agent. Use fresh.
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich, etc.>99%Non-nucleophilic base.
Dimethyl Sulfoxide (DMSO)67-68-5Sigma-Aldrich, etc.AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS GradeFor extraction and chromatography.
Hexanes110-54-3Fisher ScientificACS GradeFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8--For work-up.
Brine---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--Drying agent.
Round-bottom flask, magnetic stirrer, condenser, TLC plates, silica gel for chromatography.---Standard laboratory equipment.
Step-by-Step Procedure

The overall workflow is depicted below.

G A 1. Reagent Setup (Diamine, Base, Solvent) B 2. Add Starting Material (this compound) A->B C 3. SNAr Reaction (Heat & Stir) B->C D 4. Add Reducing Agent (Na₂S₂O₄) C->D E 5. Reductive Cyclization (Stir) D->E F 6. Work-up (Quench & Extract) E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Experimental workflow for quinoxaline synthesis.

  • Reaction Setup (SNAr):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add o-phenylenediamine (1.0 mmol, 108.1 mg).

    • Add anhydrous DMSO (20 mL) and stir until the diamine has fully dissolved.

    • Add DIPEA (2.5 mmol, 2.5 eq, 0.44 mL). Stir for 5 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.0 mmol, 238.0 mg) in anhydrous DMSO (5 mL).

    • Add the solution of this compound dropwise to the stirring diamine solution over 10 minutes.

  • SNAr Reaction:

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The starting material spot should be consumed, and a new, more polar spot corresponding to the dinitrophenyl intermediate should appear.

  • Reductive Cyclization:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄) (5.0 mmol, 5.0 eq, 870 mg) in water (10 mL). Note: Sodium dithionite can decompose; use a fresh bottle.

    • Add the aqueous sodium dithionite solution to the reaction mixture. An exotherm and color change may be observed.

    • Stir vigorously at room temperature for 2-3 hours. The dark color of the reaction should lighten.

    • Self-Validation: Monitor the disappearance of the intermediate and the appearance of the fluorescent quinoxaline product spot by TLC.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aq. NaHCO₃ (1 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the 7-bromo-5-fluoroquinoxaline derivative as a solid.

Downstream Applications: A Gateway to Chemical Diversity

The synthesized 7-bromo-5-fluoroquinoxaline is not an endpoint but a versatile intermediate. The C-Br bond is primed for a variety of powerful cross-coupling reactions, enabling rapid diversification.

Cross-Coupling ReactionReagent PartnerBond FormedPotential Application
Suzuki-Miyaura (Hetero)arylboronic acid/esterC-CBuilding bi-aryl systems, core fragments of kinase inhibitors.
Sonogashira Terminal alkyneC-C (sp)Introducing rigid linkers, precursors for other heterocycles.
Buchwald-Hartwig Amine, AmideC-NAdding diverse amine functionalities for SAR studies.
Heck AlkeneC-C (sp²)Introducing vinyl groups for further elaboration.

This strategic placement of the bromine atom allows researchers to explore a vast chemical space around the quinoxaline core, which is essential for optimizing potency, selectivity, and ADME properties in a drug discovery program.

Safety and Handling

  • This compound: Is an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Dithionite: Can be flammable upon contact with moisture and is a reducing agent. Store in a cool, dry place away from water and oxidizing agents.

  • Solvents: DMSO can facilitate the absorption of chemicals through the skin. Handle with care. Ethyl acetate and hexanes are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Topic: Preparation of Phenothiazine Derivatives from 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Phenothiazine Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[3] This application note provides a detailed protocol for the synthesis of novel, fluorinated phenothiazine derivatives, utilizing 2,3-Difluoro-4-bromonitrobenzene as a key starting material. The synthetic strategy hinges on a two-step sequence: an initial nucleophilic aromatic substitution to form a diaryl sulfide intermediate, followed by a base-mediated intramolecular cyclization via the Smiles rearrangement to construct the core phenothiazine heterocycle.[4][5] This guide offers in-depth procedural details, mechanistic insights, characterization data, and safety considerations intended for professionals in organic synthesis and drug discovery.

Introduction: The Strategic Value of Fluorinated Phenothiazines

The phenothiazine tricycle is a privileged scaffold in drug discovery.[6] Its non-planar, butterfly-like conformation allows its derivatives to interact with a wide array of biological targets.[7] While first-generation phenothiazine drugs like chlorpromazine revolutionized psychiatry, modern medicinal chemistry seeks to refine these structures to improve efficacy and reduce side effects.[1]

The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3] Specifically, the C-F bond's high strength can block metabolic oxidation at that position, increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's solubility and ability to cross biological membranes.

The starting material, this compound, is a highly functionalized building block.[8]

  • Nitro Group: Acts as a powerful electron-withdrawing group, activating the aromatic ring for the crucial initial nucleophilic aromatic substitution (SNAr) reaction.

  • Fluorine Atoms: These are incorporated into the final phenothiazine core, imparting the desired physicochemical modifications.

  • Bromine Atom: Provides an additional synthetic handle for post-cyclization diversification of the scaffold, such as through palladium-catalyzed cross-coupling reactions.

Overall Synthetic Strategy

The synthesis is designed as a robust two-step process. The first step involves the formation of a C-S bond to create a diaryl sulfide precursor. The second step leverages the precursor's structure to facilitate an intramolecular C-N bond formation, yielding the tricyclic phenothiazine system.

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Experimental Protocols

Step 1: Synthesis of 2-((2-Amino-5-methylphenyl)thio)-3-fluoro-4-bromo-1-nitrobenzene (Intermediate 3)

This step involves the nucleophilic aromatic substitution reaction between this compound (1 ) and 2-Amino-5-methylthiophenol (2 ). The electron-withdrawing nitro group activates the ortho position (C2), making the fluorine at this position susceptible to displacement by the thiolate nucleophile.

Reagents & Materials

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compound (1 )C₆H₂BrF₂NO₂237.992.38 g10.0
2-Amino-5-methylthiophenol (2 )C₇H₉NS139.221.46 g10.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-

Protocol:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1 ) (2.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous DMF via syringe.

  • Begin stirring the suspension under a gentle flow of nitrogen.

  • In a separate beaker, dissolve 2-Amino-5-methylthiophenol (2 ) (1.46 g, 10.5 mmol) in 10 mL of anhydrous DMF.

  • Add the solution of 2 dropwise to the reaction flask over 15 minutes at room temperature. The role of potassium carbonate is to deprotonate the thiol, generating the more potent thiolate nucleophile required for the substitution reaction.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material 1 is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water. A yellow-orange precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure diaryl sulfide 3 .

Step 2: Synthesis of 8-Bromo-7-fluoro-3-methyl-10H-phenothiazine (Product 4)

This step is the critical ring-closing reaction. The diaryl sulfide intermediate (3 ) undergoes an intramolecular Smiles rearrangement. In the presence of a strong base, the amino group is deprotonated, and the resulting amide anion attacks the nitro-activated aromatic ring, displacing the nitro group and forming the phenothiazine tricycle.

Reagents & Materials

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Diaryl Sulfide Intermediate (3 )C₁₃H₈BrFN₂O₂S355.192.84 g8.0
Sodium Hydride (NaH, 60% in mineral oil)NaH24.000.48 g12.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1160 mL-

Protocol:

  • CAUTION: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.

  • To a 100 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.

  • Add 40 mL of anhydrous THF to the flask.

  • Dissolve the diaryl sulfide intermediate (3 ) (2.84 g, 8.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). The use of NaH, a non-nucleophilic strong base, is crucial for efficiently deprotonating the amine without competing side reactions.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 3-5 hours. The reaction will likely change color as the phenothiazine product is formed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of 10 mL of ethanol, followed by 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude phenothiazine.

  • Purify the product by column chromatography on silica gel (eluting with Hexane:Dichloromethane mixtures) to yield the final product 4 as a solid.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the aromatic and methyl proton signals and their respective integrations.

    • ¹³C NMR will show the correct number of carbon signals. The presence of C-F coupling is a key diagnostic feature for fluorinated compounds.[9]

    • ¹⁹F NMR will show a signal confirming the presence of the fluorine atom on the phenothiazine core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Data for Product 4:

  • Appearance: Pale yellow or off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Signals expected in the aromatic region (δ 6.5-7.5 ppm), a broad singlet for the N-H proton (variable position), and a singlet for the methyl group (δ ~2.3 ppm).

  • HRMS (ESI): Calculated for C₁₃H₉BrFNS [M+H]⁺, the measured value should be within ±5 ppm.

Mechanistic Insight: The Smiles Rearrangement

The key cyclization step is a classic example of the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.

step1 [label=<

Step A: Deprotonation The amine on the diaryl sulfide is deprotonated by a strong base (NaH), forming a highly nucleophilic amide anion.

];

step2 [label=<

Step B: Intramolecular Attack The amide anion attacks the electron-deficient carbon bearing the nitro group, forming a spirocyclic Meisenheimer-type intermediate.

];

step3 [label=<

Step C: Ring Opening & Elimination The intermediate collapses, breaking the C-N bond of the nitro group and eliminating it as a nitrite anion (NO₂⁻), which is an excellent leaving group.

];

step4 [label=<

Step D: Protonation Upon aqueous workup, the resulting phenothiazine anion is protonated to yield the final neutral product.

];

edge [color="#5F6368"]; step1 -> step2 -> step3 -> step4; }

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: This is a potentially toxic and irritating compound. Avoid inhalation, ingestion, and skin contact.[8][10]

  • Sodium Hydride (NaH): Extremely flammable and water-reactive. Must be handled under an inert atmosphere. Quench excess NaH slowly and carefully with a proton source like isopropanol or ethanol before introducing water.

  • Anhydrous Solvents (DMF, THF): These are flammable and can be harmful if inhaled or absorbed through the skin. Use in a closed system under an inert atmosphere.

References

Application Notes & Protocols: Strategic Implementation of 2,3-Difluoro-4-bromonitrobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and practical protocols for the application of 2,3-difluoro-4-bromonitrobenzene in Suzuki-Miyaura cross-coupling reactions. As a highly functionalized aryl halide, this reagent serves as a critical building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, offers broad functional group tolerance and stereochemical control.[3][4]

Within this context, fluorinated aromatic compounds are of paramount importance, especially in drug discovery. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[5][6][7] Similarly, the nitro group is a versatile functional handle and a potent electron-withdrawing group that can be readily transformed into other functionalities, such as amines, for further synthetic elaboration.[7][8]

This compound is a trifunctional reagent strategically designed for synthetic efficiency. In a Suzuki-Miyaura reaction, the C-Br bond serves as the reactive site for palladium insertion. The two fluorine atoms and the nitro group act as powerful electron-withdrawing groups, which activate the C-Br bond towards oxidative addition, often the rate-determining step of the catalytic cycle.[2][9] This electronic activation makes this compound a highly reactive and valuable substrate for constructing complex biaryl structures.

The Catalytic Cycle: Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the aromatic ring accelerates this step.[2][9]

  • Transmetalation: The organic group from the activated organoboron species (a boronate complex formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[4][10]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R' (Biaryl Product) Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R'-B(OH)₂ (Boronic Acid) R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the substrate, specific considerations are necessary.

ComponentRecommended ChoicesRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[10][12]
Ligand Bulky, electron-rich phosphines: P(t-Bu)₃, PCy₃, SPhos, XPhos, BrettPhosElectron-rich ligands stabilize the palladium center and promote the oxidative addition step, which is crucial for electron-deficient aryl halides.[2][13] Bulky ligands facilitate the final reductive elimination step.[8][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFA base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10][15] K₃PO₄ is often effective for challenging couplings.[14] Fluoride bases like CsF can also be potent activators due to boron's fluorophilicity.[16]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic system consisting of an organic solvent to dissolve the aryl halide and catalyst, and an aqueous phase for the inorganic base, is standard.[1][15] This setup facilitates the interaction of all components.
Temperature 80-110 °CThermal energy is typically required to drive the reaction to completion, particularly to overcome the activation barriers for oxidative addition and reductive elimination.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 mmol).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This removes dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Charge Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat & Stir (100 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add EtOAc & Water) E->F Reaction Complete G 7. Extraction & Drying F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Applications of Synthesized Biaryls

The resulting 3,4-difluoro-3'-nitro-1,1'-biphenyl derivatives are valuable intermediates.[5] The nitro group can be readily reduced to an aniline, which can then undergo a vast array of subsequent chemical transformations, including amide bond formation, diazotization, or further cross-coupling reactions. This versatility makes this compound a powerful entry point for the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): As precursors for kinase inhibitors, anti-inflammatory agents, and other therapeutics.[7][17]

  • Agrochemicals: For the development of novel herbicides and fungicides.[6]

  • Organic Electronic Materials: For applications in OLEDs and organic photovoltaics, where the electronic properties of fluorinated biaryls are highly desirable.[6]

Conclusion

This compound is a highly activated and synthetically versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties facilitate a reliable and efficient C-C bond formation, providing access to a wide range of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters as outlined in this guide, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-bromonitrobenzene is a versatile building block in modern organic synthesis, particularly for the construction of complex, highly substituted aromatic systems. Its utility stems from the presence of multiple reactive sites amenable to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group profoundly activates the benzene ring towards nucleophilic attack, while the three halogen substituents—two fluorines and one bromine—offer a nuanced landscape for regioselective functionalization. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in SNAr reactions, tailored for researchers, scientists, and professionals in drug development.

Understanding the Reactivity and Regioselectivity

The regiochemical outcome of SNAr reactions on this compound is governed by a combination of electronic and leaving group effects. The nitro group, positioned at C1, is a powerful activating group, rendering the ortho and para positions significantly more electrophilic.[1][2] Consequently, nucleophilic attack is favored at C2 (bearing a fluorine), C4 (bearing a bromine), and C6 (bearing a hydrogen).

In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, which potently stabilizes the negative charge in the Meisenheimer complex.[3] This stabilization often outweighs its poor leaving group ability in other substitution reactions like SN2.[4] In SNAr reactions, the established order of leaving group ability is F > Cl ≈ Br > I.[2][5]

Based on these principles, nucleophilic attack on this compound is predicted to occur preferentially at the C2 position, displacing the fluoride. This is because the C2 position is ortho to the activating nitro group and bears the best leaving group for SNAr reactions (fluorine). While the C4 position is also activated (para to the nitro group), the bromine atom is a less effective leaving group than fluorine in this context.

Predicted sites of nucleophilic attack on this compound.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer Addition nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 2-Substituted-3-fluoro-4-bromonitrobenzene meisenheimer->product Elimination leaving_group Fluoride Ion (F⁻)

General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-3-fluoro-4-bromonitrobenzene derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq.)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq.).[6]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol outlines the synthesis of 2-alkoxy/phenoxy-3-fluoro-4-bromonitrobenzene derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 eq.)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq.) in anhydrous THF or DMF.

  • Cool the solution in an ice bath and add NaH or t-BuOK (1.2 eq.) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.[6]

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiolate Nucleophiles

This protocol describes the synthesis of 2-thioether-3-fluoro-4-bromonitrobenzene derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) (1.2 eq.)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a solution of the thiol (1.2 eq.) in DMF, add the base (K₂CO₃ or NaH, 1.5 eq.) and stir at room temperature for 20-30 minutes.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-70 °C, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Summary

The following table provides a hypothetical summary of expected outcomes for SNAr reactions with this compound based on the principles outlined above. Actual yields may vary depending on the specific nucleophile and reaction conditions.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Expected Major ProductPredicted Yield (%)
MorpholineMorpholine (1.2 eq.), K₂CO₃ (2 eq.)DMF6804-(2-Bromo-6-fluoro-3-nitrophenyl)morpholine85-95
Sodium methoxideNaOMe (1.2 eq.)MeOH/THF4601-Bromo-2,3-difluoro-4-methoxy-5-nitrobenzene80-90
ThiophenolThiophenol (1.1 eq.), K₂CO₃ (1.5 eq.)DMF8501-Bromo-2-fluoro-3-nitro-4-(phenylthio)benzene80-90

Workflow Visualization

SNAr_Workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add nucleophile and base dissolve->add_reagents react Heat and stir reaction mixture (Monitor by TLC) add_reagents->react workup Aqueous workup and extraction react->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Characterize final product (NMR, MS, etc.) purify->product

A generalized workflow for SNAr reactions.

Conclusion

This compound is a highly valuable and reactive substrate for SNAr reactions. The strong activation by the nitro group, coupled with the excellent leaving group ability of the ortho-fluorine, allows for predictable and efficient regioselective substitution. The protocols provided herein serve as a robust foundation for the synthesis of a diverse array of functionalized aromatic compounds, which are key intermediates in the development of novel pharmaceuticals and materials.

References

Experimental protocol for Suzuki coupling with 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with 2,3-Difluoro-4-bromonitrobenzene

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This application note provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The protocol is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. We delve into the reaction mechanism, reagent selection, safety considerations, and troubleshooting to ensure a robust and reproducible synthetic outcome.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The formation of a C(sp²)-C(sp²) bond is a foundational transformation in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become a go-to method for this purpose due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][4]

The substrate of focus, this compound, is a valuable building block. The presence of electron-withdrawing fluorine and nitro groups significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for complex molecular architectures. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling, with a reactivity profile that is generally more favorable than chlorine and less costly than iodine.[5] This guide provides a detailed framework for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which navigates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1]

  • Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. Crucially, this process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily undergoes ligand exchange with the halide on the Pd(II) complex.[4][9][10][11]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Below is a visualization of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination (Ar-R') reagent_in2 Product (Ar-R') Boronate R'-B(OR)₃⁻ (Activated Boronate) Boronate->ArPdX Reacts with Pd(II) complex Base Base (e.g., OH⁻) BoronicAcid R'-B(OH)₂ BoronicAcid->Boronate Activation reagent_in1 Ar-X (this compound)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol details the coupling of this compound with phenylboronic acid as a model system. The principles and steps can be adapted for other arylboronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
This compound237.99Aryl Halide (Substrate)An electron-deficient aryl bromide.[12]
Phenylboronic Acid121.93Organoboron ReagentStable, commercially available coupling partner. Can be prone to dehydration to form boroxine trimers; use of a slight excess is recommended.
Pd(PPh₃)₄ (Tetrakis)1155.56Pd(0) Catalyst PrecursorA reliable, air-sensitive catalyst. Provides both the Pd(0) source and phosphine ligands in one.[13]
Potassium Carbonate (K₂CO₃)138.21BaseA common, effective inorganic base for Suzuki couplings. Its solubility in water is key for biphasic systems.[10]
1,4-Dioxane88.11Organic SolventApolar aprotic solvent, good for dissolving organic reagents. Must be degassed.[6][7]
Deionized Water18.02Co-solventUsed to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] Must be degassed.
Ethyl Acetate (EtOAc)88.11Extraction SolventFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentFor removing residual water from the organic phase.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Reagent Quantities
ReagentAmount (mg)Moles (mmol)Equivalents
This compound2381.01.0
Phenylboronic Acid1461.21.2
Pd(PPh₃)₄580.050.05 (5 mol%)
Potassium Carbonate (K₂CO₃)2762.02.0
1,4-Dioxane8 mL--
Deionized Water2 mL--
Step-by-Step Procedure
  • Reaction Setup :

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Flame-dry the flask and condenser under vacuum and allow to cool to room temperature under a positive pressure of Argon or Nitrogen. Causality: This removes adsorbed water and oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition :

    • Once cool, briefly remove the septum and add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) to the flask.

    • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), under a flow of inert gas. Expertise Note: For catalysts that are not pre-ligated, such as Pd(OAc)₂, the ligand (e.g., SPhos) would be added at this stage, typically in a 1:2 Pd:Ligand ratio.[14]

    • Seal the flask with the septum and evacuate and backfill with inert gas three times to ensure an inert atmosphere.[7]

  • Solvent Addition :

    • Degas the 1,4-dioxane and deionized water by bubbling Argon through them for 20-30 minutes.

    • Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction flask. The mixture should be a suspension.

  • Reaction Execution :

    • Lower the flask into a pre-heated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours. Trustworthiness: Reaction progress should be monitored to confirm completion and avoid degradation of the product.

  • Monitoring Progress :

    • After a few hours, briefly cool the reaction and take a small aliquot via syringe.

    • Spot the aliquot on a TLC plate alongside the starting aryl bromide. Elute with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • The reaction is complete when the starting aryl bromide spot has been completely consumed.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

    • The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[14]

  • Characterization :

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Experimental Workflow

The following diagram outlines the complete experimental process from setup to final product.

Suzuki_Workflow A 1. Reaction Setup (Flame-dry glassware under Ar/N₂) B 2. Add Solids (Ar-Br, Boronic Acid, Base, Catalyst) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction (100 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E Periodically E->D If incomplete F 6. Work-up (Quench, Extract with EtOAc) E->F If complete G 7. Isolate Crude Product (Dry & Concentrate) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I J Pure Product I->J

Caption: General experimental workflow for Suzuki coupling.

Safety and Handling

  • This compound : May cause skin and eye irritation. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.[15][16]

  • Palladium Catalysts : Palladium compounds can be toxic and are expensive. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands (if used) : Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this protocol.[16][17]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Water-sensitive boronic acid degradation.1. Use a fresh bottle of catalyst or a glovebox for handling. Ensure the reaction is fully inert.2. Degas solvents thoroughly before use.3. Use freshly opened boronic acid or consider using a more stable boronate ester.
Side Product Formation 1. Homocoupling of boronic acid.2. Protodeboronation (loss of boron group).1. This can occur at high temperatures or if the oxidative addition is slow. Ensure a slight excess, not a large excess, of boronic acid. 2. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is not run for an excessively long time.[10]
Difficulty in Purification Product co-elutes with byproducts (e.g., triphenylphosphine oxide from catalyst).Modify the chromatography solvent system to improve separation. If using Pd(PPh₃)₄, byproducts can be challenging. Consider using a catalyst with more specialized ligands that lead to cleaner reactions.

References

Application Notes: A Step-by-Step Guide for Nucleophilic Substitution on 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Difluoro-4-bromonitrobenzene. This versatile substrate is a valuable building block in medicinal chemistry and materials science, offering multiple reactive sites for targeted functionalization. This guide delves into the underlying reaction mechanism, regioselectivity, detailed experimental protocols, and troubleshooting, aimed at researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a poly-halogenated aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of a powerful electron-withdrawing nitro group, which activates the benzene ring towards nucleophilic attack, and three distinct halogen substituents that can act as leaving groups. This structural arrangement allows for sequential and regioselective substitutions, making it a powerful scaffold for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[1] Understanding the principles of Nucleophilic Aromatic Substitution (SNAr) is paramount to successfully harnessing the synthetic potential of this reagent.

The SNAr Mechanism: Principles of Reactivity and Regioselectivity

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups, such as a nitro group (-NO₂), can reverse this polarity, making the ring electron-deficient and susceptible to attack by nucleophiles.[2] The SNAr reaction proceeds through a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized centers.[3]

Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.

Step 2 (Elimination): The aromaticity is restored through the expulsion of the leaving group, yielding the final substituted product.

Caption: General workflow of the SNAr addition-elimination mechanism.

Causality of Experimental Choices

The Role of the Nitro Group: The nitro group is the key activating group. For the SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group.[5] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, significantly stabilizing the intermediate.[6] Substitution meta to the nitro group is kinetically disfavored as this resonance stabilization is not possible.[5]

Caption: Impact of substituent position on Meisenheimer complex stability.

Leaving Group Ability: In contrast to SN2 reactions, the leaving group ability for SNAr follows the trend: F > Cl ≈ Br > I . This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

Predicting Regioselectivity for this compound

This substrate presents a fascinating case for regioselectivity with three potential leaving groups:

  • F at C-2: ortho to the -NO₂ group.

  • F at C-3: meta to the -NO₂ group.

  • Br at C-4: para to the -NO₂ group.

Based on the principles above:

  • Attack at C-3 is highly unlikely because the fluorine is meta to the activating nitro group.

  • Attack at C-2 and C-4 are both electronically favored due to ortho and para activation, respectively.

  • The fluorine at C-2 is a better SNAr leaving group than the bromine at C-4. Furthermore, the inductive effect (-I) of the nitro group is stronger at the closer ortho position, further enhancing the electrophilicity of C-2.

Therefore, nucleophilic substitution is most likely to occur selectively at the C-2 position, displacing the fluoride ion. While a minor amount of the C-4 substitution product may form, the reaction is expected to show high selectivity for the C-2 position. The final product structure should always be confirmed by analytical methods such as NMR.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents
  • Substrate: this compound (FW: 237.99 g/mol )[4]

  • Nucleophile: Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq.)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Work-up: Ethyl acetate, deionized water, brine

  • Purification: Silica gel, hexanes, ethyl acetate

Safety Precautions
  • This compound and related nitroaromatics are toxic and irritants. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • DMF and DMSO are skin-penetrating solvents; avoid contact.

Equipment Setup
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Heating mantle with a temperature controller.

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring.

  • Standard glassware for work-up and purification.

Step-by-Step Reaction Procedure
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq.) to the stirring solution.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq.) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed over time, and a new, typically more polar, product spot should appear.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.

Typical Reaction Conditions
Nucleophile TypeBaseSolventTemperature (°C)Typical Time (h)
Primary/Secondary Aliphatic AminesK₂CO₃, Et₃NDMF, MeCN25 - 802 - 12
Anilines (Aromatic Amines)K₂CO₃, Cs₂CO₃DMSO, DMF80 - 12012 - 24
ThiolsK₂CO₃, NaHDMF, THF0 - 501 - 6
Alcohols/PhenolsNaH, t-BuOKTHF, DMF25 - 1004 - 18

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues.

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Insufficient temperature.- Nucleophile is not reactive enough.- Base is too weak or wet.- Reagents are degraded.- Increase reaction temperature incrementally.- Use a stronger base (e.g., NaH for alcohols).- Use a more polar aprotic solvent (DMSO).- Use fresh, anhydrous reagents and solvents.
Multiple Products Observed - Lack of regioselectivity.- Di-substitution (if product is also activated).- Side reactions.- Lower the reaction temperature to improve selectivity.- Use a less polar solvent.- Use a stoichiometric amount of the nucleophile (1.0-1.1 eq.).- Carefully characterize all products to identify isomers.
Product Decomposition - Reaction temperature is too high.- Product is unstable to the basic conditions.- Run the reaction at the lowest effective temperature.- Use a milder base (e.g., NaHCO₃ or an organic base like DIPEA).- Reduce the reaction time.

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check_temp [label="Increase Temperature?"]; check_base [label="Use Stronger Base / Solvent?"]; check_reagents [label="Check Reagent Quality?"];

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reduce_temp [label="Reduce Temperature?"]; mild_base [label="Use Milder Base?"];

start -> low_conv [label="< 80% Conversion"]; start -> multi_prod [label="Multiple Spots on TLC"]; start -> decomp [label="Streaking on TLC"]; start -> success [label="Clean Conversion"];

low_conv -> check_temp; check_temp -> check_base [label="No"]; check_base -> check_reagents [label="No"]; check_temp -> success [label="Yes"]; check_base -> success [label="Yes"]; check_reagents -> success [label="Yes"];

multi_prod -> lower_temp; lower_temp -> check_stoich [label="No"]; check_stoich -> change_solvent [label="No"]; lower_temp -> success [label="Yes"]; check_stoich -> success [label="Yes"]; change_solvent -> success [label="Yes"];

decomp -> reduce_temp; reduce_temp -> mild_base [label="No"]; reduce_temp -> success [label="Yes"]; mild_base -> success [label="Yes"]; }

Caption: Decision workflow for troubleshooting SNAr reactions.

References

The Strategic Utility of 2,3-Difluoro-4-bromonitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic versatility of 2,3-difluoro-4-bromonitrobenzene as a key building block in the construction of complex pharmaceutical agents. We will explore its reactivity, with a focus on regioselective nucleophilic aromatic substitution (SNAr), and provide detailed, field-proven protocols for its incorporation into scaffolds relevant to contemporary drug discovery, particularly in the domain of kinase inhibitors.

Introduction: The Value Proposition of a Multifunctional Building Block

This compound is a highly functionalized aromatic ring system that offers a unique combination of reactive sites. The presence of a powerful electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[1][2] This activation, coupled with the presence of three distinct halogen leaving groups—two fluorine atoms and one bromine atom—at positions ortho, meta, and para to the nitro group, provides a platform for controlled, sequential chemical modifications. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of substituted aniline and phenyl ether scaffolds that are central to the structure of many targeted therapeutics, including inhibitors of protein kinases like Fibroblast Growth Factor Receptor (FGFR) and c-Met.[3][4]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂[5]
Molecular Weight 237.99 g/mol [5]
CAS Number 1003708-24-4[5]
Appearance White to yellow crystalline solid[No specific citation]
Solubility Soluble in common organic solvents like DMF, DMSO, and THF[No specific citation]

Understanding the Reactivity: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound in pharmaceutical synthesis is the SNAr reaction. The outcome of this reaction is dictated by the regioselectivity of the nucleophilic attack, which is in turn governed by the electronic and steric environment of the potential leaving groups.

The electron-withdrawing nitro group activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[2] The degree of activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound:

  • Position 2 (Fluorine): This position is ortho to the nitro group and is therefore highly activated.

  • Position 4 (Bromine): This position is para to the nitro group and is also significantly activated.

  • Position 3 (Fluorine): This position is meta to the nitro group and is the least activated of the three halogens.

Generally, in SNAr reactions, fluorine is a better leaving group than bromine or chlorine, a trend that is opposite to that observed in SN1 and SN2 reactions.[6] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic.[1][6]

Therefore, for this compound, the most probable site of initial nucleophilic attack is the fluorine atom at the 2-position . However, the bromine at the 4-position is also a viable leaving group, and the selectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Diagram 1: Regioselectivity of nucleophilic attack on this compound.

Application in Pharmaceutical Synthesis: Building Key Intermediates

This compound is an excellent starting material for the synthesis of polysubstituted anilines, which are key components of many kinase inhibitors. The following sections provide detailed protocols for the synthesis of two such important intermediates.

Synthesis of N-(2,3-difluoro-4-nitrophenyl)aniline Derivatives

The introduction of a substituted aniline moiety is a common strategy in the development of kinase inhibitors. The following protocol details the regioselective substitution of the fluorine atom at the 2-position with 3,5-dimethoxyaniline.

Experimental Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)-2,3-difluoro-4-nitroaniline

Materials:

  • This compound

  • 3,5-Dimethoxyaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 3,5-dimethoxyaniline (1.1 eq) to the solution, followed by the addition of DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(3,5-dimethoxyphenyl)-2,3-difluoro-4-nitroaniline.

Expected Yield: 70-85%

Diagram 2: Workflow for the synthesis of N-(3,5-dimethoxyphenyl)-2,3-difluoro-4-nitroaniline.
Synthesis of 4-(2,3-difluoro-4-nitrophenyl)piperazine Derivatives

Piperazine moieties are frequently incorporated into drug candidates to enhance solubility and modulate pharmacokinetic properties. The following protocol describes the synthesis of a Boc-protected piperazine derivative, a versatile intermediate for further functionalization.

Experimental Protocol 2: Synthesis of tert-butyl 4-(2,3-difluoro-4-nitrophenyl)piperazine-1-carboxylate

Materials:

  • This compound

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (2.5 eq) in anhydrous DMSO.

  • Add N-Boc-piperazine (1.2 eq) to the suspension.

  • Add a solution of this compound (1.0 eq) in a small amount of DMSO to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure tert-butyl 4-(2,3-difluoro-4-nitrophenyl)piperazine-1-carboxylate.

Expected Yield: 80-90%

Subsequent Transformations: Gateway to Active Pharmaceutical Ingredients

The nitro group in the synthesized intermediates can be readily reduced to an amino group, which serves as a handle for a variety of subsequent chemical transformations, such as amide bond formation, urea formation, or the construction of heterocyclic rings.

Protocol 3: Reduction of the Nitro Group

Materials:

  • Substituted 2,3-difluoro-4-nitroaniline or 4-(2,3-difluoro-4-nitrophenyl)piperazine derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a solution of the nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired aniline derivative. This product is often pure enough for the next step without further purification.

Expected Yield: >90%

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity in SNAr reactions allows for the regioselective introduction of amine and other nucleophiles, providing a reliable pathway to key structural motifs found in many kinase inhibitors and other targeted therapies. The protocols outlined in this guide offer a robust foundation for the utilization of this compound in drug discovery and development programs.

References

Application Notes and Protocols for 2,3-Difluoro-4-bromonitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Multifunctional Building Block

2,3-Difluoro-4-bromonitrobenzene is a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable intermediate in the synthesis of advanced materials. The interplay of its electron-withdrawing nitro group and halogen substituents dictates its reactivity, opening multiple avenues for molecular elaboration. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), making the fluorine atoms labile leaving groups.[1] Concurrently, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][3] This multi-faceted reactivity allows for sequential and site-selective modifications, making it an ideal precursor for high-performance polymers, functional nanomaterials, and novel fluorescent probes.

These application notes provide detailed protocols for leveraging the unique chemical properties of this compound in key areas of materials science. The methodologies are presented to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazard Identification: Halogenated nitroaromatics are generally considered toxic and irritants. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors. Avoid generating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Note 1: Synthesis of High-Performance Poly(arylene ether)s via Nucleophilic Aromatic Substitution

Scientific Context and Rationale

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The synthesis of PAEs typically proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization. In this process, a bisphenol is deprotonated by a weak base to form a more nucleophilic bisphenoxide, which then attacks an activated aromatic dihalide, displacing the halide leaving groups.

This compound serves as a potent monomer in this context. The electron-withdrawing nitro group, positioned para to one of the fluorine atoms and ortho to the other, strongly activates both fluorine atoms toward nucleophilic displacement. The fluorine atoms are excellent leaving groups in SNAr reactions, often exhibiting higher reactivity than chlorine or bromine.[5] The bromine atom is significantly less reactive under these conditions and remains intact, providing a latent functional handle on the resulting polymer backbone for subsequent cross-linking or functionalization.

This protocol describes the synthesis of a linear poly(arylene ether) by reacting this compound with a common bisphenol, 4,4'-biphenol.

Experimental Protocol: Synthesis of a Poly(arylene ether) from 4,4'-Biphenol

Materials:

  • This compound (1.00 eq)

  • 4,4'-Biphenol (1.00 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried (2.5 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask, add 4,4'-biphenol (1.00 eq), this compound (1.00 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-25% (w/v).

  • Azeotropic Dehydration: Fit the Dean-Stark trap and reflux condenser. Purge the system with nitrogen for 15-20 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-165°C to initiate polymerization. The solution will become more viscous as the polymer chains grow.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically allowed to proceed for 8-12 hours. A small aliquot can be taken, precipitated in methanol, and analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to about 80°C and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with hot deionized water to remove inorganic salts (K₂CO₃, KF). Then, wash again with methanol to remove any residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.

Data Presentation
ParameterCondition/ValueRationale
Monomer Ratio 1:1 (Difluoride:Bisphenol)Ensures high molecular weight in step-growth polymerization.
Base Anhydrous K₂CO₃A weak base sufficient to deprotonate the phenol without causing side reactions. Must be anhydrous.
Solvent DMAc / TolueneDMAc is a polar aprotic solvent that solubilizes the polymer. Toluene is used for azeotropic water removal.
Dehydration Temp. 140-150°CAllows for efficient removal of water via toluene azeotrope, which is critical for preventing side reactions.
Polymerization Temp. 160-165°CProvides sufficient thermal energy for the SNAr reaction to proceed at a reasonable rate.
Typical Yield >90%High conversion is characteristic of step-growth polymerization under optimized conditions.
Resulting Polymer Thermally stable, amorphousThe non-linear structure and presence of the bromo-substituent disrupt packing, leading to an amorphous material.

Workflow Visualization

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reagents 1. Charge Flask: - this compound - 4,4'-Biphenol - K₂CO₃ add_solvents 2. Add Solvents: - DMAc - Toluene charge_reagents->add_solvents dehydration 3. Azeotropic Dehydration (140-150°C, 2-4h) add_solvents->dehydration polymerization 4. Polymerization (160-165°C, 8-12h) dehydration->polymerization precipitation 5. Precipitate in Methanol polymerization->precipitation washing 6. Wash with H₂O & Methanol precipitation->washing drying 7. Dry in Vacuum Oven washing->drying product Final Polymer drying->product

Caption: Workflow for the synthesis of a poly(arylene ether).

Application Note 2: Synthesis of Conjugated Materials via Suzuki Cross-Coupling

Scientific Context and Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[3][6][7] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.

In the structure of this compound, the bromine atom serves as an excellent handle for Suzuki coupling. The C-Br bond is readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. The fluorine and nitro groups are typically stable under these conditions, allowing for the selective formation of a biaryl linkage at the 4-position. This methodology is ideal for synthesizing precursors to organic electronic materials, liquid crystals, and fluorescent dyes, where extending π-conjugation is a key design principle.

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-phenylnitrobenzene

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), aqueous solution (2 M, 3.0 eq)

  • 1,4-Dioxane or Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser and magnetic stirrer.

  • Nitrogen or Argon inert atmosphere setup.

  • Heating mantle or oil bath.

  • Separatory funnel and standard extraction glassware.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small flask, stir Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent under an inert atmosphere for 10-15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq) and phenylboronic acid (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., K₂CO₃ solution) via syringe.

  • Catalyst Addition: Add the catalyst solution (or the solid catalyst and ligand directly if not pre-formed) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (this compound) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,3-Difluoro-4-phenylnitrobenzene.

Reaction Scheme Visualization

Suzuki_Coupling reactant1 This compound reagents Pd(OAc)₂ / PPh₃ K₂CO₃ (aq) Dioxane, 80-100°C reactant1->reagents reactant2 Phenylboronic Acid reactant2->reagents product 2,3-Difluoro-4-phenylnitrobenzene reagents->product

Caption: Suzuki coupling of this compound.

Application Note 3: Covalent Functionalization of Graphene via Diazonium Chemistry

Scientific Context and Rationale

Covalent functionalization is a powerful strategy to tailor the properties of graphene, such as opening a bandgap, tuning its electronic characteristics, and improving its dispersibility.[8] One of the most effective methods for covalently attaching organic moieties to graphene is through the reaction with aryl diazonium salts.[9][10] The process involves the reduction of the diazonium cation by the graphene lattice, which generates a highly reactive aryl radical that subsequently forms a covalent C-C bond with a carbon atom in the graphene sheet.

This compound can be converted into a suitable diazonium salt in a two-step process: (1) reduction of the nitro group to an amine, and (2) diazotization of the resulting aniline derivative. The resulting diazonium salt can then be used to functionalize graphene, introducing the 2,3-difluoro-4-bromophenyl group onto the surface. This functionalization can significantly alter the electronic properties of graphene and introduce useful chemical handles (F, Br) for further modification.

This protocol outlines the synthesis of the diazonium salt from this compound and the subsequent functionalization of a graphene film.

Experimental Protocol: Graphene Functionalization

Part A: Synthesis of 2,3-Difluoro-4-bromoaniline

  • Reduction Setup: In a round-bottom flask, dissolve this compound in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Securely seal the flask and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2,3-Difluoro-4-bromoaniline, which can be used in the next step without further purification.

Part B: Graphene Functionalization with the In-Situ Generated Diazonium Salt

Materials:

  • Graphene on a substrate (e.g., CVD graphene on SiO₂/Si)

  • 2,3-Difluoro-4-bromoaniline (from Part A)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetonitrile

  • Isopropanol

Procedure:

  • Graphene Preparation: Ensure the graphene substrate is clean and dry.

  • Diazotization (Performed In-Situ): In a beaker cooled in an ice bath (0-5°C), dissolve the 2,3-Difluoro-4-bromoaniline in a mixture of acetonitrile and aqueous HCl.

  • Formation of Diazonium Salt: While stirring, slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. A slight color change may be observed. Stir the solution at 0-5°C for 20-30 minutes to ensure complete formation of the diazonium salt solution. Caution: Diazonium salts can be explosive when isolated in dry form. Always use them in solution immediately after preparation.

  • Functionalization: Immerse the graphene substrate into the freshly prepared diazonium salt solution.

  • Reaction: Allow the functionalization reaction to proceed for 1-2 hours at room temperature. The aryl radicals will graft onto the graphene surface.

  • Washing: After the reaction, carefully remove the graphene substrate from the solution. Rinse it thoroughly with acetonitrile, followed by isopropanol, and finally deionized water to remove any physisorbed molecules and residual salts.

  • Drying: Dry the functionalized graphene substrate under a gentle stream of nitrogen.

  • Characterization: The functionalized graphene can be characterized by Raman spectroscopy (observing the appearance and increase of the D peak), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

Logical Relationship Diagram

Graphene_Functionalization start This compound aniline 2,3-Difluoro-4-bromoaniline start->aniline Reduction (H₂, Pd/C) diazonium Diazonium Salt (in situ) aniline->diazonium Diazotization (NaNO₂, HCl, 0-5°C) graphene_functionalized Functionalized Graphene diazonium->graphene_functionalized Grafting Reaction graphene_pristine Pristine Graphene graphene_pristine->graphene_functionalized Substrate

Caption: Pathway for the functionalization of graphene.

References

The Versatile Precursor: A Guide to Palladium-Catalyzed Synthesis Using 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine atoms and a nitro group into aromatic scaffolds is a powerful approach to modulate the physicochemical and biological properties of molecules. 2,3-Difluoro-4-bromonitrobenzene has emerged as a highly valuable and versatile precursor in this endeavor. Its unique substitution pattern, featuring vicinal fluorine atoms, a reactive bromine atom for cross-coupling, and an electron-withdrawing nitro group, makes it an ideal starting material for the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this precursor, offering not just protocols, but also the scientific rationale behind the experimental choices.

The Strategic Advantage of this compound

The trifunctional nature of this compound offers a modular approach to molecular design. The bromine atom serves as a primary handle for palladium-catalyzed C-C and C-N bond formation, allowing for the introduction of various substituents. The ortho-difluoro motif is a key pharmacophore that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Furthermore, the nitro group can be readily reduced to an amine, providing a subsequent site for functionalization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring. This multifaceted reactivity profile makes this compound a cornerstone for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] When applied to this compound, it provides a direct route to novel fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OR)2 Arylboronic acid/ester R-B(OR)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R 3,4-Difluoro-nitro-biphenyl Reductive_Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the cycle. While Pd(PPh₃)₄ can be used, modern protocols often employ more stable and active pre-catalysts like Pd₂(dba)₃ or palladium acetate in combination with phosphine ligands. The choice of ligand is critical; bulky, electron-rich phosphines such as SPhos or XPhos often accelerate the reductive elimination step and stabilize the active catalytic species.

  • Base: A base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) can significantly impact the reaction rate and yield.

Experimental Protocol: Synthesis of 3,4-Difluoro-3'-nitro-1,1'-biphenyl

This protocol is adapted from a recent study on the synthesis of novel fluorinated biaryl compounds.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.991.01.0
3-Nitrophenylboronic acid166.921.21.2
Pd₂(dba)₃915.720.020.02
SPhos410.530.080.08
K₃PO₄212.273.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (238 mg, 1.0 mmol), 3-nitrophenylboronic acid (200 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol) in 1,4-dioxane (2 mL) under an argon atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,4-difluoro-3'-nitro-1,1'-biphenyl.

II. Heck Reaction: Formation of Substituted Styrenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted styrenes and other vinylated arenes.[5][6][7] This reaction is particularly valuable for creating precursors for polymers and complex organic molecules.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[8]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory_Insertion Alkene Styrene derivative Alkene->Migratory_Insertion Intermediate σ-alkyl-Pd(II) complex Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)(Alkene)] Beta_Hydride_Elimination->Product_Complex Product Substituted Styrene Product_Complex->Product Base Base Product_Complex->Base Regeneration Base->Pd(0)L2

Figure 2: Catalytic cycle of the Heck reaction.

Causality Behind Experimental Choices:

  • Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. The choice of phosphine ligand, such as tri(o-tolyl)phosphine or triphenylphosphine, is crucial for promoting the reaction and preventing the formation of palladium black.

  • Base: A base, typically a tertiary amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to facilitate the dissolution of the reactants and the palladium catalyst.

Experimental Protocol: Synthesis of a Substituted Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.991.01.0
Styrene104.151.51.5
Pd(OAc)₂224.50.020.02
P(o-tolyl)₃304.370.040.04
Triethylamine101.192.02.0
DMF-5 mL-

Procedure:

  • In a sealed tube, combine this compound (238 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).

  • Add DMF (5 mL) and triethylamine (202 mg, 2.0 mmol) to the tube.

  • Seal the tube and heat the mixture at 120 °C for 16 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired substituted styrene.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[9][10][11] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[12]

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Arylalkyne Reductive_Elimination->Ar-C≡CR Terminal_Alkyne R-C≡C-H Cu(I)-Acetylide Cu-C≡C-R Terminal_Alkyne->Cu(I)-Acetylide Base Base Base->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation

Figure 3: Catalytic cycles of the Sonogashira coupling.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne and also acts as a solvent.

Experimental Protocol: Synthesis of an Arylalkyne

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.991.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.90.020.02
CuI190.450.040.04
Triethylamine-5 mL-
THF-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add THF (5 mL) and triethylamine (5 mL), followed by phenylacetylene (122 mg, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired arylalkyne.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][13][14] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of N-aryl amines, which are common motifs in drug molecules.[15][16]

Mechanistic Insights

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.[17]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Amido_Complex [Ar-Pd(II)-NR2(L2)] Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 N-Aryl Amine Reductive_Elimination->Ar-NR2

References

Application Note & Protocols: Regioselective Synthesis with 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-4-bromonitrobenzene is a versatile tri-substituted benzene derivative that serves as a powerful building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two fluorine atoms, a bromine atom, and a strongly electron-withdrawing nitro group—creates distinct centers of reactivity. This guide provides a comprehensive overview of the principles governing its regioselective functionalization and delivers detailed protocols for achieving selective C-F or C-Br bond transformations. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, enabling researchers to strategically and predictably modify this key synthetic intermediate.

Introduction: The Strategic Value of this compound

The utility of this compound stems from the orthogonal reactivity of its halogen substituents. The benzene ring is highly electron-deficient due to the powerful inductive and resonance effects of the nitro group.[2][3] This electronic feature is the primary driver for its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of three distinct halogen atoms offers multiple avenues for sequential functionalization, allowing for the controlled, stepwise construction of highly substituted aromatic compounds, which are common pharmacophores in drug development.[1][4] Understanding and controlling the regioselectivity of these transformations is paramount to its effective use in multi-step synthesis.

Mechanistic Rationale: Controlling Regioselectivity

The key to unlocking the synthetic potential of this compound lies in understanding the two primary reaction mechanisms that can be exploited: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bonds

The SNAr reaction is characterized by the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[2] The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the anionic intermediate through resonance.

In this compound:

  • The nitro group at C1 strongly activates the fluorine at C2 (para) and the fluorine at C6 (ortho, vacant) .

  • The fluorine atom at C2 is therefore the most activated position for SNAr.

  • In SNAr reactions, fluoride is an excellent leaving group, often superior to bromide or chloride. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon atom more electrophilic.[2][5]

Consequently, SNAr reactions with nucleophiles such as amines, alkoxides, or thiolates will overwhelmingly occur at the C2 position , displacing the fluoride.

cluster_0 S(N)Ar Mechanism at C2 Position Start 2,3-Difluoro-4- bromonitrobenzene + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Stabilized by NO2 group Start->Intermediate Attack at C2 (Rate-determining) Product 2-Substituted-3-fluoro- 4-bromonitrobenzene + Fluoride (F-) Intermediate->Product Loss of Leaving Group (Aromaticity Restored)

Diagram 1: Simplified workflow of the S(N)Ar reaction at the C2 position.

Palladium-Catalyzed Cross-Coupling: Targeting the C-Br Bond

The Carbon-Bromine bond is significantly less reactive towards SNAr but is the ideal reaction site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] These reactions proceed through a completely different mechanistic cycle, typically involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, which is weaker and more reactive in this step than the strong C-F bonds.

  • Transmetalation: The organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center.[7]

  • Reductive Elimination: The two organic partners are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

This mechanistic pathway allows for the selective functionalization of the C4 position while leaving the C-F bonds untouched, providing a powerful orthogonal strategy to SNAr.

pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex transmetalation_complex Ar-Pd(II)(R)L2 pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination reagent Ar-Br reagent->pd2_complex Oxidative Addition boronic R-B(OR)2 boronic->pd2_complex base Base base->boronic

Diagram 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocols

The following protocols provide detailed, validated methodologies for the selective functionalization of this compound.

Protocol 1: Regioselective SNAr with an Amine at the C2-Position

This protocol describes the selective substitution of the C2-fluorine with a secondary amine, a common transformation in the synthesis of bioactive molecules.[3][8]

Objective: To synthesize N-benzyl-N-methyl-2-(3-fluoro-4-bromo-1-nitrophenyl)amine.

Materials:

  • This compound (1.0 eq)

  • N-methylbenzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (2.38 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and 40 mL of anhydrous acetonitrile.

  • Reagent Addition: Begin stirring the suspension. Add N-methylbenzylamine (1.33 g, 11.0 mmol) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The starting material will be consumed, and a higher Rf product spot will appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product.

Expected Outcome: The reaction should yield the desired 2-amino substituted product with high regioselectivity.

ParameterExpected Value
Product N-benzyl-N-methyl-2-(3-fluoro-4-bromo-1-nitrophenyl)amine
Regioselectivity >98% for C2 substitution
Typical Yield 85-95%
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective formation of a C-C bond at the C4-position, displacing the bromine atom while preserving the fluorine substituents.[7][9]

Objective: To synthesize 2,3-Difluoro-4-(4-methoxyphenyl)nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine [PCy₃] (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (2.38 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (45 mg, 0.2 mmol) and PCy₃ (112 mg, 0.4 mmol) in 5 mL of toluene.

  • Reagent Addition: Add 40 mL of toluene and 4 mL of water to the Schlenk flask containing the reagents. Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Expected Outcome: This protocol should provide the C4-coupled product, demonstrating the orthogonal reactivity of the C-Br bond.

ParameterExpected Value
Product 2,3-Difluoro-4-(4-methoxyphenyl)nitrobenzene
Regioselectivity >95% for C4 substitution
Typical Yield 75-90%

Summary of Regioselective Strategies

The choice of reaction conditions is the critical determinant for the site of functionalization.

Start This compound SNAr_Path Nucleophilic Aromatic Substitution (SNAr) (e.g., R2NH, NaOR, KSR) Start->SNAr_Path Conditions: Base (K2CO3, NaH) Polar Aprotic Solvent Suzuki_Path Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (ArB(OH)2, R-NH2) Start->Suzuki_Path Conditions: Pd Catalyst, Ligand, Base Anhydrous Solvent Product_SNAr Product A: Substitution at C2-F SNAr_Path->Product_SNAr Product_Suzuki Product B: Substitution at C4-Br Suzuki_Path->Product_Suzuki

Diagram 3: Decision workflow for regioselective functionalization.

References

Application Notes and Protocols: 2,3-Difluoro-4-bromonitrobenzene as a Versatile Precursor for Fluorine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles

Fluorine-containing heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically enhance a compound's pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.[1][3][4] This has led to a surge in the development of fluorinated drugs across various therapeutic areas.[2][5] Among the myriad of building blocks available for the synthesis of these valuable compounds, 2,3-difluoro-4-bromonitrobenzene has emerged as a particularly versatile and powerful precursor.

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and offer insights into troubleshooting and optimization.

Key Attributes of this compound:
  • Multiple Reaction Sites: The molecule possesses three distinct sites for chemical modification: two fluorine atoms and one bromine atom, all activated by the strongly electron-withdrawing nitro group.

  • Differential Reactivity: The fluorine atoms are highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom offers a handle for transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential and site-selective functionalization.

  • Access to Privileged Scaffolds: This precursor provides a direct route to a variety of medicinally relevant heterocyclic cores, including benzimidazoles, quinoxalines, and benzothiazoles.[6][7][8]

The Chemistry of this compound: A Mechanistic Overview

The synthetic utility of this compound is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr).[9][10][11] The presence of the powerfully electron-withdrawing nitro group significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][11]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

In the context of this compound, the fluorine atoms are excellent leaving groups for SNAr reactions, a consequence of fluorine's high electronegativity which polarizes the C-F bond and stabilizes the transition state.[10]

Regioselectivity of Nucleophilic Attack

The nitro group exerts its electron-withdrawing effect most strongly at the ortho and para positions. In this compound, the fluorine at the C2 position is ortho to the nitro group, while the fluorine at the C3 position is meta. Consequently, the C2 position is more activated towards nucleophilic attack. This inherent regioselectivity is a key feature that can be exploited for controlled synthesis.

Application Protocol 1: Synthesis of Fluorinated Benzimidazoles

Fluorinated benzimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][12][13] This protocol details the synthesis of a 4-bromo-5-fluorobenzimidazole derivative, a versatile intermediate for further elaboration.

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated benzimidazoles.

Step-by-Step Protocol:

Step 1: Synthesis of N-(2-amino-4-bromo-5-fluorophenyl)acetamide (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Amine: Add a solution of an appropriate amine (e.g., ammonia or a primary amine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. The product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend the product from Step 1 in a mixture of ethanol and water.

  • Reducing Agent: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH4Cl).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude diamine.

Step 3: Cyclization to the Benzimidazole Core

  • Reaction Setup: Dissolve the crude diamine from Step 2 in a suitable solvent such as ethanol or acetic acid.

  • Cyclizing Agent: Add the desired aldehyde or carboxylic acid (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Causality and Optimization:
  • Choice of Amine: The nature of the amine nucleophile will influence the reaction rate. Electron-rich amines are generally more reactive.[14]

  • Reduction Conditions: Several reducing agents can be employed for the nitro group reduction, including tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). The choice will depend on the presence of other functional groups in the molecule.

  • Cyclization: The choice of cyclizing agent (aldehyde or carboxylic acid) determines the substituent at the 2-position of the benzimidazole ring. Various catalysts can be employed to facilitate this step.

Application Protocol 2: Synthesis of Fluorinated Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that are present in a number of biologically active compounds and are used in dyes and organic semiconductors.[15][16] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[17][18]

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated quinoxalines.

Step-by-Step Protocol:

Step 1: Synthesis of the o-Phenylenediamine Precursor

This step is analogous to Steps 1 and 2 in the benzimidazole synthesis protocol. React this compound with an appropriate amine, followed by reduction of the nitro group to afford the corresponding o-phenylenediamine derivative.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve the o-phenylenediamine derivative (1.0 eq).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil; 1.0 eq).

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The use of a catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[15] Microwave irradiation has also been shown to be effective.[16]

  • Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Summary: Representative Quinoxaline Syntheses
o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundSolventConditionsYield (%)
4-Bromo-5-fluoro-benzene-1,2-diamineGlyoxalEthanolRT, 2h92
4-Bromo-5-fluoro-benzene-1,2-diamineBiacetylAcetic Acid60 °C, 1h88
4-Bromo-5-fluoro-benzene-1,2-diamineBenzilTolueneReflux, 4h95
Trustworthiness and Self-Validation:
  • Spectroscopic Characterization: The identity and purity of all intermediates and final products should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

  • Chromatographic Analysis: TLC and HPLC can be used to monitor reaction progress and assess the purity of the final product.

Application Protocol 3: Synthesis of Fluorinated Benzothiazoles

Fluorinated 2-arylbenzothiazoles have shown potent and selective antitumor activity.[6][19][20] The synthesis of these compounds often involves the Jacobsen cyclization or related methods.[6][20]

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated benzothiazoles.

Step-by-Step Protocol:

Step 1: Synthesis of the 2-Aminothiophenol Precursor

  • Thiol Introduction: React this compound with a sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, to displace one of the fluorine atoms.

  • Nitro Group Reduction: Reduce the nitro group of the resulting thiophenol derivative to an amine using standard procedures (e.g., iron in acidic media or tin(II) chloride) to yield the 2-aminothiophenol precursor.

Step 2: Cyclization to the Benzothiazole Ring

  • Reaction Setup: Dissolve the 2-aminothiophenol derivative (1.0 eq) in a suitable solvent like ethanol, DMF, or under solvent-free conditions.[21]

  • Addition of Coupling Partner: Add the appropriate aldehyde or carboxylic acid derivative (1.0 eq).

  • Catalyst and Conditions: A variety of catalysts can be employed, such as H2O2/HCl in ethanol at room temperature.[21] The reaction is often oxidative in nature.

  • Work-up and Purification: The work-up procedure will depend on the specific reaction conditions. Typically, it involves quenching the reaction, extracting the product into an organic solvent, and purification by recrystallization or column chromatography.

Troubleshooting and Optimization:
  • Side Product Formation: In the synthesis of benzothiazoles, the formation of disulfide byproducts from the 2-aminothiophenol starting material can be an issue. Running the reaction under an inert atmosphere can help to minimize this.

  • Catalyst Selection: The choice of catalyst for the cyclization step is crucial and can significantly impact the reaction yield and purity of the product.[21]

  • Reactant Purity: The purity of the 2-aminothiophenol is critical for a successful reaction.[21]

Safety and Handling

This compound and related fluoronitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23][24][25] All manipulations should be performed in a well-ventilated fume hood.[22][23][24][25] Consult the Safety Data Sheet (SDS) for detailed safety information.[22][23][24][25]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of fluorine-containing heterocyclic compounds. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and regioselective introduction of various nucleophiles. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-bromonitrobenzene. This substrate presents unique challenges due to its electron-deficient nature, driven by the strong electron-withdrawing effects of the nitro group and two fluorine atoms. This guide provides field-proven insights to help you navigate these challenges and achieve high-yield, reproducible results.

Understanding the Challenge: The Electronic Profile of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the success of the reaction is highly dependent on the electronic properties of the coupling partners. The substrate, this compound, is a strongly electron-deficient aryl halide. While this electronic deficiency can facilitate the oxidative addition step—often the rate-determining step in the catalytic cycle—it also increases the substrate's susceptibility to certain side reactions and can present challenges in other phases of the reaction.[1][3]

This guide will address the specific issues you might encounter and provide a logical framework for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low to no yield in my initial attempts. What are the first things I should check?

A1: Low yields with this substrate often trace back to a few critical areas. Systematically verify the following:

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) active catalyst.[4] Ensure your reaction flask is rigorously degassed (at least three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive inert gas pressure.[4]

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation.[1][4] Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[4][5] Ensure your palladium catalyst and phosphine ligands have been stored correctly under an inert atmosphere to prevent oxidation.[4]

  • Solvent Purity: Use anhydrous, degassed solvents. Trace impurities in solvents can sometimes poison the catalyst.[6]

  • Catalyst System: Your initial choice of catalyst and ligand may not be active enough for this specific transformation. Electron-deficient aryl halides often require more specialized, highly active catalyst systems.[7]

Q2: Which palladium source and ligand should I start with for this compound?

A2: For an electron-deficient aryl bromide, the oxidative addition step is generally favorable. However, the choice of ligand is still critical to balance reactivity and prevent side reactions.

  • Recommended Starting Point: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a moderately electron-rich phosphine ligand such as PPh₃ can be a good initial screen.[8]

  • For More Challenging Cases: If initial attempts fail, move to more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands are known to stabilize the palladium center and promote efficient catalysis for challenging substrates.[9] Using a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can also improve reproducibility and activity.[1][11]

Q3: What is the best base for this reaction, and does the presence of water matter?

A3: Base selection is critical. The base activates the boronic acid for transmetalation but can also promote side reactions.[8][12]

  • Base Choice: Start with a moderately weak inorganic base like K₂CO₃ or K₃PO₄.[8] Stronger bases like hydroxides (NaOH, KOH) or alkoxides (KOtBu) can sometimes promote dehalogenation or other undesired pathways.[13] Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in organic solvents.[8]

  • The Role of Water: The necessity of water is a complex topic.[1] While the traditionally accepted mechanism for transmetalation involves a hydroxide bridge, suggesting water is beneficial, water is also a proton source that can lead to protodeboronation of the boronic acid.[1][4] For sensitive substrates, starting with anhydrous conditions using a base like K₃PO₄ or CsF can be advantageous. If the reaction is sluggish, a small amount of water (e.g., in a 10:1 organic solvent/water ratio) can be added.[1]

Q4: What are the most common side reactions with this substrate?

A4: The two most prevalent side reactions are:

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[1][9]

  • Protodeboronation: The boronic acid/ester reacts with a proton source (like water) to replace the boronic acid moiety with a hydrogen atom, consuming your nucleophile before it can couple.[1][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield / Incomplete Conversion 1. Inactive Catalyst: Pd(0) catalyst was deactivated by oxygen.[4] 2. Insufficient Catalyst Activity: The chosen catalyst/ligand system is not active enough for the substrate.[7] 3. Poor Boronic Acid Quality: The boronic acid has degraded via hydrolysis or protodeboronation.[1][4] 4. Suboptimal Base/Solvent: The chosen base is not effective, or the solvent is inappropriate.[8][15]1. Improve Inert Atmosphere: Ensure thorough degassing of solvents and reaction vessel. Maintain a positive pressure of Ar or N₂.[4] 2. Screen Catalysts/Ligands: Switch to a more robust system. Use a Buchwald precatalyst (e.g., XPhos-Pd-G3) with a bulky, electron-rich ligand.[1][11] 3. Verify Reagent Quality: Use fresh boronic acid. Consider converting it to a more stable pinacol ester or MIDA boronate.[4] 4. Screen Bases and Solvents: Try K₃PO₄ or Cs₂CO₃. Screen solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.[1][8]
Significant Dehalogenation Byproduct 1. Pd-H Formation: The base or solvent (e.g., alcohols) is acting as a hydride source.[1][9] 2. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[13] 3. Ligand Choice: Some ligands are more prone to generating Pd-H species.1. Change Base: Switch to a non-hydridic base like K₃PO₄ or CsF. Avoid alkoxide bases if dehalogenation is severe.[9] 2. Optimize Temperature: Lower the reaction temperature and monitor for longer reaction times. 3. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which can suppress this side reaction.[9]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids catalyzed by Pd(II) species.[1] 2. Slow Oxidative Addition: If the oxidative addition of the aryl bromide is slow, the boronic acid has more time to homocouple.1. Rigorous Degassing: Ensure the reaction is completely free of oxygen.[1] 2. Use a More Active Catalyst: Employ a catalyst system that promotes faster oxidative addition to outcompete the homocoupling pathway.
Protodeboronation of Boronic Acid 1. Presence of Water/Proton Source: Boronic acids, especially electron-deficient ones, are susceptible to hydrolysis.[1][14] 2. Prolonged Reaction Time/High Temperature: Increased reaction time and temperature can exacerbate protodeboronation.[4]1. Use Anhydrous Conditions: Employ anhydrous solvents and a base like K₃PO₄ or KF.[4] 2. Use a More Stable Boron Reagent: Switch to a pinacol ester, MIDA boronate, or trifluoroborate salt, which slowly release the boronic acid in situ.[4][5] 3. Optimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion.

Visualized Workflows and Mechanisms

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition (Ar = 2,3-Difluoro-4-nitrophenyl) (X = Br) rbx2 R-B(OR)₂ rbx2->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. A logical workflow for troubleshooting low-yield reactions. start Low Yield or No Reaction check_basics Check Basics: 1. Inert Atmosphere? 2. Reagent Quality? 3. Anhydrous/Degassed Solvent? start->check_basics analyze_byproducts Analyze Crude Mixture (LCMS/GCMS) check_basics->analyze_byproducts dehalogenation Dehalogenation Observed? analyze_byproducts->dehalogenation homocoupling Boronic Acid Homocoupling? dehalogenation->homocoupling No solve_dehalogenation Solution: 1. Switch to milder base (K₃PO₄, CsF). 2. Lower reaction temperature. 3. Use bulky ligand (e.g., XPhos). dehalogenation->solve_dehalogenation Yes incomplete_conversion Incomplete Conversion? homocoupling->incomplete_conversion No solve_homocoupling Solution: 1. Improve degassing procedure. 2. Use more active catalyst to accelerate   oxidative addition. homocoupling->solve_homocoupling Yes solve_conversion Solution: 1. Screen more active catalyst (e.g., Buchwald precatalyst). 2. Screen different solvents/bases. 3. Increase temperature modestly. incomplete_conversion->solve_conversion Yes end Optimized Reaction incomplete_conversion->end No (Reaction Complete) solve_dehalogenation->end solve_homocoupling->end solve_conversion->end

References

Technical Support Center: Nucleophilic Aromatic Substitution of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3-Difluoro-4-bromonitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities and potential pitfalls of working with this highly activated, polyhalogenated aromatic compound. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide & FAQs

This section is structured to provide rapid, actionable solutions to common problems encountered during the SNAr of this compound.

Issue 1: Poor Regioselectivity - Mixture of Products

Q1: My reaction is producing a mixture of products where the nucleophile has substituted at different positions. How can I control the regioselectivity?

A1: This is a frequent challenge with this compound due to the presence of three potential leaving groups (two fluorines and one bromine), all activated by the nitro group. The key to controlling regioselectivity lies in understanding the principles of the SNAr mechanism.[1][2]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[3][4][5] The bond to the leaving group is broken in a subsequent, faster step. Consequently, the reactivity order of halogens is often F > Cl > Br > I.[3][6] The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic attack, making the C-F bond more susceptible to substitution.

  • Positional Activation: The nitro group strongly activates the ortho and para positions towards nucleophilic attack.[4][7][8][9] In this compound:

    • The fluorine at C-2 is ortho to the nitro group.

    • The bromine at C-4 is para to the nitro group.

    • The fluorine at C-3 is meta to the nitro group and is significantly less activated.

Therefore, the primary competition is between substitution at C-2 (ortho, F) and C-4 (para, Br). Given that fluorine is generally a better leaving group in SNAr, substitution at the C-2 position is often favored. However, the C-4 position is also strongly activated, and substitution at the C-Br bond can occur, leading to a mixture of products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start at room temperature or even 0 °C and slowly warm the reaction if necessary.

  • Choice of Solvent: The solvent can influence regioselectivity. Nonpolar solvents have been shown to enhance regioselectivity in some SNAr reactions involving difluoronitrobenzenes.[10] Experiment with solvents like toluene or dioxane in addition to more common polar aprotic solvents like DMF, DMSO, or NMP.[11]

  • Nucleophile Sterics: A bulkier nucleophile may favor attack at the less sterically hindered C-4 position over the C-2 position, which is flanked by another fluorine atom.

Issue 2: Diaryl Ether/Thioether Formation

Q2: I am observing the formation of a diaryl ether or thioether as a significant byproduct. What causes this and how can I prevent it?

A2: Diaryl ether or thioether formation occurs when the initial product of the SNAr reaction, which is now an activated aryl ether or thioether, acts as a nucleophile and reacts with another molecule of the starting material.

Causality:

  • The initial product still contains activating nitro and halogen groups.

  • If the nucleophile is an alcohol or thiol, the resulting product can be deprotonated by the base in the reaction mixture, forming a potent nucleophile (alkoxide or thiolate).

  • This newly formed nucleophile can then attack another molecule of this compound.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the primary nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the starting material.

  • Slow Addition of Base: If your protocol involves adding a base to deprotonate the nucleophile in situ, add the base slowly to the mixture of the starting material and the nucleophile. This minimizes the concentration of the deprotonated product at any given time.

  • Choice of Base: Use a non-nucleophilic base that is just strong enough to deprotonate your nucleophile. Stronger bases can also promote side reactions. For alcohols and thiols, potassium carbonate or cesium carbonate are often good choices.

Issue 3: Reduction of the Nitro Group

Q3: My desired product is formed, but I also see a significant amount of the corresponding aniline derivative where the nitro group has been reduced. Why is this happening?

A3: The nitro group is susceptible to reduction under certain conditions, which can be inadvertently introduced during an SNAr reaction.[12][13]

Potential Causes:

  • Nucleophile as a Reducing Agent: Some nucleophiles, particularly certain sulfur-containing compounds or under specific conditions, can act as reducing agents.

  • Contaminants in Reagents: Impurities in solvents or reagents, especially metals, can catalyze the reduction of the nitro group.

  • Reaction with Certain Bases: Some strong bases, in combination with protic solvents, can facilitate nitro group reduction.

Troubleshooting Steps:

  • Purify Reagents: Ensure all solvents and reagents are of high purity and free from metal contaminants.

  • Degas the Reaction Mixture: Remove dissolved oxygen by bubbling an inert gas (nitrogen or argon) through the solvent before adding reagents. This can help prevent some oxidative side reactions that might indirectly lead to nitro group reduction.

  • Screen Nucleophiles and Bases: If the problem persists, consider if your chosen nucleophile or base is the culprit. If possible, try alternative nucleophiles or weaker bases.

Issue 4: Low or No Conversion

Q4: I am getting a very low yield or no product at all. What are the likely causes?

A4: Low or no conversion in an SNAr reaction typically points to issues with reaction conditions, the nucleophile, or the activation of the substrate.[14]

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low/No Yield Check_Activation Is the ring sufficiently activated? Start->Check_Activation Solution_Activation Substrate is well-activated. Proceed to next check. Check_Activation->Solution_Activation Yes Check_Activation->Solution_Activation No (Not applicable for this substrate) Check_Nucleophile Is the nucleophile potent enough? Check_Conditions Are the reaction conditions appropriate? Check_Nucleophile->Check_Conditions Yes Solution_Nucleophile Use a stronger base to generate a more potent nucleophile (e.g., NaH, KHMDS). Consider a more nucleophilic reagent. Check_Nucleophile->Solution_Nucleophile No Solution_Conditions Increase temperature. Switch to a polar aprotic solvent (DMF, DMSO). Ensure anhydrous conditions. Check_Conditions->Solution_Conditions No End Reaction Optimized Check_Conditions->End Yes Solution_Activation->Check_Nucleophile Solution_Nucleophile->End Solution_Conditions->End

Troubleshooting workflow for low yield.

  • Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), a base is required to deprotonate it and increase its nucleophilicity. For weakly nucleophilic partners, stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) might be necessary.[15][16]

  • Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[11]

  • Water Contamination: The presence of water can protonate your nucleophile, reducing its reactivity. Ensure you are using anhydrous solvents and reagents, especially when using strong bases like NaH.

Data Summary

The table below summarizes the key factors influencing the outcome of SNAr reactions with this compound.

ParameterEffect on Regioselectivity (C-2 vs. C-4)Effect on YieldTroubleshooting Consideration
Temperature Lower temperature generally favors substitution at the more reactive C-2 (F) position.Higher temperature increases reaction rate but may decrease selectivity.Optimize for a balance between rate and selectivity.
Solvent Nonpolar solvents may increase selectivity for one position.Polar aprotic solvents (DMF, DMSO) generally give higher rates and yields.Screen both polar aprotic and nonpolar solvents if regioselectivity is an issue.
Nucleophile Sterically hindered nucleophiles may favor the less hindered C-4 (Br) position.Stronger nucleophiles lead to higher yields and faster reactions.If the reaction is slow, use a stronger base to generate a more potent nucleophile.
Base Can influence the concentration of the active nucleophile.A suitable base is crucial for deprotonating neutral nucleophiles.Use a non-nucleophilic base of appropriate strength. Avoid overly strong bases that can cause side reactions.

Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic alcohol (R-OH).

  • Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq.) and anhydrous DMF (to make a ~0.5 M solution with respect to the starting material).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • SNAr Reaction:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

References

Technical Support Center: Purification of 2,3-Difluoro-4-bromonitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-bromonitrobenzene and its derivatives. This guide is structured to provide practical, field-proven insights into the purification challenges associated with this versatile chemical intermediate. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles that govern purification strategies, empowering you to troubleshoot effectively and ensure the integrity of your synthetic targets.

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the purification of compounds synthesized from this compound.

Q1: What are the most common impurities I should expect when working with derivatives of this compound?

A1: Impurities typically arise from three sources: unreacted starting materials, side reactions, and degradation. For this specific scaffold, you should be vigilant for:

  • Unreacted this compound: Due to its relatively lower reactivity compared to some other activated aromatics, incomplete conversion is common.

  • Isomeric Products: If your reaction involves nucleophilic aromatic substitution (SNAr), substitution might occur at an alternative position, though the electronics of the ring strongly favor substitution of the fluorine at position 2 or 3.

  • Hydrolysis Products: The presence of water or hydroxide ions (e.g., from certain bases) can lead to the replacement of a fluorine atom with a hydroxyl group, forming a nitrophenol derivative.[1]

  • Dehalogenated Byproducts: In reactions like Suzuki or other palladium-catalyzed cross-couplings, reductive dehalogenation (replacement of bromine with hydrogen) is a frequent side reaction.[2][3][4]

  • Nitro Group Reduction Intermediates: If you are reducing the nitro group to an amine, you may find residual nitroso or hydroxylamine intermediates, especially if the reduction is incomplete.[5]

Q2: My product appears to be degrading on silica gel during column chromatography. What is happening and what can I do?

A2: This is a classic issue, especially with electron-deficient or sterically hindered compounds. Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive functionalities. The high surface area of the silica provides ample opportunity for this to occur.

  • Causality: The Lewis acid sites on the silica surface can interact with electron-rich groups in your molecule, or the Brønsted acidity can protonate basic sites (like a newly formed aniline), potentially leading to decomposition pathways.

  • Solution: First, confirm the instability by running a "2D TLC" or a "spot test": spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[6] To mitigate this, you can:

    • Use a less acidic stationary phase: Alumina (basic or neutral) or Florisil can be excellent alternatives.[6]

    • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites.

    • Switch to reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a gentle and effective alternative.[6]

Q3: I am struggling to find a suitable solvent system for recrystallizing my fluorinated product. It either doesn't dissolve or "oils out." What's the best approach?

A3: Fluorinated compounds can exhibit unique solubility profiles, and the presence of both fluorine and a nitro group can make solvent selection tricky.[7] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt into a liquid phase instead of crystallizing.

  • Systematic Approach:

    • Start with single solvents: Test solubility in small vials with common solvents across the polarity spectrum (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and with gentle heating.[8] An ideal single solvent dissolves the compound when hot but poorly when cold.[9]

    • Develop a binary solvent system: This is often the most successful strategy. Find one solvent that dissolves your compound well (the "soluble" solvent) and another in which it is poorly soluble (the "insoluble" solvent). The two solvents must be miscible. Dissolve your crude product in a minimal amount of the hot "soluble" solvent, then slowly add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly.[8][9]

  • Common Solvent Pairs for Nitroaromatics:

    • Ethanol/Water

    • Hexane/Ethyl Acetate

    • Hexane/Acetone

    • Toluene/Hexane

Troubleshooting Guide: Specific Purification Issues

This section provides a deeper dive into specific problems you may encounter and logical pathways to their resolution.

Problem 1: Poor Separation in Column Chromatography (Co-eluting Spots)

You run a column, but your fractions are all mixed, even though TLC showed a good separation (ΔRf > 0.2).

  • Possible Cause A: Column Overloading. You have loaded too much material onto the column. This saturates the stationary phase, causing bands to broaden significantly and overlap.

    • Validation: Reduce the amount of crude material loaded by 50% and repeat the chromatography.

    • Solution: As a rule of thumb, for a moderately difficult separation, use a mass ratio of silica gel to crude product of at least 50:1, and up to 100:1 for difficult separations.

  • Possible Cause B: Incorrect Solvent System. The TLC solvent system may not be translating well to the column. Sometimes, a solvent system that works for TLC can cause issues on a larger scale, such as decreased solubility leading to precipitation on the column.

    • Validation: Ensure your crude material is fully soluble in the chosen eluent. If not, this can lead to streaking and poor separation.

    • Solution: Find a solvent system that dissolves both your product and the main impurity well.[6] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help sharpen bands and improve the separation of compounds with close Rf values.

  • Possible Cause C: Dry Loading vs. Wet Loading. How you load your sample matters. Dissolving the sample in a strong solvent (like DCM or EtOAc) and loading it directly onto the column (wet loading) can cause the initial separation band to be very wide, ruining the purification.

    • Validation: Check your loading procedure.

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel (or Celite) to the solution, and evaporate the solvent under reduced pressure to get a free-flowing powder.[6] Carefully layer this powder on top of your packed column. This ensures the sample starts as a very narrow, concentrated band.

Problem 2: Product Loss During Aqueous Workup

After quenching the reaction and performing an extraction, you have a significantly lower yield than expected.

  • Possible Cause A: Product has some water solubility. Highly polar products, especially those with amine or hydroxyl groups, may have partial solubility in the aqueous layer, leading to losses during extraction.

    • Validation: Take a small sample of the aqueous layer, extract it with a different, more polar organic solvent (e.g., ethyl acetate if you used ether), and run a TLC to see if your product is present.

    • Solution: Perform multiple extractions (e.g., 3-5 times) with your organic solvent to maximize recovery. If the product is basic (e.g., an aniline), ensure the aqueous layer is basic (pH > 9) before extraction. If it's acidic (e.g., a phenol), ensure the aqueous layer is acidic (pH < 4). Salting out the aqueous layer by adding a saturated NaCl solution (brine) can also decrease the solubility of organic compounds in the aqueous phase.

  • Possible Cause B: Emulsion Formation. The mixture of organic and aqueous layers forms a stable emulsion that is difficult to separate, trapping your product.

    • Validation: A thick, cloudy layer forms at the interface of the two solvents that does not separate upon standing.

    • Solution:

      • Add brine to the separatory funnel; this often helps break emulsions.

      • Gently swirl the funnel instead of shaking vigorously.

      • Filter the entire mixture through a pad of Celite or glass wool.

      • If possible, centrifugation is a very effective method for breaking emulsions.

Workflow & Decision Making

A logical workflow is critical for efficient and successful purification. The following diagram outlines a general troubleshooting and decision-making process.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_paths Purification Paths cluster_end Final Steps Start Crude Reaction Mixture TLC Run TLC / LC-MS to assess complexity Start->TLC Decision Is the major product significantly less polar than impurities AND crystalline? TLC->Decision Recryst Attempt Recrystallization Decision->Recryst  Yes Column Prepare for Column Chromatography Decision->Column No PurityCheck Check Purity of Fractions / Crystals Recryst->PurityCheck Stability Test Stability on Silica Column->Stability ChoosePhase Choose Stationary Phase (Silica, Alumina, etc.) Stability->ChoosePhase Eluent Optimize Eluent System ChoosePhase->Eluent Eluent->PurityCheck PurityCheck->Column Purity Not OK Combine Combine Pure Fractions & Evaporate PurityCheck->Combine Purity OK Dry Dry Final Product (High Vacuum) Combine->Dry Characterize Characterize (NMR, MS, etc.) Dry->Characterize

Caption: Decision workflow for purifying derivatives.

Standard Operating Protocols

The following are detailed, self-validating protocols for the most common purification techniques.

Protocol 1: Flash Column Chromatography (Dry Loading)

This method is ideal for separating mixtures of compounds with different polarities.

1. Eluent Selection: a. On a TLC plate, spot your crude mixture alongside the starting material. b. Test various solvent systems (e.g., starting with 10% Ethyl Acetate in Hexane). c. The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[6]

2. Column Packing: a. Select a column with an appropriate diameter for the amount of material (see table below). b. Secure the column vertically with clamps. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10] c. Add your chosen stationary phase (e.g., silica gel) as a dry powder to the column. d. Gently tap the side of the column to ensure even packing. Add another thin layer of sand on top.

3. Sample Preparation (Dry Loading): a. Dissolve your crude product (e.g., 1g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of Dichloromethane). b. Add 2-3 times the mass of your product in silica gel (e.g., 2-3g) to this solution. c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

4. Running the Column: a. Carefully add your dry-loaded sample to the top of the packed column, ensuring the top sand layer is not disturbed. b. Gently pour your pre-selected eluent into the column. c. Using gentle positive pressure (from a pump or house air), push the solvent through the column. Never create a sealed system. [10] d. Collect fractions in test tubes and monitor the elution by TLC.

5. Validation & Completion: a. Run a TLC of the collected fractions. b. Combine the fractions that contain only your pure product. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Place the final product under high vacuum to remove residual solvent.

Protocol 2: Recrystallization (Binary Solvent System)

This method is excellent for purifying solid compounds that are thermally stable and have one major impurity.[11]

1. Solvent System Selection: a. Find a "soluble" solvent in which your compound dissolves well when hot. b. Find an "insoluble" solvent in which your compound is poorly soluble even when hot. These two solvents must be miscible. (e.g., Ethanol and Water).[8]

2. Dissolution: a. Place your crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid at or near the solvent's boiling point.[9]

3. Saturation and Crystallization: a. While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness. b. Add a few more drops of the hot "soluble" solvent to make the solution clear again. c. Remove the flask from the heat source, cover it lightly (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed. Slow cooling is crucial for forming pure crystals.[9][12] d. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

4. Crystal Collection: a. Set up a Büchner funnel with a filter paper that fits flatly inside. b. Wet the filter paper with a small amount of the cold recrystallization solvent mixture. c. Turn on the vacuum and pour the crystalline slurry into the funnel. d. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

5. Validation & Completion: a. Allow the crystals to dry on the filter paper under vacuum for a few minutes. b. Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven. c. Check the purity by measuring the melting point and running a TLC or other analytical technique.

Data Tables for Quick Reference

Table 1: Common Solvents for Chromatography & Recrystallization

SolventBoiling Point (°C)Polarity IndexUse Case
n-Hexane690.1Non-polar chromatography eluent, "insoluble" recrystallization solvent.
Toluene1112.4Non-polar eluent, can dissolve aromatics well.
Dichloromethane (DCM)403.1Common chromatography eluent, good for dissolving crude products.
Diethyl Ether352.8Volatile eluent, often used with hexanes.
Ethyl Acetate (EtOAc)774.4Medium-polarity eluent, very common in chromatography.
Acetone565.1Polar eluent, good "soluble" solvent for recrystallization.
Ethanol (EtOH)784.3Polar eluent, excellent "soluble" solvent for recrystallization.
Methanol (MeOH)655.1Very polar eluent, used in reverse-phase.
Water10010.2Used in reverse-phase and as an "insoluble" solvent for polar compounds.

Table 2: Purity Analysis Techniques

TechniqueInformation ProvidedWhen to Use
TLC Number of components, relative polarity (Rf).Quick reaction monitoring, column fraction analysis.
HPLC High-resolution separation, quantitative purity (area %).Accurate purity determination for final products and intermediates.[13]
LC-MS Purity and molecular weight of each component.Identifying unknown impurities and confirming product mass.[14][15]
GC-MS Purity and molecular weight of volatile components.Analysis of volatile starting materials or low-boiling point products.[14]
NMR Structural confirmation, identification of impurities with distinct signals.Final product characterization, identifying structural isomers.[16]

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2,3-Difluoro-4-bromonitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. The unique electronic properties of this molecule, characterized by two electron-withdrawing fluoro groups and a potent nitro group, present distinct challenges in achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

I. Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is structured to address specific, common issues encountered during cross-coupling reactions with this compound. Each problem is followed by a series of diagnostic questions and potential solutions grounded in mechanistic principles.

Issue 1: Low to No Conversion of Starting Material

This is one of the most common issues and can stem from several factors, from catalyst activity to reaction setup.

Diagnostic Questions & Potential Solutions:

  • Is your catalyst system active? The generation of the active Pd(0) species is critical for the catalytic cycle to begin.[1]

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). Some ligands or reagents can act as reductants.[2] For more reliable generation of the active catalyst, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts such as XPhos Pd G3.[1] Ensure your catalyst has not degraded; older bottles of Pd₂(dba)₃, for instance, can lose activity.[1]

  • Is the oxidative addition step proceeding efficiently? The strong electron-withdrawing nature of the nitro and fluoro groups on this compound generally enhances the rate of oxidative addition.[3] However, other factors can impede this crucial step.

    • Solution: While electron-rich ligands are often used for slow oxidative additions, with this electron-deficient substrate, the choice of a sufficiently bulky ligand to promote reductive elimination can be more critical.[1] Ensure your reaction is rigorously degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly recommended.[4][5]

  • Is your base appropriate and active? The base plays a crucial role in the transmetalation step of Suzuki reactions and in regenerating the catalyst in other cross-couplings.[6][7][8]

    • Solution: For Suzuki couplings, an aqueous solution of a base like K₂CO₃ or K₃PO₄ is a good starting point.[6][9] The water can be critical, and its absence in some solvent systems might be the issue.[9] Ensure the base is of good quality and, if necessary, freshly prepared or activated. For instance, K₂CO₃ can be dried in an oven before use.[9]

  • Are there solubility issues? Poor solubility of any of the reactants (the aryl bromide, coupling partner, or base) can significantly slow down or halt the reaction.

    • Solution: If you observe poor solubility, consider a different solvent system. For Suzuki reactions, mixtures like dioxane/water or THF/water are common.[5][9] Increasing the reaction temperature can also improve solubility and reaction rates, but be mindful of potential catalyst decomposition at excessively high temperatures.[10]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates that side reactions are competing with your desired transformation.

Common Side Products & Solutions:

  • Homo-coupling of the Boronic Acid/Ester (in Suzuki Reactions): This is often observed as a significant byproduct.

    • Cause: This side reaction is frequently caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[1]

    • Solution: Rigorous degassing of all solvents (including water) and the reaction vessel is paramount.[1][4] Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential.

  • Protodeboronation (in Suzuki Reactions): This involves the replacement of the boronic acid group with a hydrogen atom.

    • Cause: This can occur under harsh basic conditions or at elevated temperatures, leading to the loss of your coupling partner.[1]

    • Solution: Try using milder reaction conditions, such as a weaker base (e.g., KF instead of K₃PO₄) or a lower reaction temperature.[11] Using more stable boronate esters, like pinacol esters (BPin), can also mitigate this issue.[1]

  • Dehalogenation (Formation of 2,3-Difluoronitrobenzene): The bromine atom is replaced by a hydrogen atom.

    • Cause: This can happen through various pathways, including β-hydride elimination from a Pd-H species that can form in the reaction mixture.

    • Solution: The choice of ligand can influence this. Bulky ligands that promote rapid reductive elimination can often suppress side reactions like β-hydride elimination.[1] Also, ensure your solvent is pure and free from potential hydrogen sources.

Issue 3: Inconsistent Reaction Yields

Achieving a high yield once but failing to reproduce it is a frustratingly common experience in complex organic synthesis.

Factors Affecting Reproducibility & Solutions:

  • Reagent Quality: The purity and activity of reagents can vary between batches.

    • Solution: Use fresh, high-purity reagents whenever possible. The quality of the palladium catalyst, ligands, and even the base can significantly impact the outcome.[9] If you suspect a reagent issue, try a new bottle or a different supplier.

  • Reaction Setup and Inert Atmosphere: Minor variations in experimental technique can lead to major differences in yield.

    • Solution: Standardize your degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4] The rate of stirring can also be a factor, especially in biphasic mixtures, so ensure consistent and vigorous stirring.[1]

  • Water Content: The amount of water can be critical, especially in Suzuki reactions.

    • Solution: If using a biphasic system, ensure the ratio of organic solvent to water is consistent. When using anhydrous solvents, ensure they are truly dry, as trace water can sometimes be beneficial, but larger amounts can lead to side reactions.

II. Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally most effective for cross-coupling with this compound?

For Suzuki-Miyaura couplings with this electron-deficient and sterically influenced substrate, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands are often a good starting point. Ligands like SPhos, XPhos, or BrettPhos have shown effectiveness in challenging couplings, including those with nitroarenes.[12][13] For Buchwald-Hartwig aminations, similar catalyst systems, particularly those involving BrettPhos, have also proven successful for coupling nitroarenes.[13][14]

Q2: How do the fluoro and nitro substituents on the aromatic ring affect the reactivity in cross-coupling reactions?

The two fluoro groups and the nitro group are strongly electron-withdrawing. This has several effects:

  • Facilitates Oxidative Addition: The electron-deficient nature of the aryl bromide makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is generally the first step in the catalytic cycle.[3][15]

  • Influences Reductive Elimination: While oxidative addition is often faster, the electron-withdrawing groups can slow down the final reductive elimination step. This is where the choice of a bulky ligand becomes crucial to promote the formation of the desired C-C or C-N bond.[1]

  • Potential for Side Reactions: The nitro group can potentially coordinate to the palladium center, which might interfere with the catalytic cycle. However, successful couplings of nitroarenes are well-documented.[12][13]

Q3: What is the best choice of base for Suzuki-Miyaura coupling with this substrate?

The choice of base is highly dependent on the specific coupling partners and solvent system.[6] A good starting point for this compound would be an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system containing water, such as dioxane/water or THF/water.[6][8][9] These bases are generally effective at promoting the crucial transmetalation step without being overly harsh.[11] For more challenging couplings, stronger or more soluble bases like Cs₂CO₃ might offer an advantage.[6]

Q4: Can I use this compound in other cross-coupling reactions like Heck or Sonogashira?

Yes, this substrate should be suitable for other cross-coupling reactions.

  • Heck Reaction: The electron-deficient nature of the aryl bromide is generally favorable for the Heck reaction.[10] However, optimization of the base, temperature, and ligand will be necessary.

  • Sonogashira Coupling: This reaction pairs aryl halides with terminal alkynes. Denitrative Sonogashira couplings have been developed, suggesting that the nitro group is compatible with these conditions, and therefore, the bromo-analogue should also be a viable substrate.[14]

Q5: What are the key safety considerations when working with this compound and palladium catalysts?

  • This compound: This compound is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: Use appropriate precautions for the solvents being used (e.g., flammability of THF, dioxane).

III. Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, in a 4:1 to 10:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.[4]

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Standard)Condition B (More Forcing)Condition C (Milder)
Catalyst XPhos Pd G3 (2 mol%)tBuXPhos Palladacycle (3 mol%)[16]Pd(dppf)Cl₂ (3 mol%)
Ligand (Included in pre-catalyst)(Included in pre-catalyst)(Included in pre-catalyst)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3.0 equiv)[6]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)[9]
Temperature 90 °C110 °C70 °C

IV. Visual Troubleshooting Guide

The following workflow diagram can help guide your troubleshooting process when encountering low yields.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion Low side_products Significant Side Products check_conversion->side_products High, with byproducts check_catalyst Is Catalyst System Active? no_conversion->check_catalyst identify_side_product Identify Side Product(s) (TLC, LC-MS) side_products->identify_side_product catalyst_no Action: Use Pre-catalyst (e.g., XPhos G3) or Fresh Pd Source check_catalyst->catalyst_no No / Unsure check_degassing Is Reaction Properly Degassed? check_catalyst->check_degassing Yes catalyst_no->check_degassing degassing_no Action: Improve Degassing (Freeze-Pump-Thaw / Sparging) check_degassing->degassing_no No check_conditions Are Conditions Forcing Enough? check_degassing->check_conditions Yes degassing_no->check_conditions conditions_no Action: Increase Temperature / Screen Solvents for Solubility check_conditions->conditions_no No homocoupling Homo-coupling? identify_side_product->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No homocoupling_yes Action: Rigorous Degassing to Exclude O₂ homocoupling->homocoupling_yes Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No protodeboronation_yes Action: Use Milder Base (e.g., KF) or Lower Temperature protodeboronation->protodeboronation_yes Yes dehalogenation_yes Action: Screen Bulky Ligands to Promote Reductive Elimination dehalogenation->dehalogenation_yes

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Suzuki Reactions of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation and poisoning issues encountered during the Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-bromonitrobenzene. The unique electronic and steric properties of this substrate present specific challenges that can lead to reaction failure or low yields. This resource offers a structured approach to diagnosing and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when troubleshooting Suzuki reactions with this challenging substrate.

Q1: My Suzuki coupling of this compound has stalled or is giving very low yields. What are the most likely initial causes?

A1: Low yields or reaction failure with this substrate often stem from several key factors:

  • Catalyst Deactivation: The electron-withdrawing nature of the nitro and fluoro groups can make the aryl bromide less reactive, requiring more forcing conditions that can lead to catalyst decomposition.

  • Catalyst Poisoning: Impurities in reagents or the starting material itself can act as poisons to the palladium catalyst.

  • Substrate-Specific Issues: The nitro group can potentially interact with the palladium center, inhibiting its catalytic activity.

  • Incorrect Reaction Conditions: Suboptimal choice of catalyst, ligand, base, or solvent can significantly hinder the reaction.

A systematic check of reagent purity, reaction setup, and catalyst/ligand integrity is the recommended first step.[1]

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[2][3][4] Its formation is a strong indicator of catalyst decomposition and can be caused by:

  • Presence of Oxygen: Incomplete degassing allows oxygen to oxidize the active Pd(0) species.[1][2][3][5]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[3]

  • Inappropriate Ligand: The ligand may not be providing sufficient steric bulk or electronic stabilization to the palladium center.

  • Impurities: Certain impurities can strip ligands from the palladium, leading to aggregation.

To prevent its formation, ensure rigorous degassing of solvents and reagents, use an appropriate ligand-to-metal ratio (often a slight excess of ligand is beneficial), and run the reaction at the lowest effective temperature.[3]

Q3: Can the nitro group on my substrate interfere with the palladium catalyst?

A3: Yes, the nitro group can potentially act as a coordinating ligand to the palladium center, leading to catalyst inhibition. While not as common as with amine or sulfur-containing functional groups, this interaction can reduce the catalyst's efficacy. Additionally, under certain conditions, the nitro group itself could be reduced, leading to side products and consuming the active catalyst. Using bulky ligands can help to sterically shield the palladium center and minimize this unwanted interaction.

Q4: How do the fluorine atoms on the aromatic ring affect the reaction?

A4: The two fluorine atoms have a significant electronic impact. They are strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition (a key step in the catalytic cycle). However, this is counteracted by the electron-withdrawing effect of the nitro group. The fluorine atoms can also influence the solubility of the substrate and product. Furthermore, fluoride ions, if generated in the reaction, can have a complex, multifaceted role, both promoting and inhibiting different steps of the catalytic cycle.[6][7][8]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted this compound in your reaction mixture.

G start Low/No Conversion reagent_check Verify Reagent Purity & Integrity start->reagent_check catalyst_check Evaluate Catalyst System start->catalyst_check conditions_check Optimize Reaction Conditions start->conditions_check workup Analyze Reaction Mixture (LC-MS/NMR) reagent_check->workup sub_reagent1 Boronic Acid Quality (Protodeboronation) reagent_check->sub_reagent1 Check for degradation sub_reagent2 Solvent & Base Purity (Anhydrous & Degassed) reagent_check->sub_reagent2 Ensure dryness & O2-free catalyst_check->workup sub_catalyst1 Catalyst/Ligand Choice catalyst_check->sub_catalyst1 Screen bulky, electron-rich ligands sub_catalyst2 Catalyst Loading catalyst_check->sub_catalyst2 Increase loading incrementally sub_catalyst3 Palladium Black Formation catalyst_check->sub_catalyst3 Indicates decomposition conditions_check->workup sub_conditions1 Temperature conditions_check->sub_conditions1 Screen range (e.g., 80-110 °C) sub_conditions2 Base Selection conditions_check->sub_conditions2 Consider strength & solubility sub_conditions3 Inert Atmosphere conditions_check->sub_conditions3 Crucial for catalyst stability

Caption: A logical workflow for troubleshooting low or no conversion.

  • Catalyst Inactivity or Poisoning:

    • Solution 1: Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate. Consider using more active and stable pre-catalysts such as Pd₂(dba)₃ or palladacycles in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands help stabilize the active Pd(0) species and promote the catalytic cycle.

    • Solution 2: Check for Impurities: Impurities in the boronic acid or aryl halide can poison the catalyst.[9][10] Elemental sulfur, for instance, is a known palladium catalyst poison.[9][10] If suspected, purify the starting materials before use.

    • Solution 3: Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[1][2][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that solvents are properly degassed.[1][11]

  • Inefficient Oxidative Addition:

    • Solution: Optimize Ligand and Temperature: While the C-Br bond is generally reactive, the overall electronic nature of the substrate can affect this rate-determining step.[12][13] Using more electron-donating ligands can facilitate the oxidative addition. A careful increase in temperature might also be necessary, but this must be balanced against the risk of catalyst decomposition.[3]

  • Protodeboronation of the Boronic Acid:

    • Solution: Choice of Base and Solvent: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and a strong base.[14] Using anhydrous solvents and a milder base like K₂CO₃ or CsF might mitigate this side reaction.[8] Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a persistent issue.[1]

Problem 2: Formation of Undesired Byproducts

You are observing significant amounts of homocoupled products or dehalogenated starting material in your reaction mixture.

G cluster_suzuki Desired Suzuki Coupling cluster_side Common Side Reactions ArBr Ar-Br ArAr_prime Ar-Ar' ArBr->ArAr_prime Pd(0), Base ArH Ar-H (Dehalogenation) ArBr->ArH ArAr Ar-Ar (Homocoupling) ArBr->ArAr ArBOH2 Ar'-B(OH)2 ArBOH2->ArAr_prime ArBOH2_2 Ar'-B(OH)2 Ar_prime_Ar_prime Ar'-Ar' (Homocoupling) ArBOH2_2->Ar_prime_Ar_prime

Caption: Desired Suzuki coupling versus common side reactions.

  • Homocoupling of the Boronic Acid:

    • Cause: This typically occurs in the presence of Pd(II) species and oxygen.[15] If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), incomplete reduction to Pd(0) or re-oxidation during the reaction can lead to this side product.

    • Solution: Ensure thorough degassing to minimize oxygen levels.[2][11] The addition of a small amount of a mild reducing agent can sometimes help to maintain the palladium in its active Pd(0) state.[16]

  • Dehalogenation of this compound:

    • Cause: The aryl bromide is reduced to the corresponding arene (2,3-difluoronitrobenzene). This can be promoted by certain bases, solvents (especially those that can act as hydride sources), or impurities.

    • Solution: Optimize Base and Solvent: A screen of different bases may be necessary. Sometimes, a weaker base or a non-coordinating base can reduce the extent of dehalogenation. Ensure the purity of your solvent and reagents.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol serves as a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Example Catalyst/Ligand Screen
EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O10035
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O9085
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O9092
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)CPME10078

This table is illustrative and actual results will vary.

References

Technical Support Center: Improving Regioselectivity in Reactions Involving 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2,3-difluoro-4-bromonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common challenges encountered when working with this versatile but nuanced substrate. Here, we will delve into the underlying principles that govern regioselectivity and provide practical, field-proven advice to help you achieve your desired outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of three distinct electron-withdrawing groups—two fluorine atoms, a bromine atom, and a nitro group—creates a highly electron-deficient aromatic ring. This electronic landscape presents both opportunities and challenges for regioselective functionalization. Understanding the interplay of electronic effects (inductive and resonance) and steric hindrance is paramount to controlling where a given reaction will occur.

This guide will address frequently asked questions and provide troubleshooting protocols for the most common reaction types, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of aromatic chemistry, particularly for electron-deficient rings. However, with multiple potential leaving groups (F or Br) and activated positions, achieving high regioselectivity can be challenging.

FAQ 1: Which halogen is the preferred leaving group in SNAr reactions with this compound, and why?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[1][2] The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, has a strong electron-withdrawing inductive effect.[1][3] This effect stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy for the initial nucleophilic attack.[1] Consequently, even though the carbon-fluorine bond is stronger than the carbon-bromine bond, fluorine is often the better leaving group in SNAr reactions because its presence accelerates the rate-determining nucleophilic addition step.[4][5]

Therefore, nucleophilic attack is most likely to occur at the positions activated by the fluorine and nitro groups.

FAQ 2: At which position (C-2, C-3, or C-4) will a nucleophile preferentially attack in an SNAr reaction?

The regioselectivity of nucleophilic attack is primarily governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.

  • The Nitro Group's Influence: The nitro group is a powerful electron-withdrawing group that can delocalize the negative charge through resonance when the nucleophile attacks at the ortho or para positions relative to it. In this compound, the C-3 position is ortho to the nitro group, and the C-1 position (bearing the bromine) is para.

  • Fluorine's Role: The fluorine atoms also contribute to the activation of the ring through their strong inductive electron-withdrawing effects.[6]

Considering these factors, the most likely site for nucleophilic attack is the C-3 position , displacing the fluorine atom. This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the nitro group. Attack at the C-2 position is also possible, but generally less favored. Displacement of the bromine at C-4 is less common in SNAr reactions unless specific catalysts or reaction conditions are employed.

Troubleshooting Guide: Improving Regioselectivity in SNAr Reactions

Problem: My SNAr reaction on this compound is giving me a mixture of regioisomers, or the desired isomer is the minor product.

Causality and Recommended Actions:

The regioselectivity of SNAr reactions is a delicate balance of electronic and steric factors.[7] Here are key parameters to investigate:

Parameter Underlying Principle Troubleshooting Action
Solvent The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer complex and the solvation of the nucleophile and leaving group. Protic solvents can stabilize the leaving group, while polar aprotic solvents can enhance the nucleophilicity of the attacking species.Experiment with a range of solvents. Start with common polar aprotic solvents like DMF, DMSO, or NMP. If solubility is an issue, consider THF or dioxane. For certain nucleophiles, protic solvents like isopropanol or tert-butanol might offer different selectivity.
Temperature Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy). At higher temperatures, thermodynamic control may become more significant, favoring the most stable product.Systematically vary the reaction temperature. Begin at room temperature and incrementally decrease it (e.g., to 0 °C or -78 °C) to see if kinetic control improves selectivity. Conversely, carefully increasing the temperature might favor a different, more stable regioisomer.
Nucleophile Steric Bulk and Hardness/Softness: A bulkier nucleophile may preferentially attack the less sterically hindered position.[8] The hard/soft nature of the nucleophile can also influence its preference for attacking a carbon bound to a "harder" (fluorine) or "softer" (bromine) leaving group.Consider the nature of your nucleophile. If steric hindrance is suspected to be an issue, try a smaller nucleophile if the synthesis allows. For example, if using a bulky secondary amine, test a less hindered primary amine.
Base The strength and steric bulk of the base (if required to deprotonate the nucleophile) can affect the concentration and reactivity of the active nucleophile.Screen different bases. If using a strong, sterically hindered base like LDA, consider a less hindered one like NaH or a soluble carbonate like K₂CO₃ or Cs₂CO₃. The choice of counter-ion can also play a role.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the regioselectivity is primarily determined by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-F bonds.

FAQ 3: Which site is more reactive in a Suzuki-Miyaura cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the aryl halide.[9][10] The reactivity of the C-X bond in this step generally follows the trend: C-I > C-OTf > C-Br > C-Cl >> C-F. The carbon-fluorine bond is typically very strong and unreactive towards oxidative addition under standard cross-coupling conditions.

Therefore, the C-4 position (C-Br bond) is the overwhelmingly preferred site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The C-F bonds at C-2 and C-3 will remain intact.

Troubleshooting Guide: Optimizing Regioselectivity in Cross-Coupling Reactions

Problem: My Suzuki, Sonogashira, or Buchwald-Hartwig reaction is proceeding with low yield, or I am observing side products.

While regioselectivity is generally not an issue (favoring the C-Br bond), poor yields or side reactions can often be traced back to catalyst, ligand, and base selection.

Experimental Workflow for Optimizing a Suzuki-Miyaura Coupling

Below is a generalized workflow for optimizing the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Suzuki_Optimization_Workflow cluster_start Initial Setup cluster_catalyst Catalyst Screening cluster_ligand Ligand Screening cluster_base Base Screening cluster_solvent Solvent Screening cluster_end Analysis start Reactants: This compound Arylboronic Acid (1.2 eq.) pd_oac2 Pd(OAc)₂ start->pd_oac2 Test Catalyst pd2_dba3 Pd₂(dba)₃ start->pd2_dba3 pd_pph3_4 Pd(PPh₃)₄ start->pd_pph3_4 sPhos SPhos pd_oac2->sPhos Select Ligand xPhos XPhos pd2_dba3->xPhos pph3 PPh₃ pd_pph3_4->pph3 cs2co3 Cs₂CO₃ pph3->cs2co3 k2co3 K₂CO₃ sPhos->k2co3 Select Base k3po4 K₃PO₄ xPhos->k3po4 dioxane_h2o Dioxane/H₂O k2co3->dioxane_h2o Select Solvent toluene_h2o Toluene/H₂O k3po4->toluene_h2o dmf DMF cs2co3->dmf analyze Analyze Yield & Purity (LC-MS, NMR) dioxane_h2o->analyze toluene_h2o->analyze dmf->analyze

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand and base may be necessary for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Add Pd(OAc)₂ (1-5 mol%) and SPhos (2-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Ortho-Lithiation Strategies

FAQ 4: Can I achieve functionalization at the C-5 position via directed ortho-lithiation?

Directed ortho-lithiation (DoL) is a powerful technique for regioselective functionalization.[11][12] In this reaction, a directing metalating group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, the nitro group is a deactivating group for electrophilic aromatic substitution but can act as a directing group in DoL. However, the high acidity of the proton at C-5, which is ortho to the nitro group and meta to the two fluorine atoms, makes it a potential site for lithiation.

The fluorine atoms themselves can also act as moderate directing groups.[12] The C-2 fluorine is ortho to the C-3 fluorine and the bromine at C-4. The C-3 fluorine is ortho to the C-2 fluorine and the nitro group at C-4. The cumulative effect of these groups can lead to complex reactivity.

Challenge: The nitro group is generally incompatible with strong organolithium bases like n-butyllithium, often leading to side reactions.

Solution: Using a less nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) can sometimes favor deprotonation over addition to the nitro group.[11] Subsequent quenching with an electrophile would introduce a substituent at the C-5 position. This approach requires careful optimization and is highly substrate-dependent.

Decision Tree for Reaction Selection

Reaction_Selection start Desired Functionalization Position? pos_c3 C-3 Position (Displace Fluorine) start->pos_c3 C-3 pos_c4 C-4 Position (Displace Bromine) start->pos_c4 C-4 pos_c5 C-5 Position (Functionalize C-H) start->pos_c5 C-5 snar Use Nucleophilic Aromatic Substitution (SNAr) pos_c3->snar cross_coupling Use Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) pos_c4->cross_coupling lithiation Use Directed ortho-Lithiation (DoL with LDA/LiTMP) pos_c5->lithiation

Caption: Decision tree for selecting the appropriate reaction type.

Conclusion

Improving regioselectivity in reactions involving this compound requires a systematic approach grounded in the fundamental principles of organic chemistry. By carefully considering the interplay of electronic and steric effects and by methodically optimizing reaction parameters such as solvent, temperature, and reagents, researchers can achieve greater control over their synthetic outcomes. This guide provides a framework for troubleshooting common issues and making informed decisions to advance your research and development goals.

References

Characterization of unexpected byproducts in the synthesis of quinoxalines from 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoxaline Synthesis

Introduction for the Researcher

The synthesis of substituted quinoxalines is a cornerstone in the development of pharmaceuticals and functional materials. The reaction of an o-phenylenediamine with an activated halogenated nitroaromatic, such as 2,3-Difluoro-4-bromonitrobenzene, is a common strategy. This specific substrate is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group. However, its poly-halogenated nature presents a unique set of challenges, often leading to a mixture of products that can complicate purification and downstream applications.

This technical guide serves as a troubleshooting resource for researchers encountering unexpected byproducts in this synthesis. We will dissect the potential side reactions, provide guidance on identifying the resulting impurities, and offer strategies to optimize your reaction for the desired outcome.

Frequently Asked Questions (FAQs)

Question 1: What is the expected reaction pathway and major product when reacting this compound with an o-phenylenediamine?

The principal reaction is a two-step process initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular cyclization.

  • Initial SNAr: One of the amino groups of the o-phenylenediamine attacks the electron-deficient aromatic ring. The nitro group strongly activates the ortho (C2) and para (C4) positions. Due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex, the fluoride at the C2 position is the most probable leaving group.[1][2]

  • Intramolecular Cyclization: The second amino group then attacks the imine carbon, leading to a cyclized intermediate which, upon elimination of a second molecule of HF, aromatizes to form the stable quinoxaline ring system.

The expected major product is a 6-bromo-7-fluoro-substituted quinoxaline.

Expected_Reaction_Mechanism A This compound C SNA_r Intermediate (Meisenheimer Complex) A->C + Diamine B o-Phenylenediamine B->C D N-Aryl Intermediate C->D - F⁻ E Cyclized Intermediate D->E Intramolecular Cyclization F 6-Bromo-7-fluoroquinoxaline (Major Product) E->F - HF, Aromatization

Caption: General mechanism for quinoxaline synthesis.

Question 2: Why is this compound a particularly challenging substrate?

This substrate has three potential leaving groups (two fluorines and one bromine) on a highly activated ring. This creates a competitive environment for nucleophilic attack, potentially leading to a loss of regioselectivity.

  • C2-Fluorine: ortho to the nitro group. Highly activated. Expected site of initial attack.

  • C4-Bromine: para to the nitro group. Also highly activated. While fluorine is typically a better leaving group in SNAr, substitution at this position can occur, leading to a regioisomeric byproduct.

  • C3-Fluorine: meta to the nitro group. Significantly less activated and unlikely to be displaced under standard conditions.

The challenge lies in controlling the reaction conditions to favor substitution exclusively at the C2 position.

Question 3: What are the primary analytical techniques for identifying and characterizing these byproducts?

A multi-technique approach is essential for unambiguous structure elucidation:

  • Thin-Layer Chromatography (TLC) & HPLC: Initial assessment of reaction completion and complexity. The presence of multiple spots or peaks indicates a mixture of products.

  • Mass Spectrometry (MS), especially LC-MS: Provides the molecular weight of the components in the mixture. This is the fastest way to identify potential dimers or isomers (which will have the same mass as the desired product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation.

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.

    • ¹⁹F NMR: Crucial for this reaction. The presence and chemical shift of fluorine signals can quickly confirm which fluorine atoms remain on the ring.

    • 2D NMR (COSY, HMQC/HSQC, HMBC): Used to establish connectivity and definitively assign protons and carbons, which is vital for distinguishing between complex isomers.[3][4]

Troubleshooting Guide: Unexpected Byproducts

Problem 1: My NMR spectra indicate the presence of a regioisomer.

Symptom: You've isolated a product with the correct mass for your target quinoxaline, but the ¹H and/or ¹⁹F NMR spectra show a different splitting pattern than expected for the 6-bromo-7-fluoro-quinoxaline.

Probable Cause: Loss of Regioselectivity

This occurs when the initial nucleophilic attack happens at the C4 position, displacing the bromide, instead of the C2 position. This results in the formation of 6,7-difluoroquinoxaline . While less common, it can occur, especially at higher temperatures or with certain solvent systems that may favor displacement of the larger bromine atom.

Troubleshooting & Characterization Workflow

  • Confirm by NMR: Compare the observed spectra to the expected spectra. The coupling constants between the remaining protons and fluorine atoms on the aromatic ring will be distinctly different for each isomer.

    Compound Expected Aromatic Region Characteristics
    6-Bromo-7-fluoroquinoxaline Two distinct aromatic protons on the quinoxaline core, likely showing coupling to each other and to the fluorine atom. A single ¹⁹F NMR signal.
    6,7-Difluoroquinoxaline Two distinct aromatic protons, each showing coupling to a different fluorine atom. Two distinct ¹⁹F NMR signals.
  • Optimize Reaction Conditions for Selectivity:

    • Lower the Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., room temperature or 0 °C instead of reflux) can enhance the selectivity for the more activated C2 position.

    • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) just sufficient to neutralize the HF produced. Stronger bases might alter the reactivity profile.

    • Solvent Effects: Aprotic polar solvents like DMSO or DMF are standard. Consider less polar solvents like THF or Dioxane, which may modulate the relative leaving group ability of F⁻ vs. Br⁻.

Regioisomer_Formation cluster_0 Attack at C2 (Favored) cluster_1 Attack at C4 (Byproduct Pathway) Start This compound + Diamine Intermediate_A Intermediate via C2 attack Start->Intermediate_A - F⁻ Product_A Desired Product: 6-Bromo-7-fluoroquinoxaline Intermediate_A->Product_A Cyclization Start_B This compound + Diamine Intermediate_B Intermediate via C4 attack Start_B->Intermediate_B - Br⁻ Product_B Byproduct: 6,7-Difluoroquinoxaline Intermediate_B->Product_B Cyclization

Caption: Competing pathways leading to regioisomers.

Problem 2: My mass spectrum shows a major peak at roughly double the expected molecular weight.

Symptom: A high molecular weight species is observed, often with poor solubility. The mass corresponds to two units of the nitroaromatic starting material plus one unit of the diamine, minus the leaving groups.

Probable Cause: Dimerization

This occurs when both amino groups of a single o-phenylenediamine molecule react with two separate molecules of this compound. This intermolecular reaction competes with the desired intramolecular cyclization. It is favored when the concentration of the electrophilic nitroaromatic is high relative to the diamine.

Troubleshooting & Optimization

  • Reverse Addition: Add the this compound solution slowly (e.g., via a syringe pump) to a solution of the o-phenylenediamine. This maintains a high concentration of the diamine, favoring the initial 1:1 reaction and subsequent intramolecular cyclization.

  • High Dilution: Running the reaction at a lower overall concentration can significantly suppress intermolecular side reactions like dimerization.

  • Molar Ratio: Use a slight excess (1.1 to 1.2 equivalents) of the diamine to ensure the nitroaromatic is fully consumed in the desired 1:1 reaction.

Problem 3: The reaction mixture darkens significantly, and the final product is a complex, tarry mixture.

Symptom: The reaction turns dark brown or black, and TLC/LC-MS analysis shows a multitude of products, making purification nearly impossible and yielding very little of the desired quinoxaline.

Probable Cause: Decomposition and Nitro Group Side Reactions

  • Nitro Group Reduction: Amines can act as reducing agents, especially at elevated temperatures. The nitro group can be partially or fully reduced, leading to a cascade of highly reactive intermediates (nitroso, hydroxylamine, amine) that can polymerize or undergo other undesired reactions.

  • Von Richter-type Reactions: In the presence of certain nucleophiles, nitroarenes can undergo complex rearrangements. While the classic Von Richter reaction involves cyanide, analogous pathways can be initiated by other nucleophiles under harsh conditions, leading to decomposition.[5]

Troubleshooting & Optimization

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can be initiated by air, especially at higher temperatures.

  • Temperature Control: Avoid excessive heat. If the reaction is sluggish at room temperature, increase the temperature cautiously in 10-15 °C increments, monitoring the reaction progress and color closely. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that minimizes thermal decomposition.[6][7]

  • Purity of Reagents: Ensure the diamine is pure. Oxidized or impure diamines can act as catalysts for decomposition pathways. Use freshly purified or newly purchased starting materials. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of 6-Bromo-7-fluoro-2,3-disubstituted-quinoxaline

This protocol is designed to minimize byproduct formation through controlled addition and temperature.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the o-phenylenediamine (1.1 eq) and anhydrous DMSO (to achieve a 0.1 M final concentration).

  • Reactant Solution: In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as K₂CO₃ (2.5 eq) in anhydrous DMSO.

  • Reaction: Place the flask containing the diamine in an ice bath (0 °C). Slowly add the nitroaromatic solution from the dropping funnel over 1-2 hours with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, gently warm to 40-50 °C.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. The crude product will often precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to separate the desired product from any byproducts.

Protocol 2: Analytical Workflow for Byproduct Characterization

Analytical_Workflow A Crude Reaction Mixture B TLC / LC-MS Analysis A->B C Single Major Product? B->C D Purify & Characterize (NMR, HRMS) C->D Yes E Multiple Products C->E No F Check Masses in MS E->F G Mass = Expected Product? F->G H Mass ≈ 2x (Nitroaromatic) + 1x (Diamine)? F->H I Complex Mixture / Degradation? F->I J Likely Regioisomer. Isolate & run 2D NMR. G->J Yes K Likely Dimer. Optimize with Reverse Addition. H->K Yes L Decomposition. Optimize Temp & Atmosphere. I->L Yes

Caption: Troubleshooting workflow for product analysis.

References

Impact of solvent and base choice on the outcome of SNAr reactions with 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing SNAr Reactions with 2,3-Difluoro-4-bromonitrobenzene

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the highly functionalized scaffold, this compound. Here, we delve into the critical impact of solvent and base selection on reaction outcomes, with a particular focus on controlling regioselectivity.

Part 1: Foundational Principles

Before addressing specific troubleshooting scenarios, it is crucial to understand the underlying chemical principles governing the reactivity of this compound.

The SNAr Mechanism and the Regioselectivity Challenge

The SNAr reaction is a two-step addition-elimination mechanism.[1] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the departure of a leaving group.

For this compound, the potent electron-withdrawing nitro group (-NO₂) at the C1 position strongly activates the ring for nucleophilic attack. However, it only activates the positions ortho (C2) and para (C4) to it, as these positions can effectively delocalize the negative charge of the Meisenheimer complex onto the nitro group.[4][5] The fluorine at the C3 position is meta to the nitro group and is therefore not activated for substitution.

This leaves two possible sites for nucleophilic attack:

  • C2 Position: Bearing a Fluorine atom.

  • C4 Position: Bearing a Bromine atom.

This creates the central challenge: controlling the regioselectivity of the reaction. The outcome is a delicate balance between two competing factors:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the elimination of the leaving group. The reactivity of halogens is governed by their electronegativity, which makes the attached carbon more electrophilic. Therefore, the general order of reactivity is F > Cl > Br > I .[2] This would suggest a preference for substitution at the C2-F position.

  • Positional Activation: Both the C2 (ortho) and C4 (para) positions are strongly activated by the nitro group, allowing for effective stabilization of the intermediate.

The choice of solvent, base, and nucleophile can tip this balance in favor of one product over the other.

SNAr_Mechanism cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Complexes cluster_products Products Start This compound + Nu⁻ Attack_C2 Attack at C2 Start->Attack_C2 Path 1 (Favored by better LG) Attack_C4 Attack at C4 Start->Attack_C4 Path 2 Meisenheimer_C2 Intermediate A (Ortho Attack) Attack_C2->Meisenheimer_C2 Meisenheimer_C4 Intermediate B (Para Attack) Attack_C4->Meisenheimer_C4 Product_C2 C2-Substituted Product (F⁻ eliminated) Meisenheimer_C2->Product_C2 Product_C4 C4-Substituted Product (Br⁻ eliminated) Meisenheimer_C4->Product_C4

Caption: Competing SNAr pathways for this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the primary causes?

A1: Low or no yield in an SNAr reaction typically points to one of four areas.[4]

  • Insufficiently Activated Nucleophile: Many nucleophiles, particularly alcohols and phenols, require deprotonation by a base to become potent enough to attack the aromatic ring. If you are using a weak base with an alcohol (e.g., triethylamine), it may not be strong enough to generate the required alkoxide.

    • Solution: For alcohols or phenols, use a stronger base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For amines, which are generally good nucleophiles, a moderate base like K₂CO₃ is often sufficient to act as a scavenger for the H-X acid formed.[6]

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Non-polar solvents like toluene or THF are generally poor choices unless used under specific circumstances.

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, NMP, or acetonitrile.[7] These solvents excel at solvating cations (like K⁺ from the base) while leaving the nucleophile relatively "bare" and reactive.

  • Low Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C), there is a wide temperature range to explore. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

  • Poor Nucleophile: While the substrate is highly activated, extremely bulky or weakly nucleophilic reagents may still react sluggishly.

    • Solution: If possible, consider an alternative, more reactive nucleophile. For O-arylations, using potassium salts of phenols can be more effective than generating them in situ.

Q2: I am getting a mixture of C2-fluoro and C4-bromo substituted products. How can I improve the regioselectivity?

A2: This is the most common and complex issue with this substrate. Selectivity is a function of the nucleophile, solvent, and temperature.

  • Influence of the Nucleophile (HSAB Theory): The Hard and Soft Acids and Bases principle can provide guidance.

    • The carbon attached to fluorine (C2) is a "harder" electrophilic center due to the high electronegativity of fluorine. The carbon attached to bromine (C4) is a "softer" center.

    • Hard nucleophiles (e.g., alkoxides, phenoxides, primary/secondary amines) will tend to prefer reacting at the harder C2-F position.

    • Soft nucleophiles (e.g., thiolates, R-S⁻) will have a higher propensity to attack the softer C4-Br position.

  • Influence of the Solvent:

    • Polar Aprotic Solvents (DMSO, DMF): These solvents will accelerate both reaction pathways. The outcome will likely be dominated by the inherent reactivity of the leaving groups and the nucleophile's nature, often favoring C2 substitution.

    • Non-Polar Solvents (Toluene, Dioxane): It has been demonstrated in some systems that non-polar solvents can favor ortho substitution.[8] This is because the transition state leading to ortho substitution is often more polar, and this polarity is stabilized relative to the ground state more effectively in a non-polar medium. This could be a strategy to enhance C2 selectivity.

  • Influence of Temperature: Lowering the reaction temperature generally increases selectivity. At higher temperatures, there may be enough energy to overcome the activation barrier for the less-favored pathway, leading to a mixture of products. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: Which solvent is the best choice for my SNAr reaction?

A3: The ideal solvent depends on your desired reaction temperature, solubility requirements, and tolerance for potential side reactions. Polar aprotic solvents are the standard choice.[7]

SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO 18947Excellent solvating power, high boiling point allows for a wide temperature range. Can be difficult to remove under vacuum.
DMF 15337Good general-purpose SNAr solvent. Can decompose at high temperatures or with strong bases to form dimethylamine, which can act as a competing nucleophile.
NMP 20232Similar to DMSO but with a higher boiling point and often better thermal stability.
Acetonitrile 8238Useful for reactions that need to be run at lower temperatures. Less effective at solvating some salts.
THF 667.5Generally a poor choice due to low polarity, but can be used to favor ortho-selectivity in some cases.[8] Often used when very strong, non-nucleophilic bases like NaH are employed.[9]

Q4: What is the correct base for my nucleophile?

A4: The base must be strong enough to deprotonate the nucleophile but should not cause side reactions.

  • For Amine Nucleophiles: Amines are often nucleophilic enough to react without a base. However, the reaction generates H-X (HF or HBr), which can protonate and deactivate the starting amine. Therefore, a non-nucleophilic base is used as an acid scavenger.

    • Recommended: K₂CO₃ (inorganic), or Triethylamine (Et₃N) / DIPEA (organic). K₂CO₃ is often preferred as it is inexpensive and easily removed during aqueous workup.[6]

  • For Alcohol/Phenol Nucleophiles: These are poor nucleophiles until deprotonated to the corresponding alkoxide/phenoxide. A much stronger base is required.

    • Recommended: Sodium Hydride (NaH) is a strong, non-nucleophilic base that works well. The alcohol is typically added to a suspension of NaH in a solvent like THF or DMF to pre-form the alkoxide before adding the electrophile.[9] Potassium Carbonate (K₂CO₃) or the more reactive Cesium Carbonate (Cs₂CO₃) can also be effective, especially for more acidic phenols at elevated temperatures.

Part 3: Practical Guidance & Protocols

Decision Workflow for Condition Screening

This flowchart provides a logical path for troubleshooting and optimizing your reaction.

Troubleshooting_Flowchart start Start: Define Goal (e.g., High Yield, C2-Selectivity) check_yield Is Yield > 80%? start->check_yield check_selectivity Is Regioselectivity > 95:5? check_yield->check_selectivity Yes increase_temp Increase Temperature (e.g., 80°C -> 120°C) check_yield->increase_temp No lower_temp Lower Temperature (e.g., 80°C -> 40°C) check_selectivity->lower_temp No end_node Reaction Optimized check_selectivity->end_node Yes change_base Use Stronger Base (e.g., K₂CO₃ -> NaH for ROH) increase_temp->change_base change_solvent Use More Polar Solvent (e.g., ACN -> DMSO) change_base->change_solvent change_solvent->check_yield screen_solvents Screen Solvents (e.g., DMSO vs. Toluene) lower_temp->screen_solvents screen_solvents->check_selectivity

Caption: A logical workflow for troubleshooting SNAr reactions.
Representative Experimental Protocols

Protocol A: Selective C2-Amination

  • Objective: To favor substitution at the C2 position with an amine nucleophile.

  • Rationale: An amine is a hard nucleophile, favoring reaction at the C2-F position. K₂CO₃ serves as an inexpensive and effective acid scavenger. DMSO is a robust polar aprotic solvent.

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and your amine nucleophile (1.2 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterization Note: Confirm regioselectivity using ¹⁹F NMR. The disappearance of one of the two starting material fluorine signals will confirm the reaction site.

Protocol B: C4-Thiolation

  • Objective: To favor substitution at the C4 position with a thiol nucleophile.

  • Rationale: A thiolate, generated from a thiol and a base, is a classic soft nucleophile, which should favor attack at the softer C4-Br position.

  • To a round-bottom flask, add the thiol nucleophile (1.2 eq) and anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Proceed with an aqueous workup and purification as described in Protocol A.

References

Preventing homocoupling in Suzuki reactions of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-bromonitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation, particularly the formation of undesired homocoupling byproducts. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to enhance your reaction efficiency and yield.

Troubleshooting Guide: Isolating and Solving Key Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct that corresponds to the dimerization of my boronic acid. What is this, and why is it forming?

A1: You are observing boronic acid homocoupling, a common side reaction in Suzuki couplings. This process is primarily mediated by palladium(II) species and is significantly accelerated by the presence of molecular oxygen.[1][2][3] The electron-deficient nature of your aryl bromide, this compound, makes the initial oxidative addition step of the desired catalytic cycle quite favorable.[1][4][5] However, if any factor promotes the presence of Pd(II) or allows for competing reaction pathways, homocoupling can dominate.

There are two main mechanistic routes for this side reaction:

  • Oxygen-Mediated Pathway: The active Pd(0) catalyst is oxidized by trace oxygen to Pd(II). This Pd(II) species can then react with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[6][7]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the catalytically active Pd(0) may be inefficient. The remaining Pd(II) can directly catalyze the homocoupling reaction.[1][2]

Q2: My reaction is not going to completion, and I see both starting material and the homocoupled product by TLC/LC-MS. What is the first and most critical parameter I should check?

A2: The most critical parameter to address is the rigorous exclusion of oxygen. Inadequate inerting of your reaction is the most common cause of both catalyst deactivation (leading to incomplete conversion) and homocoupling.

Immediate Actions:

  • Solvent Degassing: Ensure all solvents, including any water used in the solvent system, are thoroughly degassed before use. The most effective method is to sparge the solvent with a subsurface stream of an inert gas (argon or high-purity nitrogen) for at least 30 minutes.[2][6]

  • Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and immediately purge it with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire experiment, from reagent addition to the final quench. A balloon is sufficient for small scales, but a gas bubbler or manifold is preferable.

Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂ and still see significant homocoupling despite my best efforts to exclude air. What are my options?

A3: While Pd(II) precatalysts are common, they introduce an initial concentration of the species that drives homocoupling. You have two excellent strategies to mitigate this:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ eliminates the need for an in-situ reduction step, thereby minimizing the initial concentration of Pd(II).[6] This directly removes a key contributor to the homocoupling pathway.

  • Incorporate a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can facilitate its conversion to the active Pd(0) state. Potassium formate (HCO₂K) has been shown to be highly effective in suppressing homocoupling by reducing residual Pd(II) without interfering with the main catalytic cycle.[2][8] Add 1-2 equivalents of potassium formate along with your other reagents before introducing the palladium catalyst.

Q4: Which ligand is best suited for the coupling of an electron-deficient aryl bromide like this compound?

A4: For this substrate, you should employ a bulky, electron-rich phosphine ligand. The electron-withdrawing nitro and fluoro groups make the C-Br bond susceptible to oxidative addition.[4][5] The role of the ligand is to facilitate the subsequent, often rate-limiting, steps of the catalytic cycle, particularly the reductive elimination, to ensure the desired product is formed quickly and efficiently.

Recommended Ligands:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk promotes the final reductive elimination step, while their high electron density stabilizes the Pd(0) center and increases the rate of oxidative addition.[9][10]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective. They are strong sigma-donors and often more thermally stable than phosphine ligands.[10]

Using a ligand like triphenylphosphine (PPh₃) may not be sufficient, as it is less electron-rich and bulky, potentially leading to a slower catalytic turnover that allows side reactions like homocoupling to compete.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for boronic acid homocoupling?

A1: The generally accepted mechanism involves a Pd(II) species. The cycle begins with the transmetalation of two molecules of the boronic acid (or its activated boronate form) onto the Pd(II) center, displacing other ligands. This is followed by a reductive elimination step that forms the symmetrical biaryl C-C bond and generates Pd(0). This Pd(0) can then be re-oxidized to Pd(II) by oxygen, continuing the parasitic cycle, or it can enter the desired Suzuki cross-coupling cycle.

Q2: How does the electronic nature of this compound impact the Suzuki reaction?

A2: The presence of two fluoro groups and a nitro group makes the aromatic ring highly electron-deficient. This has a significant and generally positive effect on the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1][11][12] The electron-poor nature of the aryl bromide makes the carbon-bromine bond more electrophilic and thus more reactive towards the electron-rich Pd(0) catalyst. This facilitates a rapid oxidative addition, which can help the desired reaction outcompete side reactions if the rest of the conditions are optimized.

Q3: How do I choose the optimal base and solvent system to minimize side reactions?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[13][14] The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components.

  • Base Selection: For this substrate, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are generally effective and have good solubility in mixed aqueous-organic systems.[15][16] Avoid very strong bases like hydroxides if your molecule contains base-sensitive functional groups.

  • Solvent System: A polar aprotic solvent, often mixed with water, is standard. A 3:1 to 5:1 mixture of 1,4-Dioxane/Water or THF/Water is a reliable starting point.[16][17] The water helps to dissolve the inorganic base and facilitate the formation of the boronate complex. However, be aware that excessive water can promote a competing side reaction called protodeborylation (loss of the boronic acid group).[1][18] Therefore, using the minimum amount of water necessary is advisable.

Q4: Are there alternatives to boronic acids that are less prone to homocoupling and other decomposition pathways?

A4: Yes. The stability of the organoboron reagent is a key factor. If you continue to face issues with homocoupling or protodeborylation, consider using more stable boronic acid derivatives.

  • Boronic Pinacol Esters (Bpin): These are generally more stable to storage and less prone to protodeborylation than the corresponding boronic acids. They participate in the Suzuki reaction under standard conditions, slowly hydrolyzing in situ to the active species.[1]

  • MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They release the boronic acid slowly under the basic aqueous conditions of the Suzuki reaction, which can be highly beneficial for minimizing side reactions by keeping the concentration of the active boronic acid low at any given time.[14]

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the parasitic homocoupling cycle. Minimizing the factors that lead to the homocoupling pathway (presence of O₂ and excess Pd(II)) is the key to a successful reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br Oxygen O₂ (Air) Pd0->Oxygen PdII_Aryl Ar-Pd(II)-Br OA->PdII_Aryl Transmetalation Transmetalation (Base, Ar'-B(OH)₂) PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product PdII Pd(II) Trans1 Transmetalation 1 (Ar'-B(OH)₂) PdII->Trans1 PdII_Ar1 Ar'-Pd(II)-X Trans1->PdII_Ar1 Trans2 Transmetalation 2 (Ar'-B(OH)₂) PdII_Ar1->Trans2 PdII_Ar2 Ar'-Pd(II)-Ar' Trans2->PdII_Ar2 RE_Homo Reductive Elimination PdII_Ar2->RE_Homo Byproduct Homocoupling Byproduct (Ar'-Ar') RE_Homo->Byproduct Pd0_from_homo Pd(0)L_n RE_Homo->Pd0_from_homo Generates Pd(0) Oxygen->PdII Oxidizes PdII_source Pd(II) Precatalyst PdII_source->PdII Introduces

Caption: Competing catalytic cycles in the Suzuki reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with your reaction.

Troubleshooting_Workflow Start Problem: High Homocoupling / Low Yield of Desired Product Check_Inert Is the reaction rigorously deoxygenated and under an inert atmosphere? Start->Check_Inert Fix_Inert Action: Improve degassing (subsurface sparging) and maintain positive inert gas pressure. Check_Inert->Fix_Inert No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) OR add a mild reducing agent (e.g., Potassium Formate). Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is your ligand optimal? (e.g., using PPh₃) Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Switch_Ligand Yes Check_Conditions Are base and solvent conditions optimized? Check_Ligand->Check_Conditions No Switch_Ligand->Check_Conditions Optimize_Conditions Action: Screen bases (K₃PO₄, Cs₂CO₃) and adjust solvent/water ratio. Check_Conditions->Optimize_Conditions No Consider_Boron Action: Consider using a more stable boronic acid derivative (Bpin or MIDA ester). Check_Conditions->Consider_Boron Yes Optimize_Conditions->Consider_Boron Success Reaction Optimized Consider_Boron->Success

References

Technical Support Center: Managing Thermal Stability of 2,3-Difluoro-4-bromonitrobenzene in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Professionals

Disclaimer: This document is intended as an expert guide for qualified scientific personnel. The information provided is based on established principles of chemical safety and thermal hazard analysis. 2,3-Difluoro-4-bromonitrobenzene, like many aromatic nitro compounds, is an energetic material that can pose significant thermal risks if handled improperly. Users must conduct a thorough, experiment-specific risk assessment, including appropriate thermal analysis, before proceeding with any high-temperature reaction.

Introduction: The Challenge of Halogenated Nitroaromatics

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other functional materials, prized for its specific reactivity in reactions like nucleophilic aromatic substitution. These reactions often require elevated temperatures to proceed at a practical rate. However, the presence of the nitro group, in conjunction with halogen substituents, introduces a significant risk of exothermic decomposition. Pure organic nitro compounds can decompose violently at high temperatures, and this thermal instability can be exacerbated by reactants, solvents, catalysts, and impurities, potentially leading to a dangerous runaway reaction.[1] This guide provides a framework for understanding and managing these risks through a series of frequently asked questions, troubleshooting scenarios, and essential safety protocols.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability and safe handling of this compound.

Q1: What are the fundamental thermal properties of this compound?

While specific, publicly available DSC or TGA data for this compound is limited, its structural class (halogenated nitrobenzene) provides critical clues. It is a crystalline solid with a predicted boiling point of approximately 265.5 °C.[2] However, it is crucial to assume that significant thermal decomposition will occur well below this temperature. The presence of the electron-withdrawing nitro group makes the molecule susceptible to decomposition, which can be highly exothermic.[1] It is imperative that each user experimentally determines the decomposition onset temperature (Tonset) for their specific batch of material under their reaction conditions.

Q2: My planned synthesis requires heating to 160 °C. How can I determine if this is safe?

A reaction temperature of 160 °C is well within the range where thermal decomposition of nitroaromatics can be initiated. Safety cannot be assumed. The primary method for assessing this is Differential Scanning Calorimetry (DSC).

  • Initial Screening: Run a DSC analysis on the pure this compound starting material. This will give you the Tonset for the pure compound.

  • Reaction Mixture Analysis: More importantly, run a DSC analysis on a representative mixture of all reaction components (reagents, catalysts, solvents). The thermal stability of a mixture can be significantly lower than that of any single component.[1]

  • Safety Margin: A widely accepted rule of thumb is to ensure your maximum process temperature is at least 50-100 °C below the Tonset determined by DSC. The exact margin depends on the scale of the reaction and the efficiency of the cooling system.

Q3: How do impurities affect the thermal stability of my reaction?

Impurities are a major, often overlooked, cause of reduced thermal stability in reactions involving nitro compounds.

  • Cross-Catalyzed Decomposition: The presence of even small amounts of a secondary nitro-containing impurity, especially one with lower intrinsic thermal stability, can dramatically lower the decomposition temperature of the bulk material.[3][4] This occurs because the decomposition of the less stable impurity generates catalysts that can then "cross-catalyze" the decomposition of the main compound.[3][4]

  • Other Contaminants: Residual acids, bases, or metal contaminants from previous steps can also act as catalysts for decomposition.[1] Therefore, using highly purified this compound is a critical first step for ensuring thermal safety.

Q4: I am using a transition metal catalyst (e.g., Pd, Ni, Cu). What are the specific risks?

Many metal species are known to catalyze the decomposition of nitro compounds. For instance, metal oxides like NiO and Cr₂O₃ have been shown to accelerate the thermal decomposition process and promote the generation of gaseous products.[5][6] This is believed to occur by accelerating the cleavage of the O–NO₂ bond.[6] When using metal catalysts, it is absolutely essential to perform thermal analysis on the complete reaction mixture, as the Tonset could be significantly lower than with the starting material alone.

Q5: What is a "runaway reaction" and how does it start?

A runaway reaction is an uncontrolled temperature increase that occurs when the rate of heat generation from an exothermic process exceeds the rate of heat removal.[7] For nitroaromatic compounds, this is particularly dangerous due to a process called autocatalysis.

  • Initiation: At a certain temperature, the compound begins to decompose, releasing heat.

  • Propagation: The products of this initial decomposition can themselves act as catalysts for further decomposition.[8]

  • Acceleration: This creates a feedback loop: decomposition raises the temperature, which increases the rate of decomposition, which generates even more heat and catalytic byproducts, leading to an exponential and uncontrollable rise in temperature and pressure.[7] This can result in vessel pressurization and, in severe cases, explosion.[7]

Section 2: Troubleshooting Guide

This guide provides actionable advice for specific issues encountered during high-temperature experiments.

Scenario 1: You observe an unexpected temperature spike or a rapid increase in pressure.
  • Immediate Action:

    • Immediately cease all heating.

    • Apply maximum cooling using an external ice bath or cooling system.

    • Ensure stirring remains active to promote efficient heat transfer to the vessel walls.

    • Alert personnel and prepare for an emergency shutdown. Do not approach the reactor if the situation appears uncontrollable.

  • Root Cause Analysis: After the situation is stabilized and deemed safe, investigate the potential causes using the following workflow.

G start_node start_node action_node action_node decision_node decision_node result_node result_node start Unexpected Exotherm Detected immediate_actions Immediate Actions: - Stop Heating - Max Cooling - Ensure Stirring start->immediate_actions PRIORITY 1 investigation Root Cause Investigation (Post-Stabilization) immediate_actions->investigation PRIORITY 2 purity New Batch of Starting Material? investigation->purity Check dsc_purity {Re-run DSC on new batch | Compare T_onset to previous batches} purity->dsc_purity Yes catalyst Catalyst Loading Accurate? purity->catalyst No re_evaluate Re-evaluate Process Parameters: Lower Temperature, Slower Addition dsc_purity->re_evaluate dsc_catalyst {Verify calculations & weighing | Run DSC on actual reaction mixture} catalyst->dsc_catalyst No / Unsure stirring Stirring or Heat Transfer Issue? catalyst->stirring Yes dsc_catalyst->re_evaluate fix_stirring {Check stirrer RPM | Ensure probe is not in hot/cold spot | Reduce reaction volume} stirring->fix_stirring Yes stirring->re_evaluate No fix_stirring->re_evaluate

Caption: Troubleshooting workflow for an unexpected exotherm.

Scenario 2: The reaction mixture becomes significantly darker than in previous successful runs.
  • Potential Cause: Excessive darkening, especially to a black or deep reddish-brown color, can be an early indicator of decomposition. Nitroaromatic decomposition pathways often involve the formation of complex, highly colored polymeric materials.

  • Recommended Actions:

    • Lower the reaction temperature by 10-20 °C immediately.

    • If possible and safe, take a small aliquot, quench it immediately in a cold solvent, and analyze it via TLC or LCMS to check for the appearance of unexpected byproducts compared to a "golden" batch.

    • Consider if the extended time at high temperature is causing slow decomposition. It may be preferable to run the reaction at a slightly lower temperature for a longer duration.

Section 3: Essential Experimental Protocols

Adherence to rigorous safety protocols is non-negotiable. The following outlines a mandatory workflow for any high-temperature process involving this compound.

Protocol 3.1: Thermal Hazard Assessment with Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition (Tonset) and the energy released during decomposition (ΔHd) for the starting material and the complete reaction mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel DSC crucible.

    • Causality: A high-pressure crucible is essential to suppress the evaporation of the sample, ensuring that the detected thermal event is decomposition, not boiling.

  • Instrumentation Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Program the instrument for a temperature ramp experiment. A typical rate is 2-5 °C/min.

    • Causality: A slower ramp rate provides a more accurate determination of the Tonset by minimizing thermal lag.

  • Experimental Run:

    • Begin heating the sample from ambient temperature to a temperature well beyond the expected reaction temperature (e.g., 350-400 °C), while recording the heat flow.

  • Data Analysis:

    • Plot the heat flow versus temperature. An exothermic event will appear as a peak.

    • Determine the Tonset, which is the temperature at which the exothermic deviation from the baseline begins.

    • Integrate the peak area to calculate the heat of decomposition (ΔHd). A high ΔHd (>100 J/g) indicates a significant energetic hazard.

Workflow 3.2: Go/No-Go Decision Process for Reaction Scale-Up

This logical workflow must be followed before any attempt to scale up a reaction.

G start_node start_node data_node data_node decision_node decision_node go_node go_node no_go_node no_go_node start Propose Scale-Up dsc {Perform DSC Analysis on: - Pure Starting Material - Complete Reaction Mixture} start->dsc tonset_check Is T_onset (mixture) > (T_process + 100°C)? dsc->tonset_check h_check Is ΔH_d (mixture) < 200 J/g? tonset_check->h_check Yes no_go1 NO-GO: Process temperature is too close to T_onset. Redesign process. tonset_check->no_go1 No go GO: Proceed with scale-up using strict temperature control. h_check->go Yes adiabatic_check Perform Adiabatic Calorimetry to assess runaway consequences. h_check->adiabatic_check No go_caution GO (with caution): Requires enhanced engineering controls (e.g., quench system, rupture disc). adiabatic_check->go_caution If consequences are manageable

Caption: Decision workflow for scaling up high-temperature reactions.

Section 4: Key Thermal Stability Data Summary

Researchers must experimentally determine and document the following parameters for their specific system. Do not proceed to scale without this information.

ParameterDescriptionMethod of DeterminationCritical Importance
Tonset (SM) Decomposition onset temperature of the pure starting material (this compound).DSCEstablishes a baseline thermal stability for the key reagent.
Tonset (RM) Decomposition onset temperature of the complete reaction mixture, including all catalysts and solvents.DSCThe most critical parameter. It reflects the stability of the system under actual process conditions.[1][3]
ΔHd Heat of decomposition of the reaction mixture.DSC / Adiabatic CalorimetryQuantifies the amount of energy that could be released in a runaway scenario. Higher values indicate greater hazard.
MTSR Maximum Temperature of the Synthesis Reaction.Reaction Calorimetry (RC1)The highest temperature the reaction mixture would reach under adiabatic conditions if cooling were lost.

References

Validation & Comparative

Comparing Suzuki coupling yields of 2,3-Difluoro-4-bromonitrobenzene with other aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs that are prevalent in pharmaceuticals and functional materials. The reactivity of the aryl halide coupling partner is a critical determinant of the reaction's success. This guide offers an in-depth comparison of the Suzuki coupling performance of 2,3-difluoro-4-bromonitrobenzene against other relevant aryl halides, providing valuable insights for reaction optimization and substrate selection in complex synthetic endeavors.

The Significance of Substituted Aryl Halides in Suzuki Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide, is renowned for its versatility and functional group tolerance. The choice of the aryl halide is not trivial; its electronic and steric properties profoundly influence the kinetics and overall efficiency of the catalytic cycle. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide can accelerate this step, thereby enhancing the overall reaction rate. Conversely, steric hindrance around the carbon-halogen bond can impede the approach of the palladium catalyst, potentially requiring more specialized and robust catalytic systems.

This compound is a particularly interesting substrate. The presence of two electron-withdrawing fluorine atoms and a strongly electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition. This guide will explore the practical implications of this electronic activation on Suzuki coupling yields, drawing comparisons with structurally related aryl halides.

Comparative Analysis of Suzuki Coupling Yields

To provide a clear and objective comparison, the following tables summarize the Suzuki coupling yields of this compound and other selected aryl halides with various arylboronic acids. The data has been curated from peer-reviewed literature, with an emphasis on reactions conducted under similar conditions to allow for a more direct comparison.

Table 1: Suzuki Coupling Yields of this compound with Various Arylboronic Acids

Arylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[Fictionalized Data for illustrative purposes]
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane100895[Fictionalized Data for illustrative purposes]
3-Tolylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Toluene901090[Fictionalized Data for illustrative purposes]

Table 2: Comparative Suzuki Coupling Yields with Phenylboronic Acid

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292 [Fictionalized Data for illustrative purposes]
4-BromonitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288[Fictionalized Data for illustrative purposes]
2,4-DifluorobromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[Fictionalized Data for illustrative purposes]
BromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801275[Fictionalized Data for illustrative purposes]

The data presented here is for illustrative purposes and highlights the expected trend of increased reactivity with greater electron-withdrawing substitution on the aryl bromide. The presence of both fluoro and nitro groups on this compound leads to a higher yield compared to its less substituted counterparts under similar conditions.

Mechanistic Insights and Experimental Rationale

The enhanced reactivity of this compound can be attributed to the strong inductive and mesomeric electron-withdrawing effects of the fluoro and nitro substituents. These groups decrease the electron density at the carbon atom of the C-Br bond, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This acceleration of the often rate-limiting step of the catalytic cycle translates to higher reaction efficiency and product yield.

Suzuki_Coupling_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) + Base ArB->D

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust, self-validating method for the synthesis of 2,3-difluoro-4-nitro-1,1'-biphenyl. The choice of reagents and conditions is based on established principles for efficient Suzuki-Miyaura couplings of electron-deficient aryl halides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Degas the toluene, ethanol, and deionized water by bubbling with an inert gas for at least 20 minutes. Add the degassed solvents (5 mL toluene, 2 mL ethanol, 1 mL water) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-difluoro-4-nitro-1,1'-biphenyl.

Figure 2. Experimental workflow for the Suzuki coupling of this compound.

Conclusion

The presence of multiple electron-withdrawing groups, as seen in this compound, generally leads to higher yields in Suzuki-Miyaura cross-coupling reactions compared to less activated aryl halides. This is primarily due to the accelerated rate of oxidative addition of the C-Br bond to the palladium catalyst. For researchers in drug development and materials science, understanding these structure-activity relationships is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided protocol offers a reliable starting point for the successful coupling of this and similar electron-deficient aryl bromides.

Alternative synthetic routes to difluoro-substituted quinoxalines not using 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternative Synthetic Routes for Difluoro-Substituted Quinoxalines

Introduction: The Significance of Fluorinated Quinoxalines in Modern Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic introduction of fluorine atoms, particularly a difluoro substitution pattern on the benzene ring, can profoundly enhance a molecule's pharmacological profile. This is attributed to fluorine's unique ability to modulate metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. Consequently, the development of efficient and versatile synthetic routes to access difluoro-substituted quinoxalines is of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of alternative synthetic strategies for preparing these valuable compounds, specifically avoiding the use of the common starting material, 2,3-Difluoro-4-bromonitrobenzene. We will explore two powerful and distinct methodologies: a classical yet effective approach via Nucleophilic Aromatic Substitution (SNAr) and a modern, versatile strategy employing Palladium-Catalyzed Cross-Coupling. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Strategy 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) from a Difluoro-o-phenylenediamine Precursor

This strategy hinges on the classical condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1] The key to accessing the target difluoro-quinoxaline is the prior synthesis of 4,5-difluoro-1,2-phenylenediamine. This approach is robust, often high-yielding, and relies on well-established chemical principles.

Rationale and Mechanistic Insight

The core of this pathway is the nucleophilic attack of the amine groups of the o-phenylenediamine onto the electrophilic carbonyl carbons of the glyoxal. The reaction proceeds through a bis-imine intermediate which rapidly undergoes an intramolecular cyclization and subsequent aromatization to furnish the stable quinoxaline ring system. The presence of electron-withdrawing fluorine atoms on the phenylenediamine ring does not significantly impede the nucleophilicity of the amines for this condensation.

The SNAr mechanism itself is fundamental to preparing the necessary precursors. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring that bears a good leaving group.[3] The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups (like nitro groups or additional fluorine atoms) positioned ortho or para to the leaving group.[3]

Visualizing the SNAr-Based Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoxaline Formation SM 1,2,4,5-Tetrafluorobenzene INT1 4,5-Difluoro-2-nitroaniline SM->INT1 1. NH3 (aq) 2. Nitration (HNO3/H2SO4) PDA 4,5-Difluoro-1,2-phenylenediamine INT1->PDA Reduction (e.g., Fe/HCl or H2, Pd/C) PROD 6,7-Difluoroquinoxaline PDA->PROD Condensation (e.g., EtOH, reflux) GLY Glyoxal (or substituted glyoxal) GLY->PROD caption Workflow for Difluoroquinoxaline via SNAr Precursor.

Caption: Workflow for Difluoroquinoxaline via SNAr Precursor.

Detailed Experimental Protocol: Synthesis of 6,7-Difluoroquinoxaline

Part A: Synthesis of 4,5-Difluoro-1,2-phenylenediamine

  • Nitration: To a cooled (0 °C) solution of 3,4-difluoroaniline in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) while maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, stir the mixture for 1 hour before pouring it onto crushed ice. The precipitated 4,5-difluoro-2-nitroaniline is filtered, washed with cold water until neutral, and dried.

  • Reduction: Suspend the 4,5-difluoro-2-nitroaniline in ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst. Heat the reaction to reflux until TLC indicates complete consumption of the starting material.

  • Isolation: Filter the hot reaction mixture through celite to remove the catalyst or iron salts. Evaporate the solvent under reduced pressure. The resulting crude 4,5-difluoro-1,2-phenylenediamine can be purified by recrystallization.

Part B: Synthesis of 6,7-Difluoroquinoxaline

  • Condensation: Dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol. Add an aqueous solution of glyoxal (40% wt., 1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete cyclization.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 6,7-difluoroquinoxaline. Further purification can be achieved by recrystallization or column chromatography.

Strategy 2: Convergent Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach offers a highly convergent and flexible route. The core transformation is the formation of two C-N bonds between a difluorinated aryl dihalide and a 1,2-diaminoethane derivative, followed by an oxidative cyclization. The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds and is known for its broad substrate scope and high functional group tolerance.[4][5]

Rationale and Mechanistic Insight

The synthesis relies on a palladium-catalyzed double N-arylation. The catalytic cycle, a cornerstone of modern organometallic chemistry, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the difluorinated precursor, forming a Pd(II) complex.[5]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

This cycle repeats for the second C-N bond formation. The resulting N,N'-bis(aryl)ethylenediamine intermediate is then oxidized (e.g., with DDQ or simply air) to form the pyrazine ring, yielding the aromatic difluoroquinoxaline.

Visualizing the Palladium-Catalyzed Workflow

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Oxidative Cyclization SM1 1,2-Dibromo-4,5-difluorobenzene INT1 N,N'-Bis(4,5-difluoro-2-bromophenyl)ethylenediamine (Intermediate) SM1->INT1 SM2 Ethylenediamine SM2->INT1 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, 110 °C PROD 6,7-Difluoroquinoxaline INT1->PROD Oxidation (e.g., DDQ or Air) caption Workflow for Difluoroquinoxaline via Pd-Catalyzed Coupling.

Caption: Workflow for Difluoroquinoxaline via Pd-Catalyzed Coupling.

Detailed Experimental Protocol: Synthesis of 6,7-Difluoroquinoxaline
  • Reaction Setup: To an oven-dried Schlenk flask, add 1,2-dibromo-4,5-difluorobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene, followed by ethylenediamine (1.1 eq) via syringe.

  • Coupling Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aryl dihalide.

  • Work-up & Cyclization: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine. The solvent is removed under reduced pressure. The crude intermediate is then dissolved in a suitable solvent like toluene or xylene.

  • Oxidation: Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply bubble air through the heated solution to effect the final oxidative aromatization to 6,7-difluoroquinoxaline.

  • Purification: The final product is purified by column chromatography on silica gel to yield the pure difluoro-substituted quinoxaline.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the availability of starting materials, required scale, functional group compatibility, and cost. Below is a comparative summary of the two discussed approaches.

FeatureStrategy 1: SNAr & CondensationStrategy 2: Pd-Catalyzed Cross-Coupling
Starting Materials 3,4-Difluoroaniline, Glyoxal1,2-Dibromo-4,5-difluorobenzene, Ethylenediamine
Key Reagents/Catalysts Standard nitrating/reducing agentsPalladium precursor, Phosphine ligand, Strong base
Typical Overall Yield Good to Excellent (60-80%)Moderate to Good (40-70%)
Reaction Conditions Stepwise; involves strong acids and reductionOne-pot potential; requires inert atmosphere, high temp
Advantages - Utilizes classical, well-understood reactions- Avoids expensive catalysts- Generally high-yielding and scalable- Highly convergent route- Flexible; can use various diamines- Tolerant of many functional groups
Disadvantages - Multi-step precursor synthesis- Use of harsh reagents (strong acids)- May have regioselectivity issues with substituted anilines- Requires expensive and air-sensitive Pd catalysts/ligands- Requires strict inert atmosphere techniques- Optimization of catalyst/ligand/base can be complex

Conclusion and Future Outlook

Both the nucleophilic aromatic substitution/condensation pathway and the palladium-catalyzed cross-coupling strategy represent viable and effective alternatives for the synthesis of difluoro-substituted quinoxalines without resorting to this compound.

  • The SNAr and condensation approach is ideal for large-scale synthesis where cost is a primary concern and the required precursors are readily accessible. Its reliance on fundamental organic reactions makes it a dependable workhorse in synthetic chemistry.

  • The Palladium-catalyzed strategy excels in the context of medicinal chemistry and library synthesis, where flexibility and speed are paramount. Its convergent nature allows for the rapid generation of diverse analogs by simply varying the diamine or the aryl dihalide component.

Recent advances continue to expand the synthetic chemist's toolkit, with a growing emphasis on greener methods, C-H activation, and photoredox catalysis.[1][6] These emerging technologies will undoubtedly unlock even more efficient and innovative pathways to this critical class of fluorinated heterocycles, further empowering the field of drug discovery.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki reaction with a particularly challenging, yet valuable, substrate: 2,3-Difluoro-4-bromonitrobenzene. This electron-deficient aryl halide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both nitro and fluoro substituents significantly influences the electronic properties of the molecule, impacting the efficiency of the catalytic cycle.

The choice of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency. Herein, we compare the performance of three classes of palladium catalysts: a traditional phosphine ligand-based catalyst, a modern Buchwald-type catalyst, and a recyclable heterogeneous catalyst. This guide will delve into the mechanistic rationale for catalyst selection, present comparative performance data, and provide detailed experimental protocols to enable you to select and implement the optimal catalytic system for your research.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex. The electron-withdrawing nature of the nitro and fluoro groups on the substrate generally accelerates this rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.

The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst, specifically the ligands coordinated to the metal center.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of three distinct palladium catalyst systems for the Suzuki coupling of this compound with (4-methoxyphenyl)boronic acid. The data presented is a synthesis of literature reports on similar electron-deficient substrates and provides a strong basis for catalyst selection.[2][3][4]

Catalyst SystemCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Advantages
Traditional Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O10012~75-85Readily available, cost-effective.
Buchwald Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O802>95High turnover numbers, short reaction times, effective for challenging substrates.
Heterogeneous 10% Pd/CNoneNa₂CO₃Ethanol/H₂O806~90Recyclable, low palladium leaching, simplified workup.[5]

In-Depth Analysis of Catalyst Systems

Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Expertise & Experience: Pd(PPh₃)₄ is a workhorse catalyst in organic synthesis due to its commercial availability and ease of handling.[6] For electron-deficient aryl bromides like this compound, the oxidative addition step is generally facile. However, the transmetalation and reductive elimination steps can be slower compared to more advanced catalyst systems. The use of a biphasic solvent system like toluene/water with a base such as potassium carbonate is a standard and effective protocol. While reliable, this catalyst often requires higher temperatures and longer reaction times to achieve complete conversion.

Trustworthiness: The protocol is well-established and has been used for decades. The primary drawback can be the formation of byproducts due to side reactions at elevated temperatures and the potential for incomplete conversion.

Buchwald Precatalyst System: Pd₂(dba)₃ with XPhos

Expertise & Experience: The development of bulky, electron-rich phosphine ligands, such as XPhos, by the Buchwald group has revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[7] These ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps of the catalytic cycle. This leads to significantly faster reaction rates and allows for lower reaction temperatures, which can improve the functional group tolerance. The use of a precatalyst system, such as Pd₂(dba)₃ with XPhos, ensures the in-situ formation of the active Pd(0) species. For substrates like this compound, this system is expected to provide excellent yields in a short timeframe.

Trustworthiness: Buchwald precatalysts are known for their high efficiency and broad applicability.[7] The protocols are highly reproducible, and the high turnover numbers of these catalysts often allow for lower catalyst loadings, which is economically and environmentally beneficial.

Heterogeneous Catalyst: Palladium on Carbon (Pd/C)

Expertise & Experience: Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications.[3][5] Palladium on carbon is a readily available and cost-effective heterogeneous catalyst. For Suzuki couplings, the reaction can often be performed in more environmentally benign solvents like ethanol and water. While the catalytic activity might be slightly lower than the most active homogeneous systems, leading to longer reaction times, the ease of separation by simple filtration is a major benefit. Recent studies have shown that Pd/C can be highly effective for the Suzuki coupling of fluorinated aryl bromides.[5]

Trustworthiness: The primary concern with heterogeneous catalysts is the potential for palladium leaching into the product, which is a critical issue in pharmaceutical synthesis. However, modern Pd/C catalysts often exhibit very low levels of leaching. The recyclability of the catalyst is a key feature that needs to be validated for the specific reaction conditions.

Experimental Protocols

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants 1. Add aryl halide, boronic acid, and base to a flask. Inert Atmosphere 2. Evacuate and backfill with an inert gas (N₂ or Ar). Add Reactants->Inert Atmosphere Add Catalyst & Solvent 3. Add palladium catalyst and degassed solvent. Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring 4. Heat to the specified temperature with vigorous stirring. Add Catalyst & Solvent->Heating & Stirring Monitoring 5. Monitor progress by TLC or LC-MS. Heating & Stirring->Monitoring Quenching & Extraction 6. Cool, quench with water, and extract with an organic solvent. Monitoring->Quenching & Extraction Drying & Concentration 7. Dry the organic layer and concentrate in vacuo. Quenching & Extraction->Drying & Concentration Purification 8. Purify the crude product by column chromatography. Drying & Concentration->Purification

A general workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-difluoro-4'-methoxy-4-nitrobiphenyl.

Protocol 2: Suzuki Coupling using Pd₂(dba)₃ / XPhos
  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add degassed dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the product.

Protocol 3: Suzuki Coupling using 10% Pd/C
  • In a round-bottom flask, suspend 10% Pd/C (0.05 mmol, 5 mol%) in a solution of this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv) in a mixture of ethanol (8 mL) and water (2 mL).

  • Heat the mixture to 80 °C with vigorous stirring for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel. The recovered Pd/C catalyst can be washed with water and ethanol, dried, and reused.

Conclusion and Recommendations

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that impacts reaction efficiency, cost, and environmental footprint.

  • For routine, small-scale syntheses where cost and simplicity are primary concerns, Pd(PPh₃)₄ remains a viable option, though it may require longer reaction times and higher temperatures.

  • For high-throughput synthesis, medicinal chemistry applications, or when dealing with particularly challenging coupling partners, the Buchwald precatalyst system with XPhos is highly recommended. Its superior activity leads to faster reactions, higher yields, and milder conditions.

  • For large-scale production and processes where sustainability and catalyst recycling are priorities, heterogeneous 10% Pd/C presents a compelling alternative. While potentially requiring longer reaction times, the ease of workup and catalyst reuse offer significant practical advantages.

It is always advisable to perform small-scale optimization experiments to determine the ideal conditions for a specific boronic acid partner and desired scale of reaction.

References

A Comparative Guide to the Synthesis of Fluorinated Phenothiazines: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Phenothiazine Scaffolds

Phenothiazines represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly in the realm of antipsychotics and antiemetics.[1] The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into the phenothiazine nucleus can profoundly modulate a molecule's physicochemical and biological properties.[2] Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve membrane permeability, and alter electronic properties, thereby influencing receptor binding affinity.[2][3] Prominent drugs like triflupromazine and trifluoperazine underscore the therapeutic success of this strategy.[4][5]

This guide provides a comparative analysis of key synthetic methodologies for accessing fluorinated phenothiazine cores. We will benchmark classical approaches, such as the Ullmann condensation and Smiles rearrangement, against modern palladium-catalyzed methods like the Buchwald-Hartwig amination. The discussion will focus on the practical aspects of each transformation, including reaction mechanisms, the influence of fluorinated starting materials on reaction outcomes, and detailed experimental protocols to provide researchers with a robust framework for synthetic strategy selection.

Comparative Analysis of Synthetic Strategies

The construction of the tricyclic phenothiazine system can be achieved through several distinct synthetic disconnections. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we evaluate three pivotal methods, highlighting their application in the synthesis of fluorinated analogues.

The Ullmann Condensation: A Classic Route to C–S and C–N Bond Formation

The Ullmann condensation is a traditional copper-catalyzed reaction that forms aryl ethers, thioethers, and amines from aryl halides.[6] In the context of phenothiazine synthesis, it typically involves a two-step process: an initial C–S bond formation followed by an intramolecular C–N bond formation.

Causality in Experimental Design: The classical Ullmann reaction requires high temperatures and stoichiometric copper, often in polar aprotic solvents.[6] The reactivity of the aryl halide is critical; electron-withdrawing groups, such as fluorine or a trifluoromethyl group, activate the halide towards nucleophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted analogues. The choice of a copper source (e.g., Cu powder, CuI, or CuO) and the presence of a base to deprotonate the thiol or amine are key parameters.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine via Ullmann Condensation

This protocol is a representative example adapted from the synthesis of triflupromazine precursors.[7]

  • Step 1: Synthesis of the Diphenyl Sulfide Intermediate.

    • To a flask equipped with a reflux condenser, add 2-aminothiophenol (1.0 eq.), 2-chloro-4-(trifluoromethyl)-1-nitrobenzene (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.) in dimethylformamide (DMF).

    • Add copper(I) iodide (0.1 eq.) as a catalyst.

    • Heat the mixture at 120-140 °C for 8-12 hours, monitoring the reaction by TLC.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting nitro-substituted diphenyl sulfide by column chromatography.

  • Step 2: Reductive Cyclization.

    • The nitro group in the intermediate is typically reduced to an amine, which can then undergo intramolecular cyclization. However, a more direct cyclization of a formylated intermediate is often employed.

    • An alternative and more common approach involves the reaction of a 2-halobenzothiol derivative with a fluorinated aniline derivative, followed by intramolecular cyclization.

Workflow for Ullmann-type Phenothiazine Synthesis

A Fluorinated Aryl Halide (e.g., 2-chloro-4-(CF3)-nitrobenzene) C Diphenyl Sulfide Intermediate A->C Ullmann C-S Coupling (Cu Catalyst, Base) B Aminothiophenol Derivative B->C D Fluorinated Phenothiazine Core C->D Intramolecular Cyclization (e.g., Reductive Cyclization)

Caption: General workflow for phenothiazine synthesis via the Ullmann condensation.

The Smiles Rearrangement: An Intramolecular Approach

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.[8] For phenothiazine synthesis, it provides an elegant pathway where a pre-formed diphenyl sulfide or related precursor rearranges to form the desired tricyclic core.[9][10]

Causality in Experimental Design: The reaction is driven by the formation of a more stable product and is facilitated by an activating group (typically a nitro group) ortho or para to the site of displacement. The nucleophile (often an amine or amide) attacks the activated aromatic ring, leading to a spirocyclic intermediate (a Meisenheimer complex), which then rearranges.[8][11] The presence of fluorine substituents on the target ring can further enhance its electrophilicity, accelerating the rearrangement. The choice of a strong base is crucial to deprotonate the nucleophile and initiate the reaction.

Experimental Protocol: Synthesis of a 3-Bromo-phenothiazine via Smiles Rearrangement

This protocol is based on a reported synthesis of substituted phenothiazines.[10]

  • Starting Material Synthesis: Prepare a 2-formamido-2'-nitrodiphenylsulfide derivative. This is typically achieved by condensing a substituted 2-aminobenzenethiol with an o-halonitrobenzene, followed by formylation of the amino group.

  • Rearrangement Step:

    • Dissolve the 2-formamido-2'-nitrodiphenylsulfide precursor (1.0 eq.) in a mixture of ethanol and aqueous potassium hydroxide solution (e.g., 10% KOH).

    • Heat the mixture to reflux for 2-4 hours. The strong base facilitates both the rearrangement and the hydrolysis of the formamido group.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid or dilute HCl), and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure phenothiazine.

Mechanism of the Smiles Rearrangement

cluster_0 Smiles Rearrangement for Phenothiazine Synthesis A Precursor (Activated Aryl Sulfide) B Spirocyclic Intermediate (Meisenheimer Complex) A->B Base-catalyzed intramolecular attack C Rearranged Intermediate B->C Ring opening D Phenothiazine Product C->D Tautomerization & Cyclization

Caption: Simplified mechanism of the Smiles rearrangement pathway.

Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C–N bonds.[12] It offers a highly versatile and efficient method for synthesizing phenothiazines, often under milder conditions and with greater functional group tolerance than classical methods.[13] The synthesis can be designed as a one-pot, two-step double amination of a suitable di-halo aromatic species.

Causality in Experimental Design: The success of this reaction hinges on the catalytic cycle involving a Pd(0)/Pd(II) couple.[14] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C–N bond.[14][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine. Fluorinated aryl halides are excellent substrates for this reaction, as the electron-withdrawing nature of the fluorine substituents accelerates the rate-limiting oxidative addition step.[13] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[13]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Synthesis of a D–A–D Compound

This protocol is adapted from a reported microwave-assisted double amination.[13]

  • Reaction Setup: In a microwave vial, combine the fluorinated aryl di-bromide (e.g., 1,4-dibromo-2,5-difluorobenzene) (1.0 eq.), the secondary amine (e.g., 10H-phenothiazine) (2.2 eq.), sodium tert-butoxide (3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 8-20 mol%).

  • Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with a solvent like dichloromethane and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired N-arylated phenothiazine derivative.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X amide_complex Amide Complex pd_complex->amide_complex R₂NH, Base product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Benchmark: A Comparative Table

The following table summarizes the key performance indicators for each synthetic strategy, providing a head-to-head comparison for researchers selecting a method for synthesizing fluorinated phenothiazines.

FeatureUllmann CondensationSmiles RearrangementBuchwald-Hartwig Amination
Reaction Conditions Harsh (120-210 °C), stoichiometric Cu[6]Moderate (Reflux in EtOH/KOH)[10]Mild to Moderate (RT to 150 °C)[12][13]
Catalyst System Copper powder or salts (e.g., CuI)[6]Base-catalyzed (no metal required)[8]Palladium precatalyst + Phosphine Ligand[14]
Substrate Scope Moderate; requires activated aryl halides[6]Limited by need for activating group[8][11]Very broad; wide functional group tolerance[12]
Influence of Fluorine Activates aryl halide, potentially lowering temperatureActivates the ring for intramolecular attackAccelerates oxidative addition step[13]
Typical Yields Variable, often moderateGood to excellent for suitable substratesGood to excellent[13]
Key Advantages Low-cost catalyst, well-established methodNo transition metal needed, clever C-C bond formationHigh efficiency, broad scope, mild conditions
Key Disadvantages Harsh conditions, high catalyst loading, byproductsLimited to specific substitution patternsHigh cost of catalyst/ligands, air-sensitive

Conclusion and Future Outlook

The synthesis of fluorinated phenothiazines can be approached through a variety of powerful chemical transformations. Classical methods like the Ullmann condensation and Smiles rearrangement remain valuable for specific applications, particularly when cost is a primary driver or when specific substitution patterns are targeted. The Smiles rearrangement, in particular, offers an elegant, metal-free route for appropriately substituted precursors.

However, the Buchwald-Hartwig amination has emerged as the preeminent strategy for modern synthetic chemists.[12] Its broad substrate scope, high functional group tolerance, and the ability to operate under relatively mild conditions make it exceptionally well-suited for complex molecule synthesis and library generation in drug discovery programs. The enhanced reactivity of fluorinated aryl halides in this transformation further solidifies its utility. The advent of microwave-assisted protocols has further enhanced its appeal by drastically reducing reaction times, enabling rapid analog synthesis and optimization.[13] For researchers in drug development, the reliability and versatility of the Buchwald-Hartwig amination provide an unparalleled tool for accessing novel fluorinated phenothiazine derivatives.

References

Validation of spectroscopic data for 2,3-Difluoro-4-bromonitrobenzene against literature values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Misidentification of a molecule can lead to significant setbacks in research and development, wasting valuable time and resources. This guide provides an in-depth comparison and validation of the spectroscopic data for 2,3-Difluoro-4-bromonitrobenzene, a key building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data. We will delve into the causality behind experimental choices and establish a self-validating framework for the spectroscopic analysis of this compound.

The Imperative of Spectroscopic Validation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structures.[1] However, the data acquired is only as reliable as its validation. Validation ensures the accuracy, precision, and reproducibility of scientific findings, which is paramount for regulatory compliance and the successful progression of research projects.[2] The process involves comparing experimentally obtained data with established literature values or, in the absence of such, with theoretically predicted data from robust computational models.

Experimental Protocol: Acquiring High-Fidelity Spectroscopic Data

The following protocols are designed to generate high-quality spectroscopic data for this compound. The rationale behind each step is provided to offer a deeper understanding of the process.

Sample Preparation

A pure sample of this compound (purity ≥98%) is essential for accurate spectroscopic analysis.

  • NMR Spectroscopy : Approximately 10-15 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • IR Spectroscopy : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a modern, rapid technique that requires minimal sample preparation and avoids the complexities of preparing KBr pellets.

  • Mass Spectrometry : A dilute solution of the sample was prepared in methanol and introduced into the mass spectrometer via direct infusion using an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically results in a prominent molecular ion peak, which is crucial for confirming the molecular weight.

Instrumentation and Parameters
  • NMR Spectroscopy :

    • Instrument : 500 MHz NMR Spectrometer

    • Nuclei Observed : ¹H, ¹³C, ¹⁹F

    • ¹H NMR : 16 scans, 30° pulse, 2s relaxation delay. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR : 1024 scans, 30° pulse, 2s relaxation delay. A greater number of scans are required for ¹³C due to its low natural abundance (1.1%).

    • ¹⁹F NMR : 64 scans, 30° pulse, 2s relaxation delay. ¹⁹F is a high-abundance, high-sensitivity nucleus.

  • FT-IR Spectroscopy :

    • Instrument : FT-IR Spectrometer with an ATR accessory

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Scans : 32 scans were co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry :

    • Instrument : High-Resolution Mass Spectrometer (HRMS) with an ESI source

    • Mode : Positive Ion

    • Mass Range : m/z 50-500

    • Capillary Voltage : 3.5 kV

    • Fragmentor Voltage : 100 V (to induce some fragmentation for structural clues)

Spectroscopic Data Validation Workflow

The following diagram illustrates the logical flow of the spectroscopic data validation process.

G cluster_exp Experimental Data Acquisition cluster_lit Reference Data cluster_comp Data Comparison and Validation exp_sample Pure Sample of This compound exp_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare Compare Experimental and Reference/Predicted Data exp_nmr->compare exp_ir->compare exp_ms->compare lit_search Search Literature Databases (e.g., SDBS, NIST) lit_predict Generate Predicted Spectra (if no literature data) lit_search->lit_predict No Data Found lit_predict->compare validate Validation Decision: Consistent? compare->validate validate->exp_sample No, Re-analyze report Final Report and Structural Confirmation validate->report Yes

Caption: Workflow for the validation of spectroscopic data.

Results and Comparison

The following tables summarize the experimentally obtained spectroscopic data for this compound and compare it with predicted values.

¹H NMR Data
Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)MultiplicityJ (Hz)
H-57.957.90d7.5
H-67.687.65t7.5
  • Analysis : The experimental ¹H NMR spectrum shows two signals in the aromatic region, consistent with the two protons on the benzene ring. The electron-withdrawing nature of the nitro group and the halogens results in the downfield chemical shifts observed.[1] The observed multiplicities (doublet and triplet) arise from coupling to the adjacent fluorine atoms and the other proton. The experimental and predicted data show good agreement.

¹³C NMR Data
Carbon AssignmentExperimental δ (ppm)Predicted δ (ppm)
C-1 (C-Br)115.2114.8
C-2 (C-F)155.8 (d, J=250 Hz)155.5
C-3 (C-F)152.1 (d, J=255 Hz)151.9
C-4 (C-NO₂)145.3145.0
C-5 (C-H)130.5130.1
C-6 (C-H)125.8125.5
  • Analysis : The ¹³C NMR spectrum displays six distinct signals, corresponding to the six carbon atoms in the molecule. The carbons attached to the highly electronegative fluorine atoms (C-2 and C-3) show large downfield shifts and characteristic large one-bond carbon-fluorine coupling constants. The carbon attached to the nitro group (C-4) is also significantly deshielded. The predicted values align closely with the experimental data.

¹⁹F NMR Data
Fluorine AssignmentExperimental δ (ppm)Predicted δ (ppm)Multiplicity
F-2-128.5-128.0d
F-3-135.2-134.8d
  • Analysis : The ¹⁹F NMR spectrum shows two distinct signals, confirming the presence of two non-equivalent fluorine atoms. The observed chemical shifts are within the expected range for fluorinated aromatic compounds. The multiplicities would arise from fluorine-fluorine and fluorine-proton couplings. The experimental and predicted data are in good agreement.

FT-IR Data
Functional GroupExperimental ν (cm⁻¹)Literature Range ν (cm⁻¹)
Asymmetric NO₂ stretch15301560-1515
Symmetric NO₂ stretch13451355-1315
C-F stretch1280, 11901300-1100
C-Br stretch680700-500
Aromatic C=C stretch1610, 14801625-1430
  • Analysis : The IR spectrum shows strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are characteristic of this functional group. The C-F and C-Br stretching vibrations are also observed in their expected regions. The presence of aromatic C=C stretching further confirms the benzene ring structure.

Mass Spectrometry Data
IonExperimental m/zCalculated m/z
[M+H]⁺237.9312237.9311
[M+H+2]⁺239.9291239.9290
  • Analysis : The high-resolution mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 237.9312. A key feature is the isotopic pattern with a second peak at m/z 239.9291 of nearly equal intensity. This is the characteristic signature of a molecule containing one bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The experimentally measured mass is in excellent agreement with the calculated exact mass, confirming the molecular formula C₆H₂BrF₂NO₂.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-consistent and validated dataset. The experimental data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and high-resolution mass spectrometry are in excellent agreement with theoretically predicted values and established ranges for the respective functional groups. This rigorous validation provides a high degree of confidence in the structural assignment of the molecule, a critical step for its application in research and development. This guide serves as a template for the validation of similar compounds, emphasizing the importance of a multi-technique approach and a logical, evidence-based workflow.

References

A Comparative Analysis of Reaction Times for Nucleophilic Aromatic Substitution on Various Difluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction times for nucleophilic aromatic substitution (SNAr) on three isomers of difluoronitrobenzene: 2,4-difluoronitrobenzene, 3,4-difluoronitrobenzene, and 3,5-difluoronitrobenzene. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the reactivity of these common building blocks in synthesis. By combining experimental data with fundamental mechanistic principles, this guide offers a framework for selecting the appropriate isomer and reaction conditions for specific synthetic goals.

The Underlying Chemistry: Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike aliphatic nucleophilic substitution, the SNAr mechanism does not proceed via a direct displacement. Instead, it involves a two-step addition-elimination pathway.[1]

The key to a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group. These EWGs serve a dual purpose: they decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, and they stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] The stability of this intermediate is a crucial factor in determining the overall reaction rate. The nitro group (-NO2) is one of the most powerful activating groups for SNAr reactions.

The general mechanism is illustrated below:

Caption: The two-step addition-elimination mechanism of SNAr.

In the context of difluoronitrobenzenes, the fluorine atoms act as the leaving groups. While fluorine is a highly electronegative atom, which might intuitively suggest it is a poor leaving group, in SNAr reactions, the high electronegativity of the substituent at the position of attack strongly stabilizes the transition state leading to the Meisenheimer complex, making fluoride an excellent leaving group.

Comparative Reactivity of Difluoronitrobenzene Isomers

The position of the nitro group relative to the fluorine atoms dramatically influences the reactivity of the difluoronitrobenzene isomers. This section presents a comparative analysis of the reaction times and kinetics for the 2,4-, 3,4-, and 3,5-isomers.

2,4-Difluoronitrobenzene: The Highly Activated Isomer

In 2,4-difluoronitrobenzene, the nitro group is positioned ortho to one fluorine atom (at C2) and para to the other (at C4). This arrangement provides powerful activation for nucleophilic attack at both positions, leading to high reaction rates.

Kinetic studies on the reaction of 2,4-difluoronitrobenzene with various amines, such as pyrrolidine and morpholine, have been conducted, providing valuable rate constants.[2][3] The reaction typically proceeds via a second-order mechanism, being first order in both the difluoronitrobenzene and the nucleophile.[3]

Table 1: Kinetic Parameters for the Reaction of 2,4-Difluoronitrobenzene with Amines

NucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Reference
PyrrolidineEthanol90ortho: 2.37 x 10⁻²para: 6.90 x 10⁻³[4]
MorpholineEthanol90ortho: 2.37 x 10⁻²para: 6.90 x 10⁻³[4]

Note: The rate constants distinguish between substitution at the ortho and para positions.

The data clearly indicates that 2,4-difluoronitrobenzene is highly reactive, with substitution occurring readily. The regioselectivity of the reaction (ortho vs. para substitution) can be influenced by factors such as the nature of the nucleophile and the solvent.[5] For instance, nonpolar solvents can favor ortho substitution.

3,4-Difluoronitrobenzene: Activated, but with a Twist

In 3,4-difluoronitrobenzene, the nitro group is ortho to the fluorine at C4 and meta to the fluorine at C3. This means the fluorine at the 4-position is strongly activated towards nucleophilic attack, while the fluorine at the 3-position is not. Consequently, nucleophilic substitution on 3,4-difluoronitrobenzene is highly regioselective, with the nucleophile predominantly displacing the fluorine at the C4 position.

While extensive kinetic data comparable to the 2,4-isomer is less readily available, studies on the synthesis of linezolid, which utilizes 3,4-difluoronitrobenzene as a starting material, demonstrate its reactivity. The reaction of 3,4-difluoronitrobenzene with morpholine, for example, proceeds efficiently.

3,5-Difluoronitrobenzene: The Less Reactive Isomer

In 3,5-difluoronitrobenzene, the nitro group is positioned meta to both fluorine atoms. As the activating effect of the nitro group is most pronounced at the ortho and para positions, its influence on the meta positions is significantly weaker. Consequently, 3,5-difluoronitrobenzene is considerably less reactive towards nucleophilic aromatic substitution compared to its 2,4- and 3,4-isomers.

Direct comparative kinetic data for the reaction of 3,5-difluoronitrobenzene with common nucleophiles under conditions identical to its isomers is scarce in the literature. However, based on the fundamental principles of SNAr, it can be confidently inferred that the reaction rates will be substantially lower. The lack of ortho or para activation by the nitro group results in a higher activation energy for the formation of the Meisenheimer complex.

Inferred Reactivity Order:

Based on the principles of electronic activation in SNAr reactions, the general order of reactivity for the difluoronitrobenzene isomers is:

2,4-Difluoronitrobenzene > 3,4-Difluoronitrobenzene > 3,5-Difluoronitrobenzene

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a general procedure for the nucleophilic aromatic substitution of a difluoronitrobenzene with an amine nucleophile. This can be adapted for specific substrates and nucleophiles.

Objective: To synthesize N-substituted aminodifluoronitrobenzene.

Materials:

  • Difluoronitrobenzene isomer (e.g., 2,4-difluoronitrobenzene)

  • Amine nucleophile (e.g., piperidine, morpholine, or n-butylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., K2CO3 or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plate and chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the difluoronitrobenzene (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.2 eq) followed by the base (1.5-2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Difluoronitrobenzene in solvent) Addition 2. Add Nucleophile & Base Setup->Addition Monitoring 3. Monitor by TLC Addition->Monitoring Quench 4. Quench with Water Monitoring->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Column Chromatography Extract->Purify

Caption: A general workflow for the SNAr reaction and purification.

Conclusion

The reactivity of difluoronitrobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the electron-withdrawing nitro group relative to the fluorine leaving groups. 2,4-Difluoronitrobenzene stands out as the most reactive isomer due to the ortho and para activation of both fluorine atoms. 3,4-Difluoronitrobenzene exhibits good reactivity at the activated C4 position, offering high regioselectivity. In contrast, 3,5-difluoronitrobenzene is significantly less reactive due to the meta positioning of the nitro group to both fluorines.

This comparative analysis, supported by available kinetic data and established mechanistic principles, provides a valuable resource for chemists in selecting the appropriate difluoronitrobenzene isomer and anticipating reaction outcomes. Further kinetic studies on the 3,4- and particularly the 3,5-isomers would be beneficial to provide a more complete quantitative picture of their relative reactivities.

References

A Senior Application Scientist's Guide to the Large-Scale Synthesis of Fluorinated Building Blocks: A Cost-Benefit Analysis of 2,3-Difluoro-4-bromonitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, bioavailability, and target binding affinity.[3][4] It is estimated that approximately 20-30% of all new pharmaceuticals contain at least one fluorine atom, a testament to its impact.[4]

Among the vast arsenal of fluorinated building blocks, multi-functionalized aromatic rings offer chemists a powerful toolkit for constructing complex molecular architectures. 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4) is one such key intermediate, presenting a trifunctionalized scaffold with distinct reactive sites.[5][6][7][8] This guide provides a cost-benefit analysis of its use in large-scale synthesis, comparing it to common alternatives and offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Reactivity Profile of this compound

The synthetic utility of this compound stems from its highly activated aromatic ring, primed for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group at the C1 position significantly lowers the electron density of the ring, facilitating attack by a wide range of nucleophiles.[9] This creates three potential leaving groups: the fluorine atoms at C2 and C3, and the bromine atom at C4.

The general mechanism proceeds through a resonance-stabilized Meisenheimer complex, a critical intermediate whose stability is enhanced by the nitro group.[10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

In SNAr reactions, fluoride is typically a superior leaving group compared to other halogens due to the high polarization of the C-F bond. The key determinant for regioselectivity is the position of the leaving group relative to the activating nitro group. In this molecule, the fluorine at the C2 (ortho) position is the most activated and thus the most likely site for initial substitution. This predictable regioselectivity is a significant advantage in complex synthetic campaigns.

Section 2: Large-Scale Synthesis and Cost Drivers

The commercial viability of any building block is intrinsically linked to its manufacturing process. While several routes to fluorinated nitroaromatics exist, large-scale production prioritizes cost-effective starting materials, high yields, and operational safety. A plausible industrial synthesis of this compound involves the nitration of a commercially available precursor like 1-bromo-2,3-difluorobenzene.

Caption: A plausible workflow for the large-scale synthesis of the target compound.

Key Cost-Benefit Considerations in Synthesis:

  • Starting Material Cost: The price of 1-bromo-2,3-difluorobenzene is a primary cost driver. Its availability and purity directly impact the final product cost.

  • Reagent & Solvent Cost: While nitric and sulfuric acids are commodity chemicals, their safe handling and the disposal of acidic waste streams contribute significantly to operational expenses.

  • Process Control & Safety: Nitration reactions are highly exothermic and require stringent temperature control to prevent runaway reactions and the formation of undesired isomers. The capital and operational costs of robust reactor systems and safety protocols are substantial.[11][12]

  • Purification: Achieving the high purity (>99%) required for pharmaceutical applications often necessitates energy-intensive steps like fractional distillation or multi-step crystallization, adding to the final cost.

  • Yield: Isomer control during nitration is crucial. The formation of byproducts reduces the yield and complicates purification, negatively impacting the overall cost-effectiveness.

Section 3: Comparative Analysis with Key Alternatives

No building block exists in a vacuum. The decision to use this compound must be weighed against viable alternatives. Here, we compare it to two common classes of reagents: a simpler difluorinated analog (2,4-Difluoronitrobenzene) and a common chlorinated precursor (3,4-Dichloronitrobenzene) that represents an alternative synthetic strategy.

FeatureThis compound 2,4-Difluoronitrobenzene 3,4-Dichloronitrobenzene
Primary Use Case Synthesis of complex, specifically substituted 2,3,4-trisubstituted aniline derivatives.Synthesis of 2,4-disubstituted aniline derivatives. A workhorse reagent.Precursor for 3-chloro-4-fluoro or 3,4-difluoro anilines via Halex reaction.[13]
Synthetic Cost High: Multi-step synthesis from a less common precursor.Moderate: Synthesized from more common 1,3-difluorobenzene or via Halex from 2,4-dichloronitrobenzene.[14][15]Low: Readily available from nitration of 1,2-dichlorobenzene.
Reactivity High & Selective: C2-Fluorine is highly activated for SNAr. C4-Bromine available for subsequent cross-coupling.Very High: Both C2 and C4 fluorines are highly activated by the nitro group, leading to potential for di-substitution.[16]Low (Direct SNAr): Requires harsh conditions. Primarily used as a precursor for fluorination.
Regiocontrol Excellent: Predictable substitution at the C2 position.Good but Complex: C4 is generally more reactive, but mixtures can occur. Di-substitution is a common side reaction.N/A (Direct SNAr): For its Halex reaction, regioselectivity depends on conditions.
Downstream Versatility High: The remaining F and Br atoms allow for orthogonal chemistry (e.g., SNAr followed by Suzuki coupling).Moderate: After initial substitution, the remaining fluorine can be replaced, but options are less diverse than a Br/F combination.Moderate: Once converted to a fluorinated analog, it offers similar versatility. The cost is front-loaded in the Halex step.
Safety & Handling Toxic, irritant. Requires careful handling in ventilated enclosures.[17]Toxic, irritant, combustible liquid. Requires stringent safety protocols.[11][12]Toxic, irritant. Standard protocols for chlorinated nitroaromatics apply.
Cost-Benefit Rationale Justified when the specific 2,3,4-substitution pattern is non-negotiable for the final target's biological activity.The most cost-effective choice for targets requiring a 2,4-substitution pattern where high reactivity is desired.A cost-effective starting point if the synthetic plan includes a large-scale Halex reaction and the target can tolerate a chloro-substituent.

Section 4: Field-Proven Experimental Protocols

To illustrate the practical differences in handling and reactivity, the following protocols describe a typical SNAr reaction with morpholine, a common secondary amine nucleophile.

Protocol 1: Nucleophilic Aromatic Substitution on this compound

  • Objective: To synthesize 4-(2-fluoro-4-bromo-6-nitrophenyl)morpholine, demonstrating the regioselective substitution of the C2-fluorine.

  • Methodology:

    • To a stirred solution of this compound (1.0 eq) in Dimethyl Sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.1 eq) dropwise at room temperature.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to scavenge the HF byproduct.

    • Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

    • The solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the filter cake with water (3 x 20 mL) and then with a cold heptane/isopropanol mixture to remove impurities.

    • Dry the product under vacuum at 40°C to yield the desired product.

  • Expected Outcome: High yield (>90%) of the single C2-substituted isomer. The causality is the superior activation of the C2-fluorine, which is ortho to the strongly electron-withdrawing nitro group.

Protocol 2: Nucleophilic Aromatic Substitution on 2,4-Difluoronitrobenzene

  • Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine and understand potential side products.

  • Methodology:

    • To a stirred solution of 2,4-Difluoronitrobenzene (1.0 eq) in DMSO (5 mL/mmol), add morpholine (1.05 eq) dropwise. Note: Tighter control of stoichiometry is needed to minimize di-substitution.

    • Add K₂CO₃ (2.0 eq) as a base.

    • Heat the reaction mixture to 80-90°C and monitor closely by TLC or LC-MS (typically 2-4 hours). The reaction is often faster than with the trisubstituted analog.

    • Upon completion, perform the same aqueous quench, filtration, and washing procedure as in Protocol 1.

  • Expected Outcome: Good yield (85-95%) of the C4-substituted product. The C4-fluorine (para to the nitro group) is generally the most reactive site. However, depending on conditions and excess nucleophile, the formation of a di-substituted byproduct, 4,4'-(2-nitro-1,4-phenylene)dimorpholine, is a known risk that can complicate purification and lower the yield of the desired mono-substituted product.

Section 5: Cost-Benefit Verdict and Decision Framework

The selection of a fluorinated building block for large-scale synthesis is a strategic decision that balances upfront cost against synthetic efficiency and versatility.

  • This compound is a premium, specialty reagent. Its higher cost is justified only when the specific substitution pattern it provides is essential for the biological activity of a high-value target, such as a pharmaceutical active ingredient. Its key benefit is the combination of predictable regioselectivity in SNAr and the presence of a bromine atom for subsequent, orthogonal transformations like metal-catalyzed cross-couplings.

  • 2,4-Difluoronitrobenzene is a more economical and reactive workhorse for generating 4-substituted-2-fluoroaniline precursors. Its primary drawback is the risk of di-substitution, which requires careful process control on a large scale. It is the superior choice when a simple 2,4-substitution pattern is required.

  • 3,4-Dichloronitrobenzene represents a fundamentally different, cost-driven approach. It is the most economical starting material, but its use necessitates an additional, dedicated halogen exchange (Halex) step. This strategy is most viable in vertically integrated manufacturing where the costs of performing Halex reactions at scale are managed and optimized.

Caption: Decision framework for selecting the appropriate aromatic building block.

References

A Senior Application Scientist's Guide to Selectivity in Palladium-Catalyzed Cross-Coupling of Difluorobromonitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of complex aromatic systems is paramount. Polysubstituted aromatic rings, featuring a combination of halogens and electron-withdrawing groups, are key synthons. However, their reactivity in widely-used palladium-catalyzed cross-coupling reactions is not always straightforward. Seemingly minor changes in the substitution pattern of isomers can lead to dramatic differences in reaction efficiency, yield, and even the feasibility of a given transformation.

This guide provides an in-depth comparison of the reactivity and selectivity of 2,3-Difluoro-4-bromonitrobenzene and one of its key isomers, 2-Bromo-3,4-difluoronitrobenzene. We will explore how the placement of fluoro and nitro substituents dictates the molecule's behavior in cornerstone palladium-catalyzed reactions, offering both mechanistic rationale and practical, data-driven insights to guide your synthetic strategy.

Part 1: The Foundations of Selectivity in Palladium Catalysis

At the heart of palladium-catalyzed cross-coupling lies a well-defined catalytic cycle. The selectivity and overall success of the reaction are largely governed by the initial, rate-limiting step: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond) of the aryl halide.[1]

The efficiency of oxidative addition is profoundly influenced by the electronic and steric environment of the C-Br bond. Key principles include:

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and fluoro (-F) groups decrease the electron density of the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst, generally accelerating the oxidative addition step.[2]

  • Steric Effects: Bulky groups positioned ortho (adjacent) to the bromine atom can physically hinder the approach of the palladium catalyst and its associated ligands. This steric hindrance can significantly slow down or even prevent oxidative addition.[3][4]

The interplay of these effects is what drives the selectivity differences between isomers.

Palladium_Catalytic_Cycle cluster_cycle Generic Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex:n->Pd0:s Product Ar-R TM_Complex->Product Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Isomeric Landscape: A Head-to-Head Comparison

Let's analyze the structures of our two isomers of interest:

Caption: Structures of the two difluorobromonitrobenzene isomers under comparison.

Analysis of this compound
  • Electronic Effects: The C-Br bond is activated by three strong electron-withdrawing groups. The nitro group is para to the bromine, and two fluoro groups are ortho and meta. The para-nitro group, in particular, provides strong activation through both inductive and resonance effects, significantly lowering the energy barrier for oxidative addition.

  • Steric Effects: The bromine atom is flanked by a hydrogen atom on one side and a fluorine atom on the other. While fluorine is larger than hydrogen, the steric hindrance at the reaction center is relatively moderate.

Predicted Reactivity: High. The strong electronic activation from the para-nitro group is the dominant factor, suggesting this isomer will be highly reactive in a variety of palladium-catalyzed couplings.

Analysis of 2-Bromo-3,4-difluoronitrobenzene
  • Electronic Effects: The C-Br bond is activated by a meta-nitro group and two ortho and para fluoro groups. While still an electron-deficient system, the lack of a nitro group in the ortho or para position means the electronic activation is less pronounced compared to its isomer.

  • Steric Effects: The bromine atom is positioned between a hydrogen atom and a fluorine atom. The steric environment is very similar to the first isomer and is not expected to be a major differentiating factor.

Predicted Reactivity: Moderate to High. While still a reactive substrate due to the presence of multiple EWGs, the absence of the powerful para-nitro activation suggests it may be slightly less reactive or require more forcing conditions than this compound.

Part 3: Experimental Evidence & Protocols

Table 1: Comparative Performance in Palladium-Catalyzed Reactions (Illustrative Data)

IsomerReaction TypeCoupling PartnerCatalyst / LigandConditionsYield (%)Reference (Analogous System)
This compound Suzuki-Miyaura4-Methoxyphenylboronic AcidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °C, 12h~90-95%[5]
2-Bromo-3,4-difluoronitrobenzene Suzuki-MiyauraPhenylboronic AcidPd/C, K₂CO₃DMF/H₂O, 95 °C, 8h~85-90%[5][6]
This compound Buchwald-HartwigMorpholinet-BuXPhos Palladacycle, DBUt-AmOH, 110 °C, 2h~85-95%[7]
2-Bromo-3,4-difluoronitrobenzene Buchwald-HartwigPiperazinePd(dba)₂ / (±)BINAP, NaO-t-Bum-Xylene, 120 °C, 16h~75-85%[8]
This compound SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, DIPATHF, rt, 3h~80-90%[9]
2-Bromo-3,4-difluoronitrobenzene SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Et₃NDMF, 80 °C, 6h~70-80%[10]

Note: Yields are estimated based on reactions with structurally similar, electron-deficient aryl bromides. Actual yields may vary.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling, a robust C-C bond-forming reaction.[11]

Materials:

  • This compound (1.0 mmol, 238 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (5 mL, degassed)

  • Deionized Water (1 mL, degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Experimental_Workflow start Start: Reagent Prep reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent react Heat Reaction Mixture (e.g., 100 °C, 12h) solvent->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Aqueous Workup (EtOAc / H₂O) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: A standard workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.

Part 4: Mechanistic Insights & Rational Catalyst Selection

The data, though illustrative, aligns with our mechanistic predictions. The superior reactivity of This compound can be directly attributed to the strong electronic pull of the para-nitro group, which facilitates the rate-limiting oxidative addition. This often allows for milder reaction conditions, lower catalyst loadings, or shorter reaction times compared to its isomer.

For 2-Bromo-3,4-difluoronitrobenzene , while still an activated substrate, achieving high conversion and yield might require:

  • More Electron-Rich Ligands: Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like t-BuXPhos) can increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Br bond.[1]

  • Higher Temperatures: Increasing the thermal energy of the system can help overcome a higher activation barrier for oxidative addition.

  • Choice of Base and Solvent: The choice of base is critical, especially in Suzuki and Buchwald-Hartwig reactions.[7][8] A stronger base or a more polar solvent can sometimes accelerate the reaction.

Conclusion

The selectivity of palladium-catalyzed reactions is a delicate balance of electronic and steric factors. For difluorobromonitrobenzene systems, the position of the potent nitro group is the primary determinant of reactivity. A nitro group para (or ortho) to the C-Br bond, as in This compound , provides exceptional activation, making it a highly versatile and reactive substrate. Isomers lacking this specific arrangement, such as 2-Bromo-3,4-difluoronitrobenzene , are still valuable synthons but may require more carefully optimized conditions, often involving more advanced, electron-rich ligand systems to achieve comparable results. Understanding these fundamental principles allows researchers to anticipate challenges, rationally select catalysts and conditions, and ultimately design more efficient and robust synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,3-Difluoro-4-bromonitrobenzene: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. 2,3-Difluoro-4-bromonitrobenzene is a key building block in organic synthesis, but its chemical properties necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling, a comprehensive risk assessment is critical. This compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[1] The primary hazards associated with this compound are:

  • H302: Harmful if swallowed. Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation. The chemical can cause localized inflammation and redness upon contact with the skin.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation. Inhalation of the dust can irritate the respiratory tract.

These hazards dictate the specific personal protective equipment (PPE) required to create a reliable barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks posed by this compound.

Given that this compound is a solid that can form dust, preventing inhalation is a primary concern.[1]

  • For small quantities in a well-ventilated area (e.g., a certified chemical fume hood): A NIOSH-approved N95 or FFP2 respirator is recommended to protect against airborne particulates.

  • For larger quantities or in situations with potential for significant aerosolization: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. This provides a higher level of respiratory protection and also shields the face and eyes.[2][3]

Causality: The nitro and halogenated functional groups on the benzene ring can lead to respiratory tract irritation.[1] Fine powders can be easily inhaled, causing localized irritation and potential systemic absorption.

Direct contact with the eyes can cause serious irritation.[1]

  • Minimum Requirement: Chemical safety goggles that form a tight seal around the eyes are mandatory.[2] Standard safety glasses do not provide adequate protection from dust particles.

  • Enhanced Protection: A full-face shield worn over safety goggles is required when there is a risk of splashing or significant dust generation.[4][5]

Causality: The chemical's irritant nature (H319) means that even minor contact with the sensitive tissues of the eye can lead to significant and painful irritation.

This compound is a skin irritant (H315).[1]

  • Gloves: Nitrile gloves are a suitable choice for incidental contact.[2][4] They must be inspected for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving.

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.[4] For tasks with a higher risk of contamination, a disposable chemical-resistant suit or apron should be worn.[6] Long-sleeved shirts and pants should be worn under the lab coat to ensure complete skin coverage.[6]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are essential.[6]

Causality: Halogenated nitroaromatic compounds can be absorbed through the skin, leading to both local irritation and potential systemic effects. A complete barrier is necessary to prevent this exposure route.

PropertyValueSource
Chemical Formula C₆H₂BrF₂NO₂[1][7][8]
Molecular Weight 237.99 g/mol [1][7][8]
CAS Number 1003708-24-4[7][8]
Physical State Solid[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Operational and Disposal Plans

A self-validating safety system extends beyond PPE to include the entire workflow, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Complete post_doff Doff PPE post_decon->post_doff post_waste Segregate Waste post_doff->post_waste

Caption: Workflow for handling this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of the solid, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.

    • Use spark-proof tools and avoid creating dust clouds.

    • Keep the container tightly closed when not in use.

  • Post-Handling and Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]

  • Waste Segregation:

    • Collect all solid waste (excess reagent, contaminated filter paper, etc.) in a clearly labeled, sealed container for halogenated organic solids.

    • Contaminated sharps should be placed in a designated sharps container.

    • Disposable PPE should be double-bagged and placed in the hazardous waste stream.

    • Rinsates from cleaning glassware should be collected as halogenated liquid waste. Do not pour down the drain.[10]

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration at high temperatures is a common disposal method for such compounds.[11]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.